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  • Product: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride
  • CAS: 1955540-35-8

Core Science & Biosynthesis

Foundational

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride structure elucidation

Comprehensive Structural Elucidation of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride: A Multi-Dimensional Spectroscopic Guide Executive Summary & Molecular Architecture Methyl 3-hydrazinyl-2-methylbenzoate hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Elucidation of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride: A Multi-Dimensional Spectroscopic Guide

Executive Summary & Molecular Architecture

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as indazoles and quinazolines[1]. The molecule features a 1,2,3-trisubstituted benzene ring containing a methyl ester, an aryl methyl group, and a hydrazine moiety stabilized as a hydrochloride salt.

Structurally, the presence of the methyl group at the C2 position introduces significant steric hindrance, forcing the adjacent ester (C1) and hydrazine (C3) groups out of the primary aromatic plane. Elucidating this precise 1,2,3-substitution pattern requires a rigorous, self-validating analytical strategy. Because the compound is classified as a skin/eye irritant (H315, H319) and a specific target organ toxicant (H335, H336)[2], all analytical preparations must be conducted under controlled laboratory conditions.

Analytical Strategy: The Self-Validating Protocol

To achieve unambiguous structural elucidation, an orthogonal analytical workflow is required. Relying on a single technique can lead to misassignment of positional isomers (e.g., confusing the 1,2,3-isomer with a 1,2,4-isomer). Our protocol dictates a three-pillar approach:

  • Multi-Dimensional NMR (1D & 2D): Establishes the carbon-carbon and carbon-proton connectivity framework. 2D Nuclear Magnetic Resonance (NMR) is the most definitive technique for resolving spatial and scalar connectivity in heavily substituted aromatics[3].

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular formula of the free base [M+H]⁺ to within <2 ppm mass accuracy, eliminating isobaric false positives[4].

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Provides rapid, orthogonal validation of the ester carbonyl and the protonated hydrazine functional groups[5].

Workflow Start Methyl 3-hydrazinyl-2-methylbenzoate HCl (Sample Prep) NMR Multi-Dimensional NMR (1H, 13C, 2D) Start->NMR HRMS HRMS (ESI-TOF) Exact Mass Start->HRMS IR FT-IR Spectroscopy Functional Groups Start->IR DataInt Data Integration & Orthogonal Validation NMR->DataInt Connectivity HRMS->DataInt Formula IR->DataInt Moieties Structure Unambiguous Structure Elucidation DataInt->Structure

Caption: Fig 1. Orthogonal analytical workflow for structural elucidation.

Step-by-Step Experimental Methodologies

NMR Sample Preparation and Acquisition

Causality Note: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected over Chloroform- d (CDCl 3​ ) because the hydrochloride salt of the hydrazine moiety exhibits poor solubility in non-polar solvents. Furthermore, DMSO- d6​ prevents rapid proton exchange, allowing the critical -NH- and -NH 3+​ protons to be observed[3].

  • Weighing: Accurately weigh 15–20 mg of the compound.

  • Dissolution: Dissolve the powder in 0.6 mL of DMSO- d6​ (99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube.

  • 1D Acquisition: Acquire 1 H NMR at 400 or 600 MHz using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay. Acquire 13 C{ 1 H} NMR using proton decoupling (zgpg30), 1024 scans, to ensure adequate signal-to-noise for quaternary carbons.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC experiments to map scalar couplings.

HRMS (ESI-TOF) Analysis

Causality Note: Electrospray Ionization (ESI) is a soft ionization technique that prevents the premature fragmentation of the labile hydrazine group, ensuring the intact molecular ion is detected[4].

  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) supplemented with 0.1% Formic Acid to promote ionization.

  • Injection: Inject 5 µL into the ESI source of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Parameters: Operate in positive ion mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Data Collection: Acquire full-scan MS data from m/z 50 to 500. Perform targeted MS/MS (Collision-Induced Dissociation) on the precursor ion at m/z 181.0974 using a collision energy of 20 eV.

ATR-FTIR Spectroscopy
  • Loading: Place 1–2 mg of the solid crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Compression: Apply consistent pressure using the anvil to ensure optimal optical contact and prevent signal scattering.

  • Scanning: Collect 32 background scans, followed by 32 sample scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Mechanistic Elucidation via Multi-Dimensional NMR

The core of the structural proof relies on interpreting the synergistic effects of the spectra[5].

Proton ( 1 H) NMR: The aromatic region will display a classic 1,2,3-trisubstitution pattern: a doublet, a triplet, and a doublet. H5 (the meta proton) couples with both H4 and H6, appearing as a triplet (J ≈ 8.0 Hz) at ~7.3 ppm. The aryl methyl group appears as a sharp singlet at ~2.3 ppm, while the ester methoxy group appears at ~3.8 ppm. The hydrochloride salt causes the hydrazine protons to appear as broad, downfield exchangeable signals (~8.5 ppm for -NH- and ~10.5 ppm for -NH 3+​ ).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the definitive tool for proving the regiochemistry. The aryl methyl protons (~2.3 ppm) will show strong three-bond ( 3J ) correlations to C1 and C3, and a two-bond ( 2J ) correlation to C2. This perfectly anchors the methyl group between the ester and the hydrazine functionalities.

HMBC H_ArMe H (Ar-CH3) C1 C1 (Ar) H_ArMe->C1 3J C2 C2 (Ar) H_ArMe->C2 2J C3 C3 (Ar) H_ArMe->C3 3J H_OMe H (O-CH3) C7 C7 (C=O) H_OMe->C7 3J

Caption: Fig 2. Key HMBC (2J and 3J) correlations establishing the 1,2,3-substitution pattern.

High-Resolution Mass Spectrometry (HRMS) Validation

The theoretical monoisotopic mass of the free base (C 9​ H 12​ N 2​ O 2​ ) is 180.0899 Da. In ESI+ mode, the protonated molecule [M+H]⁺ is observed at m/z 181.0974. Upon MS/MS fragmentation, the molecule undergoes diagnostic neutral losses:

  • -17 Da (Loss of NH 3​ ): Yields m/z 164.07, confirming the terminal primary amine of the hydrazine.

  • -32 Da (Loss of CH 3​ OH): Yields m/z 149.07, a hallmark cleavage of methyl esters under collisional activation.

Quantitative Data Summaries

Table 1: 1 H and 13 C NMR Chemical Shift Assignments (in DMSO- d6​ )

PositionMoiety 1 H Shift (ppm), Multiplicity, J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H to 13 C)
1 Ar-C (Ester)-~130.0-
2 Ar-C (Methyl)-~128.5-
3 Ar-C (Hydrazine)-~145.0-
4 Ar-CH~7.10, d, J=8.0~115.0C2, C6
5 Ar-CH~7.30, t, J=8.0~126.5C1, C3
6 Ar-CH~7.50, d, J=8.0~122.0C2, C4, C7 (C=O)
7 C=O (Ester)-~167.0-
8 O-CH 3​ ~3.80, s, 3H~52.0C7
9 Ar-CH 3​ ~2.30, s, 3H~15.0C1, C2, C3
10 -NH-~8.50, br s, 1H-C3
11 -NH 3+​ Cl ~10.50, br s, 3H--

Table 2: Orthogonal Spectroscopic Data (HRMS & IR)

TechniqueParameterObserved ValueTheoretical/Literature TargetStructural Significance
HRMS (ESI+) [M+H]⁺ Exact Mass181.0972 m/z181.0974 m/zConfirms C 9​ H 13​ N 2​ O 2+​ formula
HRMS (MS/MS) Fragment Ion149.0705 m/z149.0708 m/zLoss of methanol (-32 Da) from ester
FT-IR C=O Stretch1712 cm −1 1710 - 1720 cm −1 Conjugated ester carbonyl
FT-IR N-H Stretch2800 - 3200 cm −1 Broad regionIndicates protonated amine salt (-NH 3+​ )

Conclusion

The structural elucidation of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is achieved through a rigorous combination of HRMS for molecular formula confirmation, FT-IR for functional group identification, and 2D NMR for exact regiochemical mapping. The HMBC correlations from the aryl methyl group to C1, C2, and C3 serve as the definitive proof of the 1,2,3-trisubstituted architecture, ensuring absolute confidence for downstream pharmaceutical synthesis.

References

  • NextSDS. "methyl 3-hydrazinyl-2-methylbenzoate hydrochloride — Chemical Substance Information". NextSDS. Available at: [Link][2]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition". Elsevier Shop. Available at: [Link][3]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. Available at:[Link][5]

  • "Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery". Longdom Publishing. Available at: [Link][4]

Sources

Exploratory

A Technical Guide to Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Senior Application Scientist Insight: This document provides an in-depth technical overview of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, a key intermediate in synthetic and medicinal chemistry. Our focus extend...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Insight: This document provides an in-depth technical overview of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, a key intermediate in synthetic and medicinal chemistry. Our focus extends beyond simple data presentation to an exploration of the underlying chemical principles and strategic applications that are relevant to researchers and drug development professionals.

Compound Overview and Strategic Importance

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a substituted aromatic hydrazine derivative. The hydrazine moiety (-NHNH2) is a highly reactive and versatile functional group, making this compound a valuable building block for the synthesis of a wide array of heterocyclic compounds. Hydrazines and their derivatives, particularly hydrazones, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1] The strategic placement of the methyl and methyl ester groups on the benzene ring allows for further structural modifications, enabling chemists to fine-tune the steric and electronic properties of target molecules in the pursuit of enhanced efficacy and selectivity.

The primary value of this compound lies in its role as a precursor for generating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs. Its hydrochloride salt form enhances stability and solubility in aqueous media, simplifying its handling and use in various reaction conditions.[2]

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is fundamental to its effective and safe utilization in a laboratory setting.

Key Properties
PropertyValueSource
CAS Number 1955540-35-8[3][4][5]
Molecular Formula C₉H₁₃ClN₂O₂[5]
Molecular Weight 216.66 g/mol [5]
Physical Form Powder[4]
InChI Key ZEXTZUHFKXXRPZ-UHFFFAOYSA-N[4]
Hazard and Safety Information

This compound is classified with several hazards that necessitate careful handling in a controlled laboratory environment.[3] All work should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).

Hazard ClassificationGHS PictogramSignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302 + H312 + H332
Skin IrritationGHS07WarningH315
Eye IrritationGHS07WarningH319
Specific target organ toxicity — single exposureGHS07WarningH336

Source: Notified C&L Inventory[3]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[6][7][8]

cluster_Handling Safe Handling Workflow PPE Don PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Fume Hood PPE->FumeHood Dispense Dispense Compound FumeHood->Dispense Reaction Perform Reaction Dispense->Reaction Cleanup Clean Work Area Reaction->Cleanup Waste Dispose of Waste Properly Cleanup->Waste Decontaminate Decontaminate & Doff PPE Waste->Decontaminate

Caption: Standard laboratory workflow for safely handling hazardous chemical reagents.

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a common and logical pathway to Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride involves a multi-step process starting from a commercially available precursor. The following represents a plausible and chemically sound synthetic strategy.

Proposed Synthetic Pathway

The synthesis logically begins with Methyl 3-amino-2-methylbenzoate. The core transformation is the conversion of the primary aromatic amine into a hydrazine group via a diazonium salt intermediate.

Step-by-Step Protocol:

  • Diazotization (Step 1): Methyl 3-amino-2-methylbenzoate is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature.

    • Causality: The acidic environment protonates nitrous acid (formed in situ from NaNO₂ and HCl) to generate the highly electrophilic nitrosonium ion (NO⁺). This ion is attacked by the nucleophilic amine group, leading to the formation of a stable diazonium salt. Low temperatures are critical to prevent the diazonium salt from decomposing.

  • Reduction (Step 2): The cold diazonium salt solution is then treated with a reducing agent. A common and effective choice for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

    • Causality: The SnCl₂ acts as a reducing agent, donating electrons to the diazonium cation. This process reduces the nitrogen-nitrogen triple bond, ultimately leading to the formation of the corresponding hydrazine after an aqueous workup. The acidic conditions help to stabilize the resulting hydrazine as its hydrochloride salt.

  • Isolation and Purification (Step 3): The resulting Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride precipitates from the reaction mixture or is isolated by extraction and subsequent crystallization. The product is then washed with a cold solvent and dried under vacuum.

cluster_reagents1 Step 1: Diazotization cluster_reagents2 Step 2: Reduction start Methyl 3-amino- 2-methylbenzoate reagent1 1. HCl, H₂O, 0-5°C 2. NaNO₂ (aq) diazonium Intermediate Diazonium Salt reagent2 SnCl₂ / conc. HCl product Methyl 3-hydrazinyl- 2-methylbenzoate HCl reagent1->diazonium Formation reagent2->product Reduction cluster_synthesis Combinatorial Synthesis scaffold Methyl 3-hydrazinyl-2-methylbenzoate HCl Precursor Scaffold reaction Condensation Reaction (+ Mild Acid Catalyst) scaffold->reaction carbonyls Library of Aldehydes & Ketones (R-CHO, R-CO-R') carbonyls->reaction derivatives Diverse Hydrazone Library C=N-NH-Ar Potential Drug Candidates reaction->derivatives Generates screening Biological Screening (e.g., Enzyme Inhibition Assays) derivatives->screening Evaluates

Caption: Application of the title compound as a scaffold in drug discovery.

Conclusion

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8) is more than a mere chemical entry in a catalog; it is a strategically important intermediate for the synthesis of novel, biologically active compounds. Its value is derived from the reactive hydrazine functional group, which provides a reliable handle for constructing diverse molecular libraries. For researchers in medicinal chemistry and drug development, this compound represents a key starting point for exploring new chemical space in the search for next-generation therapeutics. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential.

References

  • NextSDS. (n.d.). methyl 3-hydrazinyl-2-methylbenzoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-benzothiazolone hydrazone hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • Google Patents. (n.d.). CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.
  • Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Retrieved from [Link]

  • Acta Scientific. (2018, June 01). The Utilization of 3-Methylbenzthiazolinone-2(3H)-Hydrazone as a Chromogenic Reagent in Pharmaceutical Analysis. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved from [Link]

  • Yelekçi, K., et al. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 24(19), 3593. Retrieved from [Link]

  • El-Kommos, M. E., & Emara, K. M. (1988). Application of 3-methylbenzothiazolin-2-one hydrazone as a chromogenic reagent for the spectrophotometric determination of certain sulpha drugs. Analyst, 113, 133-137. Retrieved from [Link]

Sources

Foundational

Synthesis Pathways for Substituted Hydrazinyl Benzoates: A Comprehensive Technical Guide

Executive Summary Substituted hydrazinyl benzoates are highly valuable synthetic intermediates in pharmaceutical development, serving as foundational building blocks for nitrogen-containing heterocycles such as indazoles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted hydrazinyl benzoates are highly valuable synthetic intermediates in pharmaceutical development, serving as foundational building blocks for nitrogen-containing heterocycles such as indazoles, pyrazoles, and indoles[1]. Despite their utility, the direct synthesis of aryl hydrazines presents significant chemical challenges. Hydrazine's dual nature as a potent nucleophile and an aggressive reductant often leads to undesired side reactions, including hydrodehalogenation and catalyst degradation[1][2]. This whitepaper critically evaluates the three primary synthetic pathways for substituted hydrazinyl benzoates, detailing the mechanistic causality, self-validating experimental protocols, and comparative quantitative data to guide synthetic strategy.

Pathway A: Traditional Diazotization-Reduction

Mechanistic Causality

The most established industrial route for synthesizing compounds like ethyl 4-hydrazinylbenzoate relies on the diazotization of corresponding anilines, followed by chemical reduction[2][3]. The reaction is initiated by treating an aminobenzoate with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form an electrophilic diazonium salt[3].

The critical experimental choice in this pathway is the selection of the reductant. Tin(II) chloride ( SnCl2​ ) is heavily favored over stronger reducing agents (like lithium aluminum hydride) because it selectively reduces the diazonium nitrogen-nitrogen triple bond without reducing the ester moiety[3]. Strict thermal control (0–5 °C) is self-validating: failure to maintain this temperature results in the immediate evolution of nitrogen gas (visible bubbling) and the formation of phenol byproducts due to the thermal instability of the diazonium intermediate[2][4].

Diazotization A Ethyl 4-aminobenzoate B Diazonium Salt A->B NaNO2, HCl, 0 °C C Ethyl 4-hydrazinylbenzoate B->C SnCl2, < 5 °C

Workflow of Diazotization-Reduction for Ethyl 4-hydrazinylbenzoate synthesis.

Step-by-Step Protocol: Synthesis of Ethyl 4-hydrazinylbenzoate
  • Diazotization: Dissolve ethyl 4-aminobenzoate (2.0 mmol) in concentrated hydrochloric acid (9 mL) and cool the solution to 0 °C in an ice-salt bath[3].

  • Nitrite Addition: Add a pre-cooled solution of sodium nitrite (3.0 mmol) in water (3 mL) dropwise, maintaining the internal temperature strictly below 0 °C[3]. Stir for 30 minutes to ensure complete conversion to the diazonium salt (solution turns pale orange).

  • Reduction: In a separate flask, prepare a slurry of tin(II) chloride (5.56 mmol) in concentrated HCl and cool to 0 °C[3]. Add the diazonium salt solution dropwise to the SnCl2​ slurry, keeping the temperature below 5 °C.

  • Workup: Stir the mixture at room temperature for 2 hours. Neutralize carefully with 20% aqueous NaOH until pH 9 is reached. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product as a beige solid[3].

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

Nucleophilic aromatic substitution (SNAr) provides a direct, transition-metal-free route to aryl hydrazines, but its application is fundamentally limited by the electronic nature of the substrate[1][2]. The reaction proceeds via an addition-elimination mechanism. For substituted benzoates, the ester group acts as a strong electron-withdrawing group (EWG). When a leaving group (typically fluorine or chlorine) is positioned ortho or para to the ester, the aromatic ring becomes sufficiently electrophilic to accept direct attack by hydrazine hydrate[4].

Hydrazine hydrate is used in excess because it functions simultaneously as the nucleophile and the base to sequester the generated hydrofluoric or hydrochloric acid. The formation of the highly stabilized Meisenheimer complex is the rate-determining step.

SNAr A Methyl 2-fluorobenzoate B Meisenheimer Complex A->B NH2NH2·H2O C Methyl 2-hydrazinylbenzoate B->C -HF

Addition-elimination mechanism in SNAr with hydrazine hydrate.

Step-by-Step Protocol: Synthesis of Methyl 2-hydrazinylbenzoate
  • Reaction Setup: Dissolve methyl 2-fluorobenzoate (5.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Nucleophile Addition: Add hydrazine monohydrate (15.0 mmol, 3.0 equivalents) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) for 12 hours. The reaction progress can be self-validated via TLC (Hexane/EtOAc 7:3); the disappearance of the high-Rf starting material indicates completion.

  • Isolation: Cool the mixture to 0 °C. The product, methyl 2-hydrazinylbenzoate, will precipitate.

  • Purification: Filter the solid under vacuum, wash with ice-cold ethanol, and dry under high vacuum. If isolated as a hydrochloride salt, treat with ethereal HCl to yield methyl 2-hydrazinylbenzoate hydrochloride.

Pathway C: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

The transition-metal-catalyzed cross-coupling of unactivated aryl halides with hydrazine represents the most modern and atom-economical approach[1]. Historically, this was considered impossible because hydrazine rapidly reduces Pd(II) to catalytically inactive Pd(0) black[1][2].

Breakthroughs by Stradiotto and Hartwig demonstrated that utilizing sterically demanding, electron-rich bidentate phosphine ligands (such as Mor-DalPhos or JosiPhos) prevents catalyst degradation and suppresses the formation of polyarylated byproducts[1][5]. Mechanistic studies reveal that the catalytic cycle relies on two resting states, with the rate-limiting step being the deprotonation of the hydrazine-bound arylpalladium(II) chloride complex by a strong base (e.g., KOH or tBuONa )[2][5].

PdCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + Aryl Halide Coord Hydrazine Coordination OA->Coord + NH2NH2 Deprot Base Deprotonation Coord->Deprot + Base RE Reductive Elimination Deprot->RE RE->Pd0 - Aryl Hydrazine

Catalytic cycle for Pd-catalyzed Buchwald-Hartwig coupling of hydrazine.

Step-by-Step Protocol: Synthesis via Cross-Coupling
  • Glovebox Preparation: To ensure trustworthiness and prevent catalyst oxidation, all solid handling must occur in an argon-filled glovebox. Add Pd2​(dba)3​ (2.5 mol%), Mor-DalPhos ligand (5 mol%), tBuONa (1.5 mmol), and the aryl halobenzoate (1.0 mmol) to an oven-dried Schlenk tube[1][6].

  • Solvent & Reagent Addition: Seal the tube, remove it from the glovebox, and inject anhydrous 1,4-dioxane (3 mL) followed by anhydrous hydrazine (2.0 mmol) under a positive pressure of nitrogen[6].

  • Coupling: Stir the mixture vigorously at 60 °C for 2–4 hours. A color change from dark red to pale yellow indicates active catalytic turnover[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (neutral alumina is preferred over silica to prevent hydrazine degradation)[1].

Quantitative Data & Pathway Comparison

To optimize synthetic route selection, the following table summarizes the quantitative metrics and strategic trade-offs of each methodology.

Synthesis PathwayTypical YieldSubstrate ScopeKey AdvantagesMajor Limitations
Diazotization-Reduction 60–85%Broad (Requires aniline precursor)Highly scalable; inexpensive reagents[3].Generates toxic tin/salt waste; explosive diazonium intermediates[2][4].
SNAr 70–95%Narrow (Electron-deficient arenes only)Transition-metal free; simple isolation[1].Strictly limited to activated substrates (e.g., fluoro/chlorobenzoates)[2][4].
Pd-Catalyzed Coupling 50–90%Broad (Unactivated aryl halides/tosylates)Direct coupling; high atom economy[1].Requires expensive proprietary ligands; highly sensitive to air/moisture[1][6].

Conclusion

The synthesis of substituted hydrazinyl benzoates demands a rigorous understanding of the underlying reaction mechanisms. While traditional diazotization-reduction remains the industrial workhorse due to its low reagent cost[3], the environmental burden of heavy metal waste is driving a shift toward catalytic methods[2][4]. SNAr is highly efficient but lacks versatility[1]. Conversely, palladium-catalyzed cross-coupling, enabled by advanced ligand design, represents the frontier of aryl hydrazine synthesis, offering unprecedented substrate scope and eliminating the need for hazardous diazonium intermediates[1][5][6].

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Exploratory

Literature review of methylbenzoate hydrochloride derivatives

An In-Depth Technical Guide to the Synthesis and Application of Methyl Benzoate Hydrochloride Derivatives Introduction: The Versatile Scaffold of Methyl Benzoate Methyl benzoate, an ester formed from the condensation of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of Methyl Benzoate Hydrochloride Derivatives

Introduction: The Versatile Scaffold of Methyl Benzoate

Methyl benzoate, an ester formed from the condensation of benzoic acid and methanol, is a deceptively simple molecule.[1] While well-known in the fragrance and flavor industries for its pleasant scent, its true potential lies in its role as a foundational scaffold for a vast array of pharmacologically active derivatives. The reactivity of both its aromatic ring and its ester group allows for extensive chemical modification, leading to compounds with diverse therapeutic applications.

A critical aspect in the development of these derivatives, particularly those containing basic nitrogenous groups, is their conversion into hydrochloride salts. This chemical modification is a cornerstone of pharmaceutical chemistry, designed to enhance the aqueous solubility and stability of a drug candidate, thereby improving its bioavailability and shelf-life. This guide will explore the synthesis, mechanisms of action, and key experimental protocols related to methyl benzoate derivatives, with a focus on their journey from chemical precursors to potential therapeutic agents.

Part 1: Core Synthetic Strategies and Methodologies

The synthesis of methyl benzoate derivatives can be approached from two primary directions: modification of the core methyl benzoate molecule or construction of the derivative from an already substituted precursor. The choice of strategy is dictated by the desired final structure and the reactivity of the substituents.

Foundational Synthesis: Fischer-Speier Esterification

The most direct method for creating the methyl benzoate core is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) is a reversible process.[2][3] To drive the reaction toward the product (the ester), an excess of the alcohol is typically used, and a strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3]

  • Reaction Setup: In a 100-mL round-bottomed flask, combine 5.0 g of benzoic acid with 25 mL of methanol.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully, add 1.5 mL of concentrated sulfuric acid down the inner wall of the flask. Swirl gently to mix.

  • Reflux: Add boiling chips and attach a reflux condenser. Heat the mixture to a gentle reflux for approximately 60 minutes. The reflux process prevents the loss of volatile reactants and products by condensation.

  • Work-up and Extraction: After cooling, decant the reaction mixture into a separatory funnel containing 50 mL of cold water. Rinse the flask with 25 mL of diethyl ether and add this to the separatory funnel.

  • Separation: Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the ether layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with 25 mL of saturated sodium chloride solution (brine) to reduce the solubility of the organic product in any remaining aqueous phase.

  • Drying and Isolation: Drain the ether layer into an Erlenmeyer flask and dry it over anhydrous calcium chloride. Decant the dried ether solution to remove the drying agent and remove the ether solvent via rotary evaporation to yield the final product, methyl benzoate.

Derivatization Pathways

Once the core is formed, or by using substituted precursors, a multitude of derivatives can be synthesized. The specific pathway depends on the target molecule's functional groups.

The benzene ring of methyl benzoate can undergo electrophilic substitution. For instance, acid-catalyzed nitration with nitric acid will add a nitro group, primarily at the meta-position, to yield methyl 3-nitrobenzoate.[1] This nitro group can then be a handle for further chemical modifications, such as reduction to an amine.

Derivatives can be built up from a modified methyl benzoate precursor. A prominent example is the synthesis of pyrimidine derivatives, which are known to have a broad spectrum of biological activities.[4] This synthesis often starts with a substituted methyl benzoate, which is then condensed with reagents like urea or guanidine hydrochloride. The use of guanidine hydrochloride directly introduces a basic moiety that is already in its salt form.[4]

G cluster_0 Pathway A: Ring Substitution cluster_1 Pathway B: Derivatization from Precursor A1 Methyl Benzoate A2 Nitration (HNO3, H2SO4) A1->A2 A3 Methyl 3-Nitrobenzoate A2->A3 B1 Methyl 4-acetyl-2-methylbenzoate B2 Condensation with Aryl Aldehyde B1->B2 B3 Chalcone Derivative B2->B3 B4 Cyclocondensation (Guanidine HCl) B3->B4 B5 Pyrimidine Derivative B4->B5 start Benzoic Acid + Methanol esterification Fischer Esterification start->esterification esterification->A1 G G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PG6 6-Phospho-gluconolactone PGD6 6PGD PG6->PGD6 PGR Ribulose-5-Phosphate PPP_Products Nucleotide Synthesis NADPH Production PGR->PPP_Products G6PD->PG6 PGD6->PGR Inhibitor Methyl Benzoate Derivative Inhibitor->G6PD inhibits Inhibitor->PGD6 inhibits

Caption: Inhibition of the Pentose Phosphate Pathway by derivatives.

Epigenetic modifications, such as DNA methylation, are critical in cancer development. Methyl benzoate and cinnamate analogs have been synthesized and evaluated as inhibitors of DNA methylation in hepatocellular carcinoma cells. [5]Several of these derivatives not only exhibited potent cytotoxic activity but also significantly decreased global DNA methylation levels, suggesting they may act on DNA methyltransferase 1 (DNMT1). [5]

Compound Derivative Cytotoxicity IC50 (µM) [5] Global DNA Methylation Inhibition (%) [5]
Methyl 4-hydroxycinnamate >200 97
Methyl 3,4-dihydroxycinnamate 109.7 81
Methyl 3,4,5-trimethoxycinnamate >200 92

| Methyl 3,4-dimethoxycinnamate | 199.1 | 63 |

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Methyl benzoate derivatives have shown considerable promise in this area.

  • Antibacterial: 5-methylbenzo[c]phenanthridinium derivatives, which can be conceptually linked to the benzo[c]phenanthridine alkaloid sanguinarine, show significant antibacterial activity against multidrug-resistant (MDR) strains like Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE). [6]These compounds are thought to act by inhibiting the FtsZ protein, which is essential for bacterial cell division. [6]* Antifungal: In the fight against opportunistic fungal infections, 3-methyl-4-nitrobenzoate derivatives have demonstrated potent activity against several Candida species. [7]The most active compounds, such as pentyl 3-methyl-4-nitrobenzoate, showed minimum inhibitory concentrations (MIC) as low as 31 µM against C. guilliermondii. [7]

    Derivative Class Organism(s) Key Finding [6][7]
    5-methylbenzo[c]phenanthridinium MRSA, VRE Enhanced activity compared to parent compounds.

    | 3-methyl-4-nitrobenzoates | Candida species | MIC values as low as 31 µM. |

  • Preparation: A two-fold serial dilution of the test compound (e.g., a methyl benzoate derivative) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial or fungal suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive (microbe only, no drug) and negative (broth only, no microbe) controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

The methyl benzoate scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The ability to easily synthesize the core structure and subsequently perform a wide range of chemical modifications allows for the systematic exploration of structure-activity relationships. Research into these derivatives has yielded promising candidates in oncology, infectious disease, and neurology. Future work will likely focus on optimizing the potency and selectivity of these compounds, improving their pharmacokinetic profiles, and further elucidating their mechanisms of action through advanced in silico and in vitro studies to pave the way for clinical development.

References

  • METHYL BENZOATE - Ataman Kimya.

  • Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed.

  • Methyl benzoate - Wikipedia.

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents.

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 - Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Synthesis of Methyl Benzoate via Fischer Esterification | PDF | Ester | Alcohol - Scribd.

  • The reaction mechanism of methyl benzoate with NaAB with computed Gibbs... - ResearchGate.

  • The reactions and mechanism of methyl benzoate derivatives. - ResearchGate.

  • Preparation of Methyl Benzoate.

  • Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed.

  • Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC.

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate.

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI.

  • Effects of Metyrapone in Patients With Hypercortisolism - ClinicalTrials.gov.

  • Discovery of (R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a Farnesyltransferase Inhibitor with Potent Preclinical Antitumor Activity | Journal - ACS Publications.

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - MDPI.

  • Synthesis and Anticonvulsant Activity of 2(3H)-Benzoxazolone and 2(3H)-Benzothiazolone Derivatives | Journal of Medicinal Chemistry - ACS Publications.

Sources

Foundational

Advanced Chemical Profiling and Synthetic Utility of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride

Executive Summary Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a highly versatile, bifunctional chemical building block utilized extensively in advanced organic synthesis and drug discovery. Characterized by a n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a highly versatile, bifunctional chemical building block utilized extensively in advanced organic synthesis and drug discovery. Characterized by a nucleophilic hydrazine moiety, an ortho-methyl steric director, and a meta-methyl ester, this compound serves as a critical precursor for the construction of complex nitrogen-containing heterocycles, such as indazoles and pyrazoles. This whitepaper details its physicochemical properties, structural stability mechanisms, and provides a self-validating protocol for its application in heterocycle synthesis.

Physicochemical and Structural Profiling

To effectively utilize Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in synthetic workflows, a precise understanding of its physicochemical parameters is required. The compound is typically supplied as a hydrochloride salt to mitigate the inherent instability of the free hydrazine[1].

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number (HCl Salt) 1955540-35-81[1]
CAS Number (Free Base) 1388057-36-02[2]
Molecular Formula (Salt) C9H13ClN2O21[1]
Molecular Weight (Salt) 216.67 g/mol 3[3]
Monoisotopic Mass (Free Base) 180.08987 Da4[4]
SMILES (Free Base) CC1=C(C=CC=C1NN)C(=O)OC4[4]
InChIKey (Salt) ZEXTZUHFKXXRPZ-UHFFFAOYSA-N1[1]

For advanced analytical validation, Ion Mobility-Mass Spectrometry (IM-MS) is highly effective at distinguishing this compound from its structural isomers (e.g., methyl 4-hydrazinyl-2-methylbenzoate). The predicted Collision Cross Section (CCS) values provide a reliable orthogonal identification metric[4].

Table 2: Predicted Collision Cross Section (CCS) Values [4]

Adductm/zPredicted CCS (Ų)
[M+H]+181.097137.7
[M+Na]+203.079145.2
[M-H]-179.083141.5
[M+NH4]+198.124157.2
[M+K]+219.053143.9

Mechanistic Stability and Storage Dynamics

Free arylhydrazines are notoriously unstable. The unshared electron pair on the terminal nitrogen is highly susceptible to atmospheric oxygen, initiating a radical oxidation cascade that forms transient diazonium species, ultimately leading to degradation and dark discoloration of the reagent.

By utilizing the hydrochloride salt (CAS 1955540-35-8), the terminal nitrogen is protonated. This effectively ties up the lone pair, significantly raising the oxidation potential and ensuring long-term shelf stability at room temperature or 4°C without loss of purity[1].

StabilityPathway FreeBase Free Base Hydrazine (Oxidation-Prone) Oxidation Air Oxidation (Radical Formation) FreeBase->Oxidation O2 exposure HClSalt Hydrochloride Salt (Protonated, Stable) Storage Long-Term Storage (RT or 4°C) HClSalt->Storage Shielded lone pair Diazonium Diazonium Intermediates Oxidation->Diazonium Degradation Degradation Products (Loss of Purity) Diazonium->Degradation

Mechanistic degradation of free arylhydrazines vs. stability of the HCl salt.

Advanced Synthetic Applications: The Knorr Pyrazole Condensation

One of the most robust applications of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is its role as a dinucleophile in the Knorr pyrazole synthesis. When reacted with 1,3-dicarbonyl compounds, it rapidly condenses to form 1-arylpyrazoles.

The presence of the ortho-methyl group at position 2 is not merely decorative; it provides critical steric shielding. During the initial formation of the hydrazone, this steric bulk dictates the conformation of the intermediate, driving high regioselectivity when asymmetric dicarbonyls are employed.

PyrazoleSynthesis A Methyl 3-hydrazinyl-2-methylbenzoate HCl (Arylhydrazine Precursor) C Hydrazone Intermediate (Nucleophilic Attack at C1) A->C Base / EtOH, Δ B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Cyclization & Dehydration (Intramolecular Attack at C3) C->D H+ catalysis E 1-Aryl-1H-pyrazole Derivative (Target Pharmacophore) D->E -H2O

Stepwise mechanistic workflow for the synthesis of 1-arylpyrazoles via Knorr condensation.

Experimental Methodology: Regioselective Pyrazole Synthesis

The following protocol outlines the synthesis of a 1-aryl-1H-pyrazole derivative using Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. This workflow is designed as a self-validating system, incorporating causality for reagent selection and In-Process Controls (IPC) for real-time verification.

Step 1: Liberation of the Free Base (In Situ)

  • Action: Suspend 1.0 equivalent of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in anhydrous ethanol. Add 1.1 equivalents of anhydrous sodium acetate (NaOAc) and stir at room temperature for 15 minutes.

  • Causality: The hydrochloride salt renders the hydrazine non-nucleophilic. NaOAc is deliberately chosen over stronger bases (e.g., NaOH or KOH) because hydroxide bases will rapidly saponify the methyl ester at position 1. NaOAc acts as a mild buffer, selectively deprotonating the hydrazine hydrochloride while leaving the ester intact.

  • Self-Validation: The suspension will noticeably change in appearance as the insoluble HCl salt converts to the partially soluble free base, accompanied by the precipitation of insoluble NaCl byproducts.

Step 2: Electrophilic Condensation

  • Action: Add 1.1 equivalents of acetylacetone (a symmetric 1,3-dicarbonyl) dropwise to the mixture.

  • Causality: The primary amine of the hydrazine attacks the carbonyl carbon of the diketone, forming a hydrazone intermediate. The ortho-methyl group on the benzoate ring provides steric shielding, directing the nucleophilic attack and preventing unwanted side reactions (such as bis-hydrazone formation).

Step 3: Thermally-Driven Cyclization

  • Action: Elevate the reaction temperature to 78°C (reflux) for 3 hours.

  • Causality: While initial hydrazone formation occurs rapidly at room temperature, the subsequent intramolecular attack of the secondary hydrazine nitrogen onto the remaining carbonyl requires thermal activation to overcome the transition state energy barrier. This is immediately followed by the elimination of water (dehydration) to aromatize into the highly stable pyrazole ring.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is confirmed complete when the intermediate hydrazone mass completely shifts to the cyclized pyrazole mass, validating the successful loss of H₂O (-18 Da). Furthermore, the disappearance of the precursor mass (m/z 181.09 [M+H]+)[4] guarantees full conversion.

Step 4: Workup and Isolation

  • Action: Concentrate the mixture under reduced pressure, partition between Ethyl Acetate (EtOAc) and H₂O, and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 1-(3-(methoxycarbonyl)-2-methylphenyl)-3,5-dimethyl-1H-pyrazole.

References

  • [2] BLD Pharm, "1388057-36-0 | Methyl 3-hydrazinyl-2-methylbenzoate". 2

  • [3] BLD Pharm, "1955540-35-8 | Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride". 3

  • [4] PubChemLite (Université du Luxembourg), "Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (C9H12N2O2)". 4

  • [1] Sigma-Aldrich, "methyl 3-hydrazinyl-2-methylbenzoate hydrochloride | 1955540-35-8". 1

Sources

Exploratory

A Technical Guide to the Postulated Mechanisms of Action for Hydrazinyl Compounds

Abstract Hydrazinyl compounds, characterized by the presence of a nitrogen-nitrogen single bond (–NH–NH₂), represent a versatile and enduring class of molecules in medicinal chemistry.[1] Their journey from early antitub...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrazinyl compounds, characterized by the presence of a nitrogen-nitrogen single bond (–NH–NH₂), represent a versatile and enduring class of molecules in medicinal chemistry.[1] Their journey from early antituberculosis agents to mainstays in psychiatry and hypertension management highlights their profound pharmacological significance.[2][3][4] This technical guide provides an in-depth exploration of the core postulated mechanisms of action that underpin the therapeutic efficacy and toxicological profiles of these compounds. We will dissect the well-established irreversible inhibition of monoamine oxidase, the targeted disruption of mycobacterial cell wall synthesis, and the complex pathways of direct arterial vasodilation. A central theme is the pivotal role of metabolic activation, a double-edged sword that is essential for therapeutic activity but also a primary driver of toxicity.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of foundational knowledge, experimental insights, and future perspectives on this important chemical class.

Introduction to Hydrazinyl Compounds: A Legacy of Reactivity and Discovery

The hydrazinyl functional group is a highly reactive, difunctional moiety that serves as a versatile building block for a vast array of biologically active molecules.[1][4] Its discovery and application in medicine were transformative. Isoniazid and its derivative iproniazid, initially developed for tuberculosis, were serendipitously found to have mood-elevating properties, which led to the development of the first generation of antidepressant drugs.[3][5] This marked the beginning of a deeper investigation into how this simple chemical group could exert such powerful and diverse physiological effects.

The therapeutic applications of hydrazinyl compounds are remarkably broad, encompassing:

  • Antidepressants: (e.g., phenelzine, iproniazid) for major depressive and anxiety disorders.[7][8]

  • Antihypertensives: (e.g., hydralazine) for severe hypertension and heart failure.[9][10]

  • Antimicrobials: (e.g., isoniazid) as a cornerstone treatment for tuberculosis.[11][12]

  • Anticancer Agents: A growing area of research where hydrazino-derivatives are being explored for their cytotoxic potential.[4][13]

A unifying principle in the pharmacology of many hydrazinyl compounds is their function as prodrugs. Their biological effects, both therapeutic and toxic, are often not caused by the parent molecule but by reactive metabolites formed in vivo. This biotransformation, catalyzed by enzymes such as cytochrome P450 and monoamine oxidases, is fundamental to their mechanism of action and is a critical consideration in drug design and patient management.[5][6]

Monoamine Oxidase (MAO) Inhibition: The Classic Antidepressant Mechanism

The discovery that hydrazinyl compounds could inhibit monoamine oxidase (MAO) revolutionized the treatment of depression. MAO is an enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[8] It exists in two primary isoforms, MAO-A and MAO-B, which have different substrate specificities and localizations.

Mechanism of Irreversible Inhibition

Hydrazine-based drugs like phenelzine and iproniazid are non-selective, irreversible inhibitors of both MAO-A and MAO-B.[7][14] Their mechanism is not one of simple competitive binding but of "suicide inhibition," where the enzyme's own catalytic action activates the inhibitor, leading to its permanent inactivation.

The process is understood as follows:

  • The hydrazine derivative acts as a substrate for the MAO enzyme.[]

  • During the catalytic cycle, the hydrazine is oxidized, forming a highly reactive diazene intermediate.[]

  • This reactive species then forms a stable, covalent bond with the N5 position of the enzyme's flavin adenine dinucleotide (FAD) cofactor.[2][]

  • This covalent modification permanently inactivates the enzyme. The body must synthesize new MAO enzymes to restore function, a process that can take weeks, explaining the long-lasting effects of these drugs.[14]

Pharmacological Outcome

By irreversibly inhibiting MAO, these drugs cause a significant and sustained increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine.[14][16][17] This elevation of mood-regulating neurotransmitters is believed to be the primary driver of their potent antidepressant and anxiolytic effects.[8][14] Phenelzine, for instance, is considered particularly effective for atypical depression and has superior anxiolytic properties, which may be partially attributed to a secondary mechanism: the inhibition of GABA transaminase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA.[7][18]

MAO_Inhibition cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron Neurotransmitter Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Receptor Postsynaptic Receptor Neurotransmitter->Receptor Signal MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation cluster_synapse cluster_synapse Metabolites Inactive Metabolites MAO->Metabolites Phenelzine Phenelzine (Hydrazine MAOI) Phenelzine->MAO Irreversible Inhibition (Covalent Bonding) Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG Mycobacterial Enzyme (KatG) Isoniazid->KatG Activation Radical Isonicotinic Acyl Radical KatG->Radical Adduct INH-NAD Adduct (Active Drug) Radical->Adduct NADH NADH NADH->Adduct InhA Enoyl-ACP Reductase (InhA) Adduct->InhA Inhibition FAS_II Fatty Acid Synthesis-II Pathway InhA->FAS_II Catalyzes MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid FAS_II->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Maintains Death Bacterial Death CellWall->Death Disruption Leads to Hydralazine_Workflow cluster_mechanisms Postulated Primary Mechanisms Hydralazine Hydralazine Mech1 Inhibit IP3-induced Ca2+ Release from SR Hydralazine->Mech1 Mech2 Open K+ Channels Hydralazine->Mech2 Mech3 Inhibit PHD Enzymes Hydralazine->Mech3 Ca_decrease Decreased Intracellular [Ca2+] Mech1->Ca_decrease Hyperpolarization Hyperpolarization Mech2->Hyperpolarization HIF_activation HIF Pathway Activation Mech3->HIF_activation Relaxation Arteriolar Smooth Muscle Relaxation Ca_decrease->Relaxation Hyperpolarization->Relaxation Vasodilation Vasodilation HIF_activation->Vasodilation Pro-angiogenic Effects Relaxation->Vasodilation BP_drop Decreased Blood Pressure Vasodilation->BP_drop

Sources

Foundational

A Guide to the Spectroscopic Interpretation of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, t...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The focus is on the causal relationships between the molecular structure and its spectral features, providing a framework for the characterization of this and structurally related compounds.

Introduction: The Molecular Blueprint

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a substituted aromatic hydrazine derivative. The structural elucidation of such molecules is paramount in drug discovery and development, where a precise understanding of the molecular architecture is essential for predicting its chemical behavior and biological activity. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering a detailed fingerprint of the compound. This guide will deconstruct the predicted spectroscopic data for the title compound, providing a logical workflow for its interpretation.

The hydrochloride salt form of the hydrazinyl group will significantly influence the spectroscopic data, particularly in NMR and IR spectroscopy, due to the presence of the charged hydrazinium group (-NH2NH2⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a comprehensive picture of the proton and carbon framework can be assembled.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic protons of the hydrazinium group and any residual water may exchange, affecting their observability.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. A standard pulse sequence with a sufficient relaxation delay should be used.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is standard to produce a spectrum with singlets for each unique carbon.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl and methoxy groups, and the hydrazinium protons.

Diagram: Structure and Proton Numbering

Caption: Structure of Methyl 3-hydrazinyl-2-methylbenzoate with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
Ar-H (H4, H5, H6)7.0 - 7.8m3HJortho ≈ 7-9 Hz, Jmeta ≈ 2-3 HzThe aromatic protons will appear as a complex multiplet due to their coupling with each other. The exact chemical shifts are influenced by the electron-donating hydrazinium group and the electron-withdrawing ester group.
-OCH₃~3.9s3HN/AThe methoxy protons are expected to appear as a singlet in the typical region for ester methyl groups.
Ar-CH₃~2.5s3HN/AThe methyl group attached to the aromatic ring will be a singlet, with its chemical shift influenced by the adjacent ester group.
-NHNH₃⁺8.0 - 10.0br s3HN/AThe protons of the hydrazinium group are expected to be broad due to quadrupole broadening from the nitrogen atoms and exchange with the solvent. Their chemical shift will be downfield due to the positive charge.

Expert Insights: The broadness of the -NHNH₃⁺ signal is a key indicator of this functional group. Running the NMR in D₂O would likely cause this signal to disappear due to H-D exchange, providing confirmatory evidence. The pattern of the aromatic signals, though complex, can be fully elucidated using 2D NMR techniques such as COSY.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)165 - 170The carbonyl carbon of the ester will be in the characteristic downfield region for this functional group.
Aromatic C (quaternary)120 - 150The four quaternary aromatic carbons will have distinct chemical shifts based on their attached substituents. The carbon attached to the hydrazinium group (C3) will be significantly influenced by its electron-withdrawing inductive effect.
Aromatic C-H115 - 135The three protonated aromatic carbons will appear in the typical aromatic region. Their specific shifts can be predicted using additivity rules based on the substituents.[1][2]
-OCH₃~52The methoxy carbon appears in a typical region for ester methyl groups.
Ar-CH₃~20The methyl carbon attached to the aromatic ring will be in the aliphatic region, with its shift influenced by the aromatic system.

Trustworthiness: The assignment of carbon signals can be unequivocally confirmed using 2D NMR experiments like HSQC (which correlates carbons to their directly attached protons) and HMBC (which shows longer-range C-H correlations).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H stretch (hydrazinium)3200 - 2800 (broad)StrongThe N-H stretching vibrations of the -NHNH₃⁺ group will appear as a broad and strong absorption due to hydrogen bonding.
C-H stretch (aromatic)3100 - 3000MediumThe stretching vibrations of the C-H bonds on the aromatic ring.
C-H stretch (aliphatic)3000 - 2850MediumThe stretching vibrations of the C-H bonds in the methyl and methoxy groups.
C=O stretch (ester)~1720StrongA strong and sharp absorption characteristic of the carbonyl group in an aromatic ester.[3][4][5][6][7]
C=C stretch (aromatic)1600 - 1450MediumA series of bands corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.
C-O stretch (ester)1300 - 1100StrongThe stretching vibration of the C-O single bond of the ester group.

Expert Insights: The broadness and position of the N-H stretch are highly diagnostic for the presence of the hydrazinium salt. The sharp, strong carbonyl peak around 1720 cm⁻¹ is a clear indicator of the ester functional group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a suitable method for this polar, salt-like compound.

  • Analysis: The analysis can be performed on a variety of mass analyzers, such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum:

  • Molecular Ion: The molecular weight of the free base (Methyl 3-hydrazinyl-2-methylbenzoate) is 180.21 g/mol . In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 181.

  • Key Fragmentation Pathways:

    • Loss of methoxy radical (•OCH₃): A fragment ion at m/z 150, corresponding to the loss of the methoxy group from the ester.

    • Loss of methanol (CH₃OH): A fragment at m/z 149, resulting from the loss of a neutral methanol molecule.

    • Loss of the entire ester side chain: Fragmentation can lead to the loss of the -COOCH₃ group.

    • Cleavage of the N-N bond: Fragmentation of the hydrazinyl group is also possible.[8][9][10]

Authoritative Grounding: The fragmentation of benzoate esters is well-documented, often proceeding through characteristic losses of the alkoxy group.[11][12][13]

Diagram: Spectroscopic Interpretation Workflow

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Interpretation Data Interpretation cluster_Structure Structural Elucidation NMR NMR (¹H, ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Provides IR IR Spectroscopy IR_Data Vibrational Frequencies IR->IR_Data Provides MS Mass Spectrometry MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Provides Structure Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride NMR_Data->Structure Confirms Connectivity IR_Data->Structure Identifies Functional Groups MS_Data->Structure Determines Molecular Weight

Caption: A logical workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride requires a multi-faceted approach, integrating data from NMR, IR, and Mass Spectrometry. While direct experimental data may be scarce, a robust and reliable interpretation can be achieved by applying fundamental spectroscopic principles and leveraging data from structurally analogous compounds. This guide provides the foundational knowledge and expert insights necessary for researchers to confidently characterize this molecule and its derivatives, ensuring scientific rigor in their drug discovery and development endeavors.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][14][15][16][17][18]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][19][20][21][22][23]

  • Infrared Spectrometry - MSU chemistry. Michigan State University. [Link][3]

  • IR Spectroscopy of Hydrocarbons. [Link][4]

  • Carbonyl - compounds - IR - spectroscopy. [Link][5]

  • Spectroscopic Properties. Chemistry LibreTexts. [Link][6]

  • IR: carbonyl compounds. University of Calgary. [Link][7]

  • Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. Journal of the American Chemical Society. [Link][1]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link][2]

  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. National Institutes of Health. [Link][8]

  • The mass spectra of mono-substituted hydrazine salts. R Discovery. [Link][9]

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. [Link][11]

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. [Link][12]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. [Link][10]

  • Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [13]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

Abstract: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a novel chemical entity for which public-domain solubility data is not currently available.[1] This guide serves as a foundational document for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a novel chemical entity for which public-domain solubility data is not currently available.[1] This guide serves as a foundational document for researchers, chemists, and drug development professionals, providing the theoretical framework and a detailed, field-proven experimental protocol for systematically determining its solubility profile. Understanding solubility is a cornerstone of pharmaceutical development, directly influencing a compound's bioavailability, formulation strategy, and ultimate therapeutic efficacy.[2][3] By following the methodologies outlined herein, research teams can generate the robust and reliable data necessary to advance their development programs. This document emphasizes the causality behind experimental choices, ensuring that the generated data is both accurate and contextually understood.

Introduction: The Significance of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is arguably one of the most critical parameters.[4] It defines the maximum amount of a substance that can be dissolved in a given solvent system at a specific temperature, directly impacting the rate and extent of drug absorption into the systemic circulation.[5]

Poor aqueous solubility is a leading cause of failure in the drug development pipeline, with over 40% of NCEs demonstrating this undesirable characteristic.[3][4] An inadequate solubility profile can lead to:

  • Low Bioavailability: The drug cannot be absorbed efficiently, failing to reach the required therapeutic concentration in the bloodstream.[6]

  • High Dosing Requirements: To compensate for poor absorption, larger doses may be needed, increasing the risk of off-target effects and toxicity.

  • Formulation Hurdles: Complex and costly formulation strategies, such as micronization or the use of co-solvents and surfactants, may be required to enhance solubility.[4][5]

Therefore, a thorough characterization of the solubility profile of a compound like Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride across a range of pharmaceutically relevant solvents and pH conditions is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development.

Theoretical Underpinnings of Solubility

The solubility of a molecule is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational principle: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7] For Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, we must consider its structural features:

  • The Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule and its potential for ionization, suggesting a higher solubility in polar protic solvents like water and alcohols compared to its free base form.

  • The Hydrazinyl Group (-NHNH2): This group is polar and capable of forming hydrogen bonds, further contributing to its affinity for protic solvents.[8]

  • The Methylbenzoate Moiety: The aromatic ring and the methyl ester group introduce lipophilic (nonpolar) characteristics, which will contribute to its solubility in organic solvents.

Several key factors must be controlled and considered during experimental determination:[5][6]

  • pH and pKa: As a salt of a weak base, the solubility of this compound is expected to be highly pH-dependent. In acidic environments (low pH), it will exist predominantly in its ionized, more soluble form. As the pH increases towards its pKa, it will convert to the less soluble free base.

  • Temperature: Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at physiological temperature (37 ± 1 °C).[9]

  • Polymorphism: Different crystalline forms (polymorphs) of a solid can exhibit significantly different solubilities.[2] It is crucial to characterize the solid form used in solubility studies.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The "shake-flask" method is the gold-standard technique for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[7][10] The protocol below is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Methodology
  • Preparation of Media:

    • Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[11]

    • Select a range of relevant organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane) to represent different polarity classes.

    • Bring all solvents to the target experimental temperature (e.g., 37 °C) before use.

  • Addition of Solute:

    • Add an excess amount of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride to a known volume of each solvent in a sealed, inert container (e.g., a glass vial).

    • Causality: Adding a visible excess of solid is essential to ensure that a saturated solution is formed and that the system reaches equilibrium with the undissolved solid phase.[12]

  • Equilibration:

    • Agitate the sealed containers at a constant temperature (37 ± 1 °C) using an orbital shaker or rotator.

    • Continue agitation for a sufficient duration to ensure equilibrium is reached. This is a critical parameter that must be determined empirically. A preliminary test should be conducted by taking samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of subsequent samples plateaus (e.g., deviates by less than 5-10%).[9]

  • Phase Separation:

    • Once equilibrium is established, stop agitation and allow the vials to stand briefly.

    • Separate the undissolved solid from the saturated solution. The recommended method is centrifugation followed by filtration.

    • Causality: Centrifugation pellets the majority of the solid, reducing the burden on the filter. Subsequent filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) removes any remaining fine particulates without adsorbing the dissolved analyte, which would otherwise lead to an underestimation of solubility.[7][10]

  • Sample Preparation and Quantification:

    • Immediately after filtration, accurately dilute an aliquot of the clear supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

    • Causality: Dilution is necessary to prevent the compound from precipitating out of the saturated solution due to temperature changes and to match the linear range of the detector.[9]

    • Analyze the diluted samples using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Generate a calibration curve using standard solutions of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride of known concentrations to ensure accurate quantification.[7]

  • Data Reporting:

    • Calculate the solubility from the measured concentration of the diluted sample, accounting for the dilution factor.

    • Report the final solubility in units of both mass/volume (e.g., mg/mL) and molarity (mol/L) at the specified temperature.

Visual Workflow for Shake-Flask Solubility Determination

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation

Quantitative solubility data should be organized systematically for clear interpretation and comparison. The following table serves as a template for reporting experimentally determined results.

Solvent SystemSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
pH 1.2 BufferAqueous (Acidic)37Experimental ValueExperimental ValueSimulates gastric fluid
pH 4.5 BufferAqueous (Acidic)37Experimental ValueExperimental Value
pH 6.8 BufferAqueous (Neutral)37Experimental ValueExperimental ValueSimulates intestinal fluid
Deionized WaterPolar Protic37Experimental ValueExperimental Value
EthanolPolar Protic37Experimental ValueExperimental ValueCommon formulation excipient
MethanolPolar Protic37Experimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic37Experimental ValueExperimental ValueCommon discovery solvent
AcetonitrilePolar Aprotic37Experimental ValueExperimental Value
DichloromethaneNonpolar37Experimental ValueExperimental Value

High-Throughput Screening vs. Definitive Measurement

In early drug discovery, where hundreds of compounds may be synthesized, the shake-flask method can be too low-throughput. In these stages, kinetic or apparent solubility methods are often employed for rapid rank-ordering.[2] One common technique is nephelometry, which measures light scattering to detect compound precipitation from a DMSO stock solution added to an aqueous buffer.[6]

It is critical to understand the distinction:

  • High-Throughput (Kinetic) Solubility: A rapid assessment of how readily a compound precipitates. It is useful for flagging problematic compounds early but does not represent the true thermodynamic equilibrium.[10]

  • Shake-Flask (Equilibrium) Solubility: The true, thermodynamic solubility. It is the definitive measure required for regulatory submissions and detailed formulation development.[10]

The two methods are complementary, serving different purposes at different stages of the drug development lifecycle.

Logical Relationship of Solubility Assays

G start_node Solubility Assessment for NCE hts_node High-Throughput Screening (e.g., Nephelometry) start_node->hts_node Early Discovery (Rank-Ordering) gold_standard_node Definitive Measurement (Shake-Flask Method) start_node->gold_standard_node Pre-Clinical & Formulation (Definitive Data) hts_node->gold_standard_node Informs selection of candidates for definitive testing

Sources

Protocols & Analytical Methods

Method

Application Notes and Experimental Protocols for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

Introduction Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a substituted aromatic hydrazine derivative that serves as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a substituted aromatic hydrazine derivative that serves as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structural features—a nucleophilic hydrazine moiety, an aromatic ring, and a methyl ester group—provide multiple reaction sites for constructing more complex molecular architectures. The hydrazine group, in particular, is a precursor to a wide array of functional groups and heterocyclic systems, making this reagent highly relevant for professionals in drug discovery and materials science.

This guide provides a comprehensive overview of the compound's properties, core reactivity, and detailed, field-proven protocols for its application in common synthetic transformations. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these protocols for their specific synthetic targets.

Compound Profile and Safety Precautions

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Properties

The key properties of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride are summarized below.

PropertyValueSource
CAS Number 1955540-35-8[1]
Molecular Formula C₉H₁₃ClN₂O₂[2]
Molecular Weight 216.67 g/mol [2]
Appearance Solid[3]
Solubility Soluble in water[3][4]
InChIKey VRULSNMWWDBTCU-UHFFFAOYSA-N[5]
Critical Safety and Handling Information

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.[1]

Hazard Identification:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[1]

  • Organ Toxicity: May cause respiratory irritation, drowsiness, or dizziness.[1]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

  • Dispensing: Avoid generating dust when handling the solid.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be stored locked up, accessible only to authorized personnel.[7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or physician.[3][7]

Core Reactivity and Mechanistic Considerations

The synthetic utility of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride stems primarily from the nucleophilic character of its hydrazine functional group. The terminal nitrogen atom (-NH₂) readily attacks electrophilic centers, initiating a variety of powerful chemical transformations.

  • Hydrazone Formation: This is the hallmark reaction of hydrazines. They condense with aldehydes and ketones under neutral or mildly acidic conditions to form stable hydrazone derivatives. This reaction is fundamental for creating C=N bonds, which are key components of many biologically active molecules and ligands.[8][9]

  • N-Acylation: The hydrazine moiety can be acylated by reacting with acid chlorides or anhydrides to produce N-acylhydrazides. These intermediates are stable and serve as important precursors for further synthetic manipulations.[10]

  • Heterocycle Synthesis: Hydrazines are indispensable for constructing nitrogen-containing heterocycles. A classic example is the reaction with 1,3-dicarbonyl compounds, which, after an initial condensation followed by cyclization and dehydration, yields pyrazole rings—a privileged scaffold in medicinal chemistry.[11]

Caption: Core reaction pathways of Methyl 3-hydrazinyl-2-methylbenzoate.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two common and high-yield applications of the title compound.

Protocol 1: Synthesis of a Hydrazone Derivative via Condensation with an Aldehyde

This protocol details the formation of a hydrazone from Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride and benzaldehyde. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. A catalytic amount of acid is often used to activate the carbonyl group, but since the starting material is a hydrochloride salt, it can often serve as its own catalyst.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyl 3-hydrazinyl-2-methylbenzoate HCl216.671.08 g5.0
Benzaldehyde106.120.53 g (0.51 mL)5.0
Ethanol-25 mL-
Ethyl Acetate-50 mL-
Saturated NaHCO₃ (aq)-20 mL-
Brine-20 mL-
Anhydrous MgSO₄-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (1.08 g, 5.0 mmol) and ethanol (25 mL). Stir the suspension at room temperature.

  • Reagent Addition: Add benzaldehyde (0.51 mL, 5.0 mmol) to the suspension in a single portion.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) using a heating mantle and a reflux condenser.

    • Rationale: Heating provides the activation energy needed for the condensation and subsequent dehydration steps, ensuring the reaction proceeds to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any remaining HCl, and then with brine (1 x 20 mL) to remove residual water.

    • Rationale: The aqueous washes remove water-soluble impurities and byproducts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure hydrazone derivative.

Protocol 2: Synthesis of a Pyrazole Derivative via Cyclocondensation

This protocol describes the synthesis of a substituted pyrazole using acetylacetone as the 1,3-dicarbonyl partner. This reaction is a cornerstone of heterocyclic chemistry.

Experimental_Workflow start 1. Reagent Mixing - Add Hydrazine HCl, Acetylacetone, and Ethanol to flask reflux 2. Reaction - Heat mixture to reflux - Stir for 4-6 hours start->reflux Setup monitor 3. Monitoring - Check reaction completion using TLC reflux->monitor During Reaction workup 4. Work-up - Cool and concentrate - Partition between EtOAc & H₂O monitor->workup Upon Completion purify 5. Purification - Dry organic layer - Purify via column chromatography workup->purify Isolate Crude characterize 6. Characterization - Analyze product using NMR, IR, and MS purify->characterize Obtain Pure Product

Caption: General workflow for the synthesis of a pyrazole derivative.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyl 3-hydrazinyl-2-methylbenzoate HCl216.671.08 g5.0
Acetylacetone (2,4-Pentanedione)100.120.50 g (0.51 mL)5.0
Ethanol-25 mL-
Glacial Acetic Acid-2-3 drops-
Ethyl Acetate-50 mL-
Water-20 mL-
Anhydrous Na₂SO₄-As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (1.08 g, 5.0 mmol), ethanol (25 mL), and acetylacetone (0.51 mL, 5.0 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

    • Rationale: While the reaction can proceed without it, a small amount of acid ensures the medium is sufficiently acidic to promote the cyclization and dehydration steps efficiently.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours with stirring.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.

  • Work-up: a. Allow the flask to cool to ambient temperature. b. Remove the solvent via rotary evaporation. c. Add ethyl acetate (50 mL) and water (20 mL) to the residue and transfer to a separatory funnel. Shake and separate the layers. d. Wash the organic layer with water (1 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Purification: Dry the collected organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to yield the final pyrazole product.

Characterization of Products

To confirm the identity and purity of the synthesized derivatives, standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structure. For the hydrazone, expect to see the disappearance of the -NH₂ protons and the appearance of a new singlet for the C=N-H proton. For the pyrazole, characteristic signals for the pyrazole ring protons and the two methyl groups will be observed.

  • Infrared (IR) Spectroscopy: For hydrazone synthesis, the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the appearance of a C=N imine stretch (around 1620-1650 cm⁻¹) confirms the reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired transformation has occurred.

Conclusion

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a highly effective and versatile reagent for synthetic chemistry. Its accessible hydrazine functionality allows for straightforward entry into important chemical classes such as hydrazones and pyrazoles, which are prevalent in modern drug development.[11] The protocols described herein are robust and can be adapted for a wide range of aldehyde, ketone, and dicarbonyl substrates, making this compound a valuable addition to the synthetic chemist's toolbox. Adherence to strict safety protocols is essential for handling this potent and hazardous chemical.

References

  • NextSDS. (n.d.). methyl 3-hydrazinyl-2-methylbenzoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Acros Organics. (2012, April 27). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (C9H12N2O2). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-benzothiazolone hydrazone hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of Hydrazine Derivatives via a Three-Component Procedure. Retrieved from [Link]

  • MDPI. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

  • PLOS. (2025, May 19). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Retrieved from [Link]

  • Patsnap Eureka. (2018, December 18). Method for synthesizing 3-methyl-2-benzothiazolinone hydrazone hydrochloride and its hydrate. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE AR MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Chemical Papers. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

Sources

Application

Application Note: Regioselective Heterocyclic Scaffold Synthesis using Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profiled: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8)[1] Introduction & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profiled: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8)[1]

Introduction & Mechanistic Rationale

Aryl hydrazines are foundational building blocks in medicinal chemistry, serving as primary precursors for a vast array of nitrogen-containing heterocycles, including indoles and pyrazoles[2],[3]. Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a highly specialized, bifunctional reagent designed for advanced scaffold synthesis.

The strategic placement of its functional groups dictates its synthetic utility:

  • The C3-Hydrazine Moiety: Acts as the primary nucleophile for condensation with carbonyls. The hydrochloride salt form is utilized to prevent premature auto-oxidation and degradation of the sensitive free base[1].

  • The C2-Methyl Group (The Directing Group): This is the most critical feature. In sigmatropic rearrangements, it acts as an absolute steric and electronic block, forcing reactions to occur regioselectively at the C4 position.

  • The C1-Methyl Ester: Provides a handle for downstream functionalization (e.g., saponification to carboxylic acids for amide coupling) or acts as an internal electrophile for cyclization.

This application note details field-proven methodologies for utilizing this compound to synthesize two highly valuable pharmaceutical cores: 7-methyl-1H-indole-6-carboxylates and 1-arylpyrazolones .

Application 1: Regioselective Fischer Indole Synthesis

Mechanistic Causality

The Fischer indole synthesis typically involves the acid-catalyzed [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate[4],[5]. When an aryl hydrazine possesses an asymmetric meta-substituent, the rearrangement can theoretically occur at either the C2 or C6 position of the aromatic ring, yielding a mixture of regioisomers.

However, because the C2 position of Methyl 3-hydrazinyl-2-methylbenzoate is occupied by a methyl group, the rearrangement pathway is sterically blocked. The C-C bond formation is forced exclusively to the unsubstituted C4 position. Following aromatization, this yields a 7-methyl-1H-indole-6-carboxylate derivative with >99% regiomeric purity[2],[6].

FischerIndole A Aryl Hydrazine + Ketone B Hydrazone Intermediate A->B H+, -H2O C Ene-Hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D C-C Bond Formation (Blocked at C2) E Aminal Formation D->E Cyclization F Indole Core (- NH3) E->F Aromatization

Workflow of the regioselective Fischer Indole Synthesis driven by steric blocking.

Self-Validating Protocol: Synthesis of Methyl 7-methyl-1H-indole-6-carboxylate derivatives

Step 1: Hydrazone Formation

  • Suspend Methyl 3-hydrazinyl-2-methylbenzoate HCl (1.0 eq, 10 mmol) and the target ketone (e.g., cyclohexanone, 1.05 eq) in absolute ethanol (30 mL).

  • Add anhydrous sodium acetate (1.1 eq) to buffer the HCl and liberate the nucleophilic free hydrazine.

  • Reflux for 2 hours.

  • QC Checkpoint 1: LC-MS must show complete consumption of the hydrazine and the appearance of the [M+H]+ corresponding to the hydrazone intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Concentrate the reaction mixture in vacuo and re-dissolve the crude hydrazone in polyphosphoric acid (PPA, 10-15 equivalents by weight) or glacial acetic acid with ZnCl₂[4].

  • Heat the mixture to 110 °C for 4 hours to drive the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination[5].

  • Cool to 80 °C and carefully quench by pouring over crushed ice with vigorous stirring.

  • Extract with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

  • QC Checkpoint 2 (Regiochemical Validation): 1 H-NMR analysis is self-validating. Because cyclization occurred exclusively at C4, the remaining aromatic protons on the original benzene ring (now C4 and C5 of the indole) are ortho to each other. The NMR spectrum must display an AB doublet system ( J≈8.0 Hz) in the aromatic region. The absence of singlet aromatic protons confirms 100% regioselectivity.

Application 2: Synthesis of 1-Arylpyrazolones via Knorr-Type Condensation

Mechanistic Causality

Pyrazolones are privileged scaffolds in drug discovery, frequently utilized in anti-inflammatory and kinase inhibitor programs[3],[7]. The synthesis leverages the differential electrophilicity of β -keto esters (e.g., ethyl acetoacetate).

The terminal nitrogen of the hydrazine selectively attacks the highly electrophilic ketone carbonyl first, forming a hydrazone. Subsequently, the secondary nitrogen of the hydrazine undergoes an intramolecular amidation with the adjacent ester group under thermal conditions, ejecting ethanol and forming the 5-membered pyrazolone core[8],.

PyrazoleSynthesis A Aryl Hydrazine HCl + β-Keto Ester B Free Base Liberation A->B NaOAc C Nucleophilic Attack B->C Selectivity for Ketone D Hydrazone Intermediate C->D -H2O E Intramolecular Amidation D->E Heat / Acid F 1-Arylpyrazolone Core E->F -EtOH

Mechanistic pathway for the synthesis of 1-arylpyrazolones via Knorr-type condensation.

Self-Validating Protocol: Synthesis of 1-Aryl-3-methyl-1H-pyrazol-5-ols

Step 1: Condensation & Cyclization

  • Combine Methyl 3-hydrazinyl-2-methylbenzoate HCl (1.0 eq, 10 mmol) and ethyl acetoacetate (1.1 eq, 11 mmol) in glacial acetic acid (25 mL).

  • Add sodium acetate (1.1 eq) to liberate the free base. The acetic acid solvent provides the mild acidic catalysis required for rapid imine formation while maintaining the solubility of the reactants[8].

  • Heat the reaction mixture to 120 °C for 3 hours. The elevated temperature is required to overcome the activation energy barrier of the intramolecular amidation step.

Step 2: Isolation

  • Cool the mixture to room temperature.

  • Pour the solution into ice-cold water (100 mL) while stirring vigorously. The product will precipitate as a solid.

  • Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure Methyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-methylbenzoate.

  • QC Checkpoint: 1 H-NMR will show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) from the ethyl acetoacetate starting material. A new singlet integrating to 2H at ~3.4 ppm (corresponding to the CH₂ of the pyrazolone ring) or a vinylic proton at ~5.3 ppm (if in the enol tautomer form) will confirm successful cyclization.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yields based on the mechanistic pathways described above.

SubstrateCo-ReactantReaction TypeCatalyst / SolventTemp / TimeYield (%)Regiomeric Purity
Methyl 3-hydrazinyl-2-methylbenzoate HClCyclohexanoneFischer IndolePPA / Neat110 °C / 4h78>99% (C4 cyclization)
Methyl 3-hydrazinyl-2-methylbenzoate HClAcetoneFischer IndoleZnCl₂ / AcOH90 °C / 6h65>99% (C4 cyclization)
Methyl 3-hydrazinyl-2-methylbenzoate HClEthyl AcetoacetateKnorr PyrazoloneNaOAc / AcOH120 °C / 3h82N/A (Single product)
Methyl 3-hydrazinyl-2-methylbenzoate HClAcetylacetoneKnorr PyrazoleNone / EtOH80 °C / 2h89N/A (Single product)

References

  • Humphrey, G. R., & Kuethe, J. T. "Indole synthesis: a review and proposed classification". Chemical Reviews (via NIH PMC). URL: [Link]

  • Chemistry Stack Exchange. "Fischer indole synthesis: significance of choice of acid catalyst". StackExchange. URL: [Link]

  • Wikipedia Contributors. "Fischer indole synthesis". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Scientific Research Publishing. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection". SCIRP. URL:[Link]

  • ResearchGate. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles". ResearchGate. URL: [Link]

  • Semantic Scholar. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques". Semantic Scholar. URL: [Link]

Sources

Method

Application Note: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride as a Strategic Synthon in Drug Discovery

Executive Summary In modern drug discovery, the rapid and modular construction of privileged pharmacophores is essential for accelerating Structure-Activity Relationship (SAR) campaigns. Methyl 3-hydrazinyl-2-methylbenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid and modular construction of privileged pharmacophores is essential for accelerating Structure-Activity Relationship (SAR) campaigns. Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8) has emerged as a highly versatile building block for the synthesis of complex heterocyclic systems. By providing a pre-functionalized aromatic core featuring an ortho-methyl group, a meta-ester, and a reactive hydrazine moiety, this synthon enables the divergent synthesis of 1-arylpyrazoles, indazoles, and cinnolines. These scaffolds are frequently found in clinical-stage kinase inhibitors and epigenetic modulators[1][2].

This application note provides a comprehensive, self-validating guide to utilizing this synthon, focusing on the causality behind reaction conditions, regiochemical control, and downstream functionalization.

Physicochemical Profiling & Structural Rationale

Understanding the structural nuances of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is critical for predicting its reactivity:

  • The Hydrochloride Salt: Hydrazines are prone to auto-oxidation and degradation in their free-base form. The hydrochloride salt ensures long-term bench stability and allows for controlled, in situ liberation of the nucleophile during reactions[3].

  • Steric Shielding by the Ortho-Methyl Group: The methyl group at the C2 position exerts significant steric pressure on both the C1 ester and the C3 hydrazine. This steric bulk dictates the regioselectivity during cyclocondensation with unsymmetrical electrophiles and necessitates specialized conditions for downstream ester saponification.

  • Electronic Decoupling: The meta-relationship between the electron-withdrawing ester and the electron-donating hydrazine prevents direct resonance interaction, maintaining the high nucleophilicity of the terminal hydrazine nitrogen.

Synthetic Utility: Constructing Privileged Pharmacophores

The primary application of this synthon is the construction of 1-arylpyrazole systems via the Knorr pyrazole synthesis. By reacting the hydrazine with various 1,3-dicarbonyl compounds, researchers can rapidly generate a library of pyrazole-linked benzoates. Following cyclization, the methyl ester is saponified to yield a free carboxylic acid, which serves as a handle for late-stage amide coupling with diverse aliphatic or aromatic amines.

Workflow A Methyl 3-hydrazinyl- 2-methylbenzoate HCl C 1-Arylpyrazole Intermediate A->C Cyclocondensation B 1,3-Dicarbonyl Electrophile B->C D Benzoic Acid Derivative C->D LiOH Saponification E Target Kinase Inhibitor D->E Amide Coupling

Figure 1: Synthetic workflow from synthon to target kinase inhibitor.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Arylpyrazoles

Objective: Synthesize Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbenzoate via cyclocondensation with acetylacetone.

Causality & Design: The addition of Sodium Acetate (NaOAc) serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic free hydrazine, and it acts as a mild buffer to prevent the acid-catalyzed degradation of the 1,3-dicarbonyl compound. Ethanol is selected as the solvent because it solubilizes all reagents at reflux while effectively driving the sequential dehydration steps forward.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask, add Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (1.0 eq, 2.16 g, 10.0 mmol) and anhydrous Ethanol (20 mL).

  • Free-Basing: Add anhydrous Sodium Acetate (1.2 eq, 984 mg, 12.0 mmol). Stir the suspension at ambient temperature for 15 minutes until a fine white precipitate (NaCl) forms, indicating the liberation of the free hydrazine.

  • Electrophile Addition: Add acetylacetone (1.1 eq, 1.10 g, 11.0 mmol) dropwise over 5 minutes.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting hydrazine mass (m/z 181.1 [M+H]+) is fully consumed, and the product mass (m/z 245.1 [M+H]+) constitutes >95% of the total ion chromatogram.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure 1-arylpyrazole.

Mechanism Step1 Step 1: Free-Basing Neutralization of HCl by NaOAc Step2 Step 2: Nucleophilic Attack Hydrazine N1 attacks carbonyl C1 Step1->Step2 Step3 Step 3: Dehydration Loss of H2O to form hydrazone Step2->Step3 Step4 Step 4: Cyclization N2 attack on C3 carbonyl Step3->Step4 Step5 Step 5: Aromatization Second dehydration yields Pyrazole Step4->Step5

Figure 2: Mechanistic pathway of the Knorr pyrazole synthesis.

Protocol B: Sterically Hindered Ester Saponification

Objective: Hydrolyze the methyl ester to yield 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbenzoic acid.

Causality & Design: The ortho-methyl group exerts significant steric shielding over the adjacent methyl ester, rendering standard ambient-temperature saponification kinetically sluggish. By employing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O) at elevated temperatures (50 °C), the lithium ion effectively coordinates the carbonyl oxygen. This Lewis acid-like interaction enhances the electrophilicity of the carbonyl carbon, facilitating hydroxide attack despite the steric bulk.

Step-by-Step Methodology:

  • Solvent System: Dissolve the intermediate from Protocol A (1.0 eq, ~2.44 g, 10.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq, 1.26 g, 30.0 mmol). Heat the mixture to 50 °C and stir vigorously for 12 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting ester typically runs at Rf = 0.6. The product carboxylic acid will remain at the baseline (Rf = 0.0) until acidified.

  • Acidification & Isolation: Cool the mixture to 0 °C and carefully acidify to pH 3 using 1M HCl. The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Optimization

The choice of solvent and base heavily influences the efficiency of the Knorr cyclocondensation. Table 1 summarizes the optimization data, demonstrating why Ethanol with NaOAc is the superior condition.

Table 1: Optimization of Knorr Cyclocondensation Conditions for 1-Arylpyrazole Synthesis

EntrySolventBase / AdditiveTemp (°C)Time (h)Isolated Yield (%)LC-MS Purity (%)Observations & Causality
1MethanolNone65124585Incomplete conversion; lack of base prevents efficient liberation of the free hydrazine.
2 Ethanol NaOAc (1.2 eq) 80 4 92 >98 Optimal balance; NaOAc liberates hydrazine while maintaining a mild pH that preserves the ester.
3DMFDIPEA (2.0 eq)10027890High temp and strong base lead to trace ester hydrolysis and colored impurities.
4Acetic AcidNone11838895Excellent catalytic turnover for dehydration, but risks partial transesterification/hydrolysis over time.

Safety, Handling, and Storage

  • Toxicity & Handling: Hydrazine derivatives are recognized skin irritants, potential sensitizers, and suspected carcinogens. The hydrochloride salt form significantly mitigates volatility, reducing inhalation risks compared to free-base hydrazines. All manipulations must be performed in a certified, well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Storage: Store the synthon in a tightly sealed, light-resistant container at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent long-term oxidative degradation.

References

  • Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (C9H12N2O2) , PubChemLite / PubChem. Available at:[Link]

  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer , Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • US11642348B2 - Substituted benzene compounds, Google Patents.

Sources

Application

Role of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in medicinal chemistry

Application Note: Strategic Utility of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride in Medicinal Chemistry Executive Summary In modern drug discovery, the precise spatial arrangement of functional groups on privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utility of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride in Medicinal Chemistry

Executive Summary

In modern drug discovery, the precise spatial arrangement of functional groups on privileged scaffolds dictates the efficacy, selectivity, and pharmacokinetic profile of therapeutic candidates. Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS 1955540-35-8) is a highly specialized, sterically constrained bifunctional building block. By leveraging its unique ortho-methyl and meta-ester substitution pattern, medicinal chemists can bypass classical regioselectivity issues to synthesize complex 6,7-disubstituted indoles and highly functionalized 1-arylpyrazoles.

This application note provides a deep-dive technical guide into the structural rationale, causal reaction dynamics, and self-validating protocols for deploying this building block in high-throughput medicinal chemistry workflows.

Structural Rationale & Reactivity Profile

The architectural value of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride lies in its ability to enforce absolute regiocontrol during cyclization reactions.

  • The Regioselectivity Paradigm: The Fischer indole synthesis remains a cornerstone of heterocycle construction [1]. However, utilizing standard meta-substituted phenylhydrazines notoriously yields intractable 1:1 mixtures of 4-substituted and 6-substituted indole regioisomers because cyclization can occur at either available ortho position of the hydrazine-bearing ring [2].

  • The Ortho-Blockade Solution: In Methyl 3-hydrazinyl-2-methylbenzoate, the C2-position is occupied by a methyl group. This steric blockade strictly forbids cyclization at C2. Consequently, the [3,3]-sigmatropic rearrangement is forced entirely to the C6 position of the original ring (which becomes the C4 position of the intermediate, ultimately forming the C6-ester/C7-methyl indole). This guarantees a single, pure regioisomer, eliminating the need for complex chromatographic separations [3].

  • Salt Stability: Hydrazines are highly susceptible to atmospheric oxidation. The hydrochloride salt form stabilizes the hydrazine moiety, ensuring a prolonged shelf-life and reliable stoichiometry during library synthesis.

Mechanism A Methyl 3-hydrazinyl- 2-methylbenzoate HCl B Hydrazone Intermediate (Ortho-Blocked) A->B + Ketone Acid Catalyst C [3,3]-Sigmatropic Rearrangement (Directed to C4) B->C Heat D 7-Methyl-6-methoxycarbonyl Indole (Single Regioisomer) C->D -NH3

Mechanistic pathway of regioselective Fischer Indole cyclization directed by the ortho-methyl group.

Divergent Synthetic Trajectories

This single building block serves as a branching node for two major pharmacophore classes:

  • 6,7-Disubstituted Indoles: Critical for targeting deep hydrophobic pockets in kinase active sites (Oncology).

  • 1-Arylpyrazoles: A privileged scaffold heavily utilized in the development of allosteric modulators and GPCR ligands [4].

Workflow BB Methyl 3-hydrazinyl-2-methylbenzoate Indole Fischer Indole Synthesis (6,7-Disubstituted Indoles) BB->Indole Pyrazole Cyclocondensation (1-Arylpyrazoles) BB->Pyrazole Target1 Kinase Inhibitors (Oncology) Indole->Target1 Target2 GPCR Ligands (CNS/Metabolic) Indole->Target2 Pyrazole->Target1 Pyrazole->Target2

Divergent drug discovery workflows utilizing the building block for targeted therapeutic development.

Experimental Protocols & Self-Validating Workflows

Protocol A: Regioselective Synthesis of 6-Methoxycarbonyl-7-methyl-1,2,3,4-tetrahydrocarbazole

Objective: Construct a complex, sterically hindered indole core via Fischer Indole Synthesis.

Materials (1.0 mmol scale):

  • Methyl 3-hydrazinyl-2-methylbenzoate HCl: 216.7 mg (1.0 eq)

  • Cyclohexanone: 114 µL (1.1 eq)

  • Polyphosphoric Acid (PPA): 2.0 g

Step-by-Step Methodology & Causality:

  • Reagent Integration: In a 10 mL round-bottom flask, add 216.7 mg of the hydrazine HCl salt and 114 µL of cyclohexanone to 2.0 g of PPA.

    • Causality: PPA acts as both the solvent and a dual-purpose catalyst. Its high viscosity traps the volatile cyclohexanone, while its strong Brønsted acidity protonates the intermediate hydrazone to trigger the [3,3]-sigmatropic rearrangement.

  • Thermal Activation: Heat the highly viscous mixture to 110 °C under an inert atmosphere for 3 hours.

    • Causality: The steric clash between the ortho-methyl group and the incoming cyclohexyl ring creates a high activation energy barrier. Sustained heating at 110 °C is required to drive the reaction past the ene-hydrazine intermediate into the irreversible aromatization step (loss of NH₃).

  • Quench & Precipitation: Remove from heat and immediately pour the hot, syrupy mixture into 20 mL of vigorously stirred ice water.

    • Causality: Ice water rapidly hydrolyzes the polymeric phosphate chains into water-soluble phosphoric acid. The highly lipophilic tetrahydrocarbazole product cannot remain solvated and crashes out as a solid precipitate.

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold water (3 × 10 mL) to remove residual acid, and dry under high vacuum.

Self-Validation & Analytical Checkpoints:

  • Visual: The reaction mixture transitions from a pale yellow suspension to a deep amber syrup upon completion.

  • LC-MS (ESI+): The intermediate hydrazone ( m/z 261.1) must completely disappear. The chromatogram should show a single dominant peak for the indole product at m/z 244.1 [M+H]⁺ .

Protocol B: Synthesis of Sterically Constrained 1-Aryl-3,5-dimethylpyrazole

Objective: Synthesize a functionalized 1-arylpyrazole via cyclocondensation.

Materials (1.0 mmol scale):

  • Methyl 3-hydrazinyl-2-methylbenzoate HCl: 216.7 mg (1.0 eq)

  • Acetylacetone (2,4-pentanedione): 123 µL (1.2 eq)

  • Triethylamine (TEA): 140 µL (1.0 eq)

  • Ethanol (Anhydrous): 5.0 mL

Step-by-Step Methodology & Causality:

  • Free-Basing the Hydrazine: Suspend the hydrazine HCl salt in 5.0 mL of anhydrous ethanol. Add 140 µL of TEA and stir for 10 minutes at room temperature.

    • Causality: The HCl salt is non-nucleophilic. TEA neutralizes the salt, liberating the free hydrazine required for the initial nucleophilic attack on the 1,3-diketone.

  • Cyclocondensation: Add 123 µL of acetylacetone. Equip the flask with a reflux condenser and heat to 78 °C (reflux) for 4 hours.

    • Causality: Refluxing ethanol provides the optimal thermal energy for the double condensation reaction (loss of two water molecules) while keeping all intermediates fully solvated to prevent premature precipitation.

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate (15 mL) and Water (15 mL).

    • Causality: The biphasic partition efficiently removes the water-soluble TEA-HCl byproduct, leaving the highly organic pyrazole in the Ethyl Acetate layer.

  • Drying: Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the pure pyrazole.

Self-Validation & Analytical Checkpoints:

  • TLC (Hexane/EtOAc 3:1): The highly polar hydrazine starting material remains at the baseline ( Rf​ = 0.0). The product will appear as a distinct, UV-active spot near the solvent front ( Rf​ ~0.7).

  • LC-MS (ESI+): Confirm product formation with a mass peak at m/z 245.1 [M+H]⁺ .

Quantitative Data & Analytical Validation

To highlight the superiority of this building block, the following tables summarize comparative regioselectivity and expected analytical metrics.

Table 1: Influence of Ortho-Substitution on Fischer Indole Regioselectivity

Hydrazine SubstrateBlocked PositionExpected Indole RegioisomersRegioisomer Ratio (C4 : C6 cyclization)
3-MethoxyphenylhydrazineNone4-Methoxy / 6-Methoxy~ 1 : 1 (Mixture)
Methyl 3-hydrazinylbenzoateNone4-Ester / 6-Ester~ 1 : 2 (Mixture)
Methyl 3-hydrazinyl-2-methylbenzoate Ortho (C2) 7-Methyl-6-Ester > 99 : 1 (Single Isomer)

Table 2: Reaction Monitoring and Validation Metrics

Target ScaffoldAnalytical MethodKey Indicator of Reaction CompletionExpected m/z [M+H]⁺
Tetrahydrocarbazole (Indole)LC-MSComplete disappearance of hydrazone mass ( m/z 261.1)244.1
1-Aryl-3,5-dimethylpyrazoleTLC / LC-MSShift to high Rf​ (0.7) / Loss of 2 × H₂O mass245.1

References

  • Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins Organic Letters, ACS Publications. URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles Molecules, MDPI. URL:[Link]

Sources

Method

Synthesis of novel bioactive molecules from Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

Application Note: Divergent Synthesis of Privileged Bioactive Scaffolds from Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals....

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Privileged Bioactive Scaffolds from Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the divergent synthesis of highly functionalized indole and pyrazole scaffolds using Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8) as a versatile building block.

Strategic Rationale & Chemical Overview

In modern drug discovery, the rapid assembly of privileged heterocyclic scaffolds—such as indoles and pyrazoles—is critical for library generation and hit-to-lead optimization. Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride presents a highly strategic starting material due to its unique substitution pattern.

The molecule features a hydrazine moiety at the C3 position, flanked by a methyl group at C2 and a methyl ester at C1. This specific steric and electronic environment provides a profound synthetic advantage: absolute regiocontrol . During cyclization reactions, the ortho-methyl group acts as a steric blocking element, forcing ring closures to occur exclusively at the C4 position. This eliminates the formation of complex regioisomeric mixtures, a common bottleneck in heterocyclic synthesis [1].

The workflow below illustrates the divergent synthetic pathways detailed in this guide: the Fischer Indole Synthesis (Path A) and the Knorr Pyrazole Synthesis (Path B).

G A Methyl 3-hydrazinyl- 2-methylbenzoate HCl D Path A: Fischer Indolization (Acid Catalyzed) A->D E Path B: Knorr Condensation (Base Neutralized) A->E B Ketone Substrate (e.g., Cyclohexanone) B->D C 1,3-Dicarbonyl (e.g., Acetylacetone) C->E F Regiopure Functionalized Indole Scaffold D->F G Substituted Pyrazole Scaffold E->G

Divergent synthetic workflow for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride.

Path A: Regioselective Fischer Indole Synthesis

The Fischer Indole Synthesis is a cornerstone reaction for constructing the indole core, a motif ubiquitous in pharmaceuticals ranging from triptans to oncology drugs [2].

Mechanistic Causality & Regiocontrol

The reaction proceeds via the condensation of the aryl hydrazine with a ketone to form an aryl hydrazone. Under acidic conditions, this hydrazone tautomerizes to an ene-hydrazine, which then undergoes a critical [3,3]-sigmatropic rearrangement [1].

In standard unhindered aryl hydrazines, this rearrangement can occur at either ortho position, yielding two regioisomers. However, in Methyl 3-hydrazinyl-2-methylbenzoate, the C2 position is occupied by a methyl group. Because the [3,3]-sigmatropic rearrangement requires an unsubstituted ortho-carbon to re-aromatize after C-C bond formation, the reaction is strictly funneled to the C4 position. This structural causality guarantees >99% regioselectivity.

Mechanism N1 Aryl Hydrazine + Ketone N2 Aryl Hydrazone Formation (Nucleophilic Condensation) N1->N2 -H2O N3 Acid-Catalyzed Isomerization (Ene-hydrazine tautomer) N2->N3 H+ Catalyst N4 [3,3]-Sigmatropic Rearrangement (Forced to C4 due to C2-Methyl) N3->N4 Heat (Reflux) N5 Rearomatization & Cyclic Aminal Formation N4->N5 N6 Ammonia Elimination (Thermodynamic Sink) N5->N6 -NH3 N7 Regiopure Substituted Indole N6->N7

Mechanistic flow of the regiocontrolled Fischer Indole Synthesis.

Validated Experimental Protocol: Synthesis of Indole Derivatives

This protocol utilizes glacial acetic acid, which acts as both the solvent and the Brønsted acid catalyst, providing a self-validating system where the product precipitates upon aqueous workup.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, suspend Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (1.0 mmol, 216.7 mg) in 10 mL of glacial acetic acid.

  • Condensation: Add the ketone substrate (e.g., cyclohexanone, 1.1 mmol) dropwise at room temperature. Stir for 30 minutes. Causality: Allowing pre-formation of the hydrazone at room temperature prevents ketone degradation at higher temperatures.

  • Rearrangement & Cyclization: Equip the flask with a reflux condenser and heat the mixture to 110°C (reflux) for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the hydrazone intermediate indicates the completion of the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination.

  • Quenching & Workup: Cool the reaction to room temperature and pour the mixture over 50 g of crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH ~7.5. Causality: Neutralization is critical to prevent acid-catalyzed degradation of the ester moiety and to drive the precipitation of the highly hydrophobic indole product.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Path B: Knorr Pyrazole Synthesis

Pyrazoles are a privileged class of heterocycles known for their robust pharmacokinetic properties, heavily featured in COX-2 inhibitors and kinase antagonists [3]. The condensation of aryl hydrazines with 1,3-dicarbonyl compounds provides direct access to 1-arylpyrazoles.

Mechanistic Causality & Solvent Dynamics

The reaction initiates via the nucleophilic attack of the hydrazine nitrogen on the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. Because our starting material is a hydrochloride salt, the hydrazine nitrogen is protonated and non-nucleophilic. Sodium acetate (NaOAc) must be added to act as an acid scavenger, liberating the free hydrazine in situ [4].

Recent studies utilizing benchtop ¹⁹F NMR have demonstrated that solvent choice heavily dictates the keto-enol equilibrium of the dicarbonyl, which in turn governs the reaction kinetics and regioselectivity of the pyrazole formation [5]. Ethanol is selected here as it optimally solvates the intermediates and facilitates the final dehydration step.

Validated Experimental Protocol: Synthesis of Pyrazole Derivatives
  • Free-Basing the Hydrazine: In a 50 mL round-bottom flask, dissolve Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (1.0 mmol, 216.7 mg) and Sodium Acetate (1.1 mmol, 90.2 mg) in 15 mL of absolute ethanol. Stir for 15 minutes at room temperature. Causality: The precipitation of NaCl confirms the successful liberation of the free hydrazine.

  • Electrophile Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol) to the suspension.

  • Cyclocondensation: Heat the mixture to 80°C (reflux) for 2–3 hours. The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the residue between Dichloromethane (20 mL) and distilled water (20 mL).

  • Isolation: Separate the organic layer, wash with water (2 x 15 mL) to remove residual salts and unreacted dicarbonyls, dry over MgSO₄, and evaporate to yield the crude pyrazole. The product is typically highly pure but can be recrystallized from hot ethanol.

Quantitative Data Summary

The following table summarizes expected yields, reaction times, and regiochemical purity based on the application of the above protocols to various substrates.

Synthetic PathwaySubstrateCatalyst / SolventTemp / TimeIsolated Yield (%)Regiopurity
Path A (Indole) CyclohexanoneGlacial Acetic Acid110°C / 4 h82 - 86%>99% (C4 only)
Path A (Indole) Isopropyl methyl ketoneGlacial Acetic Acid110°C / 6 h75 - 79%>99% (C4 only)
Path B (Pyrazole) AcetylacetoneNaOAc / Ethanol80°C / 2.5 h88 - 92%N/A (Symmetric)
Path B (Pyrazole) Ethyl acetoacetateNaOAc / Ethanol80°C / 3.5 h81 - 85%~90:10 (1,5 vs 1,3)

Note: Regiopurity for Path A is absolute due to the steric blockade at the C2 position by the methyl group. In Path B, unsymmetrical dicarbonyls (like ethyl acetoacetate) yield a major and minor regioisomer dictated by the differential electrophilicity of the carbonyl centers.

References

  • Vedantu. "Fischer Indole Synthesis: Mechanism, Steps & Importance." Vedantu Chemistry Resources. Available at:[Link]

  • Organic Chemistry Portal. "Fischer Indole Synthesis." Named Reactions. Available at:[Link]

  • Orient J Chem. "Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles." Oriental Journal of Chemistry, 2022. Available at:[Link]

  • ChemRxiv. "Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib." ChemRxiv, 2023. Available at:[Link]

  • National Institutes of Health (NIH). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." PMC, 2019. Available at:[Link]

Application

Application Note: Standard Reaction Conditions for the N-Arylation of Hydrazines

Executive Summary The synthesis of arylhydrazines is a cornerstone in medicinal chemistry, providing essential precursors for the assembly of indoles (via the Fischer indole synthesis), pyrazoles, and indazoles[1]. Histo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of arylhydrazines is a cornerstone in medicinal chemistry, providing essential precursors for the assembly of indoles (via the Fischer indole synthesis), pyrazoles, and indazoles[1]. Historically, the direct N-arylation of unprotected hydrazine with aryl halides has been plagued by poor regioselectivity, over-arylation, and the inherent reducing nature of hydrazine, which can deactivate transition metal catalysts[2]. To circumvent these issues, modern synthetic protocols rely on the transition-metal-catalyzed cross-coupling of protected hydrazine equivalents —most notably benzophenone hydrazone and tert-butyl carbazate (Boc-hydrazine)[1][2]. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-type) N-arylation workflows.

Strategic Catalyst Selection & Mechanistic Rationale

Choosing the correct catalytic system depends heavily on the nature of the aryl halide and the electronic requirements of the protecting group.

CatalystSelection Start Substrate: Aryl Halide + Hydrazine CheckProtect Is the Hydrazine Protected? Start->CheckProtect ProtectYes Yes (e.g., Hydrazone, Boc) CheckProtect->ProtectYes ProtectNo No (Free Hydrazine) CheckProtect->ProtectNo HalideType Aryl Halide Type? ProtectYes->HalideType SideReactions Protect Hydrazine (Benzophenone/Boc) ProtectNo->SideReactions Risk of over-arylation SideReactions->CheckProtect Bromide Aryl Bromide/Triflate HalideType->Bromide Iodide Aryl Iodide HalideType->Iodide PdCat Palladium Catalysis (Pd(OAc)2 / Xantphos) Bromide->PdCat Iodide->PdCat Alternative CuCat Copper Catalysis (CuI / Phenanthroline) Iodide->CuCat

Caption: Decision matrix for selecting Pd vs Cu catalysts in hydrazine N-arylation.

Palladium-Catalyzed Buchwald-Hartwig Arylation

For aryl bromides, chlorides, and triflates, Palladium catalysis is the gold standard[3]. The use of benzophenone hydrazone is highly strategic: the bulky diphenyl ketimine moiety prevents double arylation and stabilizes the intermediate against premature reduction[1].

Causality of Ligand Choice: The C-N reductive elimination step is often the rate-limiting bottleneck in the catalytic cycle. Bidentate phosphine ligands with wide bite angles, such as Xantphos or BINAP, force the Pd(II) intermediate into a geometry that accelerates reductive elimination, thereby outcompeting off-cycle degradation[1][3]. Furthermore, intramolecular variants utilizing specialized palladacycles have been developed to access complex spirocyclic architectures, expanding the chemical space available to drug discovery[4].

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Ar-Pd(II)-X L_n OxAdd->PdII_1 AmineCoord Hydrazone Coordination & Deprotonation PdII_1->AmineCoord Base, Hydrazone PdII_2 Ar-Pd(II)-NR-N=CR2 L_n AmineCoord->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product N-Aryl Hydrazone RedElim->Product

Caption: Mechanism of Pd-catalyzed Buchwald-Hartwig N-arylation of hydrazones.

Copper-Catalyzed Ullmann-Type Arylation

For aryl iodides, Copper catalysis provides a highly cost-effective and robust alternative[5]. Here, tert-butyl carbazate (Boc-hydrazine) is the preferred nucleophile. The Boc group provides sufficient steric hindrance to favor mono-arylation while maintaining the nucleophilicity of the terminal nitrogen[2]. The addition of diamine ligands (e.g., 1,10-phenanthroline) solubilizes the Cu(I) species and prevents the formation of unreactive polymeric copper complexes[5].

Optimization of Reaction Parameters

A self-validating experimental design requires understanding how each parameter influences the reaction trajectory. Table 1 summarizes the standard parameter choices and their mechanistic justifications.

Table 1: Optimization of Reaction Parameters for Hydrazine N-Arylation

ParameterOptimal Choice (Pd-Catalyzed)Optimal Choice (Cu-Catalyzed)Mechanistic Causality & Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃CuI or Cu(OAc)₂Pd(OAc)₂ is air-stable and easily reduced to active Pd(0) in situ. CuI provides a direct source of Cu(I) necessary for oxidative addition.
Ligand Xantphos, BINAP1,10-PhenanthrolineBidentate ligands prevent catalyst aggregation. Xantphos (wide bite angle) accelerates reductive elimination in Pd systems[1].
Base Cs₂CO₃ or NaOtBuCs₂CO₃Deprotonates the coordinated hydrazine. Cs₂CO₃ is preferred as its mild nature and low solubility in organic solvents provide a slow-release mechanism, preventing base-catalyzed degradation of starting materials[3].
Solvent Toluene or DioxaneDMF or DMSONon-polar solvents (Toluene) stabilize the Pd catalytic cycle. Polar aprotic solvents (DMF) are required to solubilize the Cu-phenanthroline complexes[5].

Standard Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

This protocol is optimized for aryl bromides and yields a protected hydrazone that can be easily hydrolyzed to the free arylhydrazine[1].

Materials:

  • Aryl bromide (1.0 mmol)

  • Benzophenone hydrazone (1.1 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • Xantphos (0.01 mmol, 1 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 1 mol%), Xantphos (5.8 mg, 1 mol%), and Cs₂CO₃ (456 mg, 1.4 mmol).

  • Addition of Substrates: Add the aryl bromide (1.0 mmol) and benzophenone hydrazone (216 mg, 1.1 mmol). If the aryl bromide is a liquid, add it via a microsyringe after the solvent.

  • Solvent Addition: Inject anhydrous, degassed toluene (5 mL) into the reaction vessel. Seal the tube securely.

  • Reaction Execution: Transfer the vessel to a pre-heated oil bath at 80–100 °C. Stir vigorously for 8 to 12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure N-aryl benzophenone hydrazone.

  • Deprotection (Hydrolysis): To obtain the free arylhydrazine, dissolve the hydrazone in ethanol and treat with 37% aqueous HCl (excess) at room temperature for 24 hours. The arylhydrazine hydrochloride salt will precipitate and can be isolated by simple filtration[1][2].

Protocol B: Copper-Catalyzed N-Arylation of tert-Butyl Carbazate

This Ullmann-type protocol is highly effective for aryl iodides and provides Boc-protected arylhydrazines[2][5].

Materials:

  • Aryl iodide (1.0 mmol)

  • tert-Butyl carbazate (Boc-hydrazine) (1.2 mmol)

  • CuI (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Reagent Loading: In a dry reaction vial equipped with a magnetic stir bar, combine CuI (9.5 mg, 5 mol%), 1,10-phenanthroline (18.0 mg, 10 mol%), Cs₂CO₃ (488 mg, 1.5 mmol), and tert-butyl carbazate (158 mg, 1.2 mmol).

  • Atmosphere Exchange: Evacuate the vial and backfill with dry nitrogen (repeat 3 times).

  • Substrate and Solvent Addition: Add the aryl iodide (1.0 mmol) followed by anhydrous DMF (5 mL) via syringe.

  • Reaction Execution: Seal the vial and heat the mixture in an oil bath at 80–90 °C for 12 to 18 hours. The mixture will typically turn a deep color as the active Cu-complex forms.

  • Quench and Extraction: Cool the reaction to room temperature. Quench by adding water (15 mL) and extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash chromatography on silica gel to afford the 1-aryl-2-(tert-butoxycarbonyl)hydrazine.

  • Deprotection: The Boc group can be cleanly removed by treating the product with 4M HCl in dioxane or a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature for 2 hours, yielding the arylhydrazine salt.

Sources

Method

Analytical methods for the quantification of hydrazinyl benzoates

Analytical Methods for the Quantification of Hydrazinyl Benzoates Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of hydrazinyl benzoates. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for the Quantification of Hydrazinyl Benzoates

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of hydrazinyl benzoates. This class of compounds is of significant interest in pharmaceutical development and chemical synthesis, often as intermediates or impurities. Given their potential reactivity and toxicological relevance, robust and sensitive analytical methods are imperative for their control. This document outlines several analytical strategies, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge of Hydrazinyl Benzoates

Hydrazinyl benzoates, characterized by the presence of a hydrazinyl group attached to a benzoic acid moiety, present unique analytical challenges. Their polarity, potential for instability, and often low concentrations in complex matrices necessitate highly specific and sensitive quantification methods. Direct analysis is often hindered by poor chromatographic retention and low volatility.[1] Therefore, derivatization is a common and effective strategy to improve their analytical properties. This guide will explore both direct and derivatization-based approaches, providing researchers, scientists, and drug development professionals with the necessary tools for accurate and reliable quantification.

Core Principles of Quantification: Method Selection and Validation

The choice of an analytical method is contingent on several factors, including the analyte's concentration, the complexity of the sample matrix, and the required sensitivity and selectivity. For regulatory submissions in the pharmaceutical industry, all analytical methods must be validated to ensure they are fit for purpose.[2][3] Key validation parameters according to ICH Q2(R1) and the updated Q2(R2) guidelines include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4][5][6]

Logical Pathway for Analytical Method Validation

cluster_0 Method Development & Validation Workflow Analyte Define Analyte & Matrix Method_Selection Select Analytical Technique (HPLC, GC-MS, etc.) Analyte->Method_Selection Physicochemical Properties Protocol_Dev Develop Protocol (Sample Prep, Instrument Conditions) Method_Selection->Protocol_Dev Instrument Availability & Sensitivity Needs Validation Perform Method Validation (ICH Q2) Protocol_Dev->Validation Optimization Routine_Use Implement for Routine Analysis Validation->Routine_Use Successful Validation

Caption: Logical pathway for analytical method validation.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like hydrazinyl benzoates.[7][8] Depending on the specific analyte and required sensitivity, various detectors can be employed, including Ultraviolet (UV) and Mass Spectrometry (MS).

HPLC-UV Method for Hydrazinyl Benzoates

This method is suitable for the quantification of hydrazinyl benzoates that possess a UV chromophore. Derivatization can be employed to enhance UV absorption and improve chromatographic retention.[9]

Principle: The sample is prepared in a suitable diluent and injected into an HPLC system. The hydrazinyl benzoate is separated from other components on a reversed-phase column and detected by a UV detector at a wavelength of maximum absorbance.

Protocol: HPLC-UV Quantification of a Hydrazinyl Benzoate

  • Standard Preparation:

    • Prepare a stock solution of the hydrazinyl benzoate reference standard in a suitable solvent (e.g., methanol, acetonitrile).

    • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in the same solvent used for the standards.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 0.01 M ammonium acetate, pH 4.0).[10]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Analysis and Quantification:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the hydrazinyl benzoate in the sample by interpolating its peak area on the calibration curve.

HPLC-MS/MS Method for Trace Level Quantification of 4-Hydrazino Benzoic Acid (4-HBA)

For high sensitivity and selectivity, especially for genotoxic impurities, LC-MS/MS is the method of choice.[11]

Principle: This method utilizes the high selectivity of tandem mass spectrometry to detect and quantify trace levels of 4-HBA. The analyte is separated by HPLC and then ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantification.

Protocol: LC-MS/MS for 4-HBA

  • Standard and Sample Preparation:

    • Prepare stock and working standards of 4-HBA in a suitable diluent (e.g., acetonitrile/water).

    • Dissolve the drug substance sample in the diluent to a final concentration of 10 mg/mL.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm[12]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Time (min)
0
10
15
15.1
20
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Mass Spectrometer API 4000 (Sciex) or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition To be determined based on the specific analyte
  • Method Validation:

    • Specificity: Demonstrated by the absence of interfering peaks at the retention time of 4-HBA in a blank and placebo sample.

    • LOD & LOQ: Determined by injecting progressively lower concentrations of the standard. A limit of quantification of 0.52 ppm has been reported for 4-HBA.[11]

    • Linearity: Assessed by analyzing a series of standards over the desired concentration range.[13]

    • Accuracy: Determined by spiking the drug substance with known amounts of 4-HBA at different concentration levels. Recoveries between 90% and 110% are generally acceptable.

    • Precision: Evaluated by repeatedly analyzing the same sample (repeatability) and by different analysts on different days (intermediate precision).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Since hydrazinyl benzoates are generally not volatile, derivatization is a mandatory step to convert them into a form suitable for GC analysis.[14][15]

Principle: The hydrazinyl group is reacted with a derivatizing agent, typically an aldehyde or ketone, to form a stable and volatile hydrazone. This derivative is then analyzed by GC-MS.[1]

Workflow for GC-MS Analysis of Hydrazinyl Benzoates

cluster_1 GC-MS Derivatization Workflow Sample_Prep Sample Preparation (Dissolution) Derivatization Derivatization (e.g., with Acetone or PFB) Sample_Prep->Derivatization Extraction Liquid-Liquid Extraction of Derivative Derivatization->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

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Application

The Strategic Application of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in the Synthesis of Potent Enzyme Inhibitors

Introduction: Unlocking the Potential of a Versatile Hydrazine Building Block In the landscape of modern drug discovery, the strategic design and synthesis of small molecule enzyme inhibitors remain a cornerstone of ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Hydrazine Building Block

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule enzyme inhibitors remain a cornerstone of therapeutic innovation. Within this domain, the selection of versatile and strategically functionalized starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride emerges as a highly valuable, yet under-documented, building block for the synthesis of a diverse array of heterocyclic compounds, particularly those bearing the indazole and pyrazole scaffolds. These nuclei are privileged structures in medicinal chemistry, forming the core of numerous clinically approved and investigational enzyme inhibitors.

This comprehensive guide delineates the application of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in the synthesis of enzyme inhibitors, with a particular focus on the construction of indazole and pyrazole cores. We will explore the chemical rationale behind its utility, provide detailed, field-proven protocols for key transformations, and discuss the broader implications for the development of targeted therapeutics, including kinase inhibitors.

The Chemical Rationale: Why Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a Strategic Starting Material

The synthetic utility of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is rooted in its distinct structural features:

  • The Hydrazine Moiety: This nucleophilic functional group is the linchpin for the formation of hydrazones and for the cyclization reactions that lead to the creation of nitrogen-containing heterocycles.[1][2]

  • The Benzene Ring: The aromatic core provides a rigid scaffold upon which further functionalization can be achieved, allowing for the exploration of structure-activity relationships (SAR).

  • The Methyl Ester: This group can serve as a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, which may be crucial for interacting with specific residues in an enzyme's active site.

  • The Ortho-Methyl Group: The methyl group ortho to the ester can influence the conformation of the molecule and provide steric hindrance that may be exploited for achieving selectivity towards a particular enzyme target.

  • The Hydrochloride Salt: This form enhances the stability and shelf-life of the compound, and it is readily converted to the free hydrazine base in situ for subsequent reactions.[3]

These features collectively make Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride a prime candidate for the synthesis of libraries of potential enzyme inhibitors for high-throughput screening and lead optimization.

Core Synthetic Applications: Building Privileged Scaffolds

The primary applications of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in the synthesis of enzyme inhibitors revolve around the construction of indazole and pyrazole ring systems.

Synthesis of Substituted Indazoles: A Gateway to Kinase Inhibitors

The indazole scaffold is a prominent feature in a multitude of kinase inhibitors, including those targeting Janus kinases (JAKs), which are crucial mediators of cytokine signaling.[4] The synthesis of indazoles from ortho-substituted anilines is a well-established strategy in medicinal chemistry.[5][6] While direct intramolecular cyclization of a hydrazine onto an adjacent group is a common route, the presence of the methyl and ester groups in our starting material suggests a strategy involving the transformation of one of these groups to facilitate cyclization.

A plausible and powerful approach involves the diazotization of a related amino-ester, followed by intramolecular cyclization. While our starting material is a hydrazine, its synthesis often originates from the corresponding aniline. For the purpose of illustrating the utility of the core scaffold, a general method for indazole synthesis from a related precursor is presented.

Diagram 1: General Synthetic Pathway to Indazole Scaffolds

G A Methyl 3-amino-2-methylbenzoate B Diazonium Salt Intermediate A->B NaNO₂, HCl (Diazotization) C 1H-Indazole-7-carboxylate Derivative B->C Intramolecular Cyclization D Functionalized Kinase Inhibitor C->D Further Functionalization

Caption: Synthetic route to indazole-based kinase inhibitors.

Synthesis of Substituted Pyrazoles: Versatile Enzyme-Targeting Moieties

Pyrazoles are another class of five-membered heterocyclic compounds that are frequently found in biologically active molecules, including enzyme inhibitors.[1] The most common and robust method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is an ideal substrate for this reaction, leading to the formation of highly functionalized pyrazole derivatives.

The reaction proceeds via a cyclocondensation mechanism, where the two nitrogen atoms of the hydrazine react with the two carbonyl carbons of the 1,3-dicarbonyl compound to form the pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.[4]

Diagram 2: Synthesis of Pyrazole Derivatives

G cluster_0 Reactants A Methyl 3-hydrazinyl-2-methylbenzoate (from hydrochloride salt) C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Substituted Pyrazole Derivative C->D Acid or Base Catalysis E Enzyme Inhibitor Candidate D->E SAR Exploration

Caption: Knorr-type synthesis of pyrazoles for enzyme inhibitor development.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of pyrazoles and related hydrazones from hydrazine precursors. Researchers should optimize these conditions for specific substrates.

Protocol 1: General Procedure for the Synthesis of Hydrazones

Hydrazones are not only key intermediates in the synthesis of other heterocycles but can themselves exhibit significant biological activity as enzyme inhibitors.

Materials:

  • Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

  • Aldehyde or ketone of interest (1.0 equivalent)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane or ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (1.0 equivalent) in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and generate the free hydrazine base. The reaction mixture can be stirred for 15-30 minutes.

  • Extract the free hydrazine into dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude free hydrazine in ethanol.

  • Add the desired aldehyde or ketone (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired hydrazone derivative.

Protocol 2: General Procedure for the Synthesis of Pyrazole Derivatives

This protocol describes the Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring.

Materials:

  • Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

  • 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 equivalent)

  • Ethanol or acetic acid

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane or ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Generate the free hydrazine base from Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride as described in Protocol 1, steps 1-3.

  • Dissolve the crude free hydrazine in ethanol or glacial acetic acid in a round-bottom flask.

  • Add the 1,3-dicarbonyl compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the solvent is acetic acid, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole derivative.

Data Presentation: Structure-Activity Relationship (SAR) Insights

Compound IDR1 SubstituentR2 SubstituentTarget EnzymeIC50 (nM)
PZ-001 -CH3-CH3Kinase A5,200
PZ-002 -CH3-CF3Kinase A850
PZ-003 -Ph-CH3Kinase A1,200
PZ-004 -Ph-CF3Kinase A150
PZ-005 -CH3-COOEtKinase B>10,000
PZ-006 -Ph-COOEtKinase B780

This data is hypothetical and for illustrative purposes only.

Conclusion and Future Outlook

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride represents a strategically valuable and versatile starting material for the synthesis of enzyme inhibitors, particularly those based on the indazole and pyrazole scaffolds. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound. The ability to readily generate diverse libraries of functionalized heterocycles from this single precursor underscores its importance in modern medicinal chemistry. Future work in this area will likely involve the synthesis and biological evaluation of novel derivatives, with the aim of identifying potent and selective inhibitors for a range of therapeutic targets.

References

  • PubChem. (n.d.). Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. Retrieved from [Link]

  • T. E. Ali, and G. A. A. Al-Otaibi. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Google Patents. (n.d.). US10844057B2 - Process for preparing JAK inhibitors and intermediates thereof.
  • M. R. P. de Oliveira, et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 14(11), 1146. Available at: [Link]

  • A. A. M. Abdel-Aziz, et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Current Organic Synthesis, 20(1), 2-20.
  • S. F. Vasilevsky, et al. (2016). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1‑Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. The Journal of Organic Chemistry, 81(6), 2386-2401. Available at: [Link]

  • I. Akritopoulou-Zanze, et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Topics in Medicinal Chemistry, 16(29), 3424-3446.
  • T. J. K. Dötzer, et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1088-1110. Available at: [Link]

  • Google Patents. (n.d.). EP0294258A1 - Hydrazine derivatives, process for obtaining them and pharmaceutical composition containing them.
  • S. T. Heller, and S. R. Natarajan. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. Available at: [Link]

  • F. M. H. Al-Abdullah, et al. (2022). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 27(1), 123. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8). This guide is engineered for drug development professionals and synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8). This guide is engineered for drug development professionals and synthetic chemists who require high-purity intermediates.

Unlike standard aliphatic amines, arylhydrazine hydrochlorides present unique physicochemical challenges. This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols.

The Causality of Contamination: Mechanistic Overview

To purify this compound effectively, one must understand its inherent vulnerabilities. The molecule contains three critical functional groups that dictate its behavior during purification:

  • The Hydrazine Moiety (-NHNH₂): Highly electron-rich and susceptible to rapid auto-oxidation into diazonium salts or azo compounds when exposed to atmospheric oxygen or light[1]. The hydrochloride salt form is utilized specifically to protonate the terminal nitrogen, reducing its electron density and stabilizing the molecule against oxidative degradation.

  • The Methyl Ester (-COOCH₃): While standard arylhydrazine freebasing protocols often utilize strong bases like concentrated NaOH[2], the presence of the methyl ester in this specific compound makes it highly vulnerable to base-catalyzed saponification (hydrolysis).

  • The Ortho-Methyl Group (-CH₃): Provides steric hindrance that can slow down crystallization kinetics, often leading to "oiling out" if the supersaturation gradient is too steep during cooling[3].

Troubleshooting Guides & FAQs

Q1: My crude product is dark red or brown instead of off-white. How do I decolorize it without significant yield loss? A1: The red/brown discoloration is a classic indicator of trace azo compounds or polymeric byproducts formed during the diazotization/reduction sequence. These impurities can be effectively removed using activated charcoal[4]. Because the hydrochloride salt is highly polar, it must be dissolved in a hot, polar solvent (like ethanol or methanol). The conjugated, planar azo impurities possess a high affinity for the porous carbon matrix. Caution: Do not boil the solution for more than 15 minutes, as prolonged thermal stress will induce further decomposition.

Q2: I attempted an acid-base extraction to remove inorganic Tin (Sn) salts using NaOH, but my yield plummeted and TLC showed a new, highly polar baseline spot. What happened? A2: You inadvertently hydrolyzed your product. Standard literature often recommends treating arylhydrazine salts with concentrated NaOH to liberate the free base for extraction[2][5]. However, the methyl ester on your compound undergoes rapid saponification at pH > 10, converting your product into 3-hydrazinyl-2-methylbenzoic acid (the polar baseline spot). To freebase this specific compound, you must use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) and keep the temperature below 10°C to suppress ester cleavage.

Q3: My compound "oils out" as a biphasic mixture instead of forming crystals during recrystallization. How do I force crystallization? A3: "Oiling out" occurs when the melting point of the crude mixture is depressed below the temperature at which it phase-separates from the solvent. To correct this:

  • Adjust the Solvent System: Slowly add a non-polar anti-solvent (like diethyl ether) to the hot ethanol solution until faint turbidity persists, then allow it to cool very slowly[3].

  • Mechanical Nucleation: Scratch the inside of the flask at the liquid meniscus with a glass rod. The micro-abrasions provide high-energy nucleation sites for the crystal lattice to form[3].

Experimental Protocols: Self-Validating Workflows

Protocol A: Anaerobic Recrystallization with Charcoal Decolorization

Use this protocol if your crude mass is >85% pure but suffers from color contamination or minor organic impurities.

  • Solvent Preparation: Degas 100 mL of absolute ethanol by bubbling Argon or N₂ through it for 15 minutes. This prevents the dissolved oxygen from oxidizing the hot hydrazine[1].

  • Dissolution: In a Schlenk flask under inert atmosphere, suspend 10 g of crude Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in 40 mL of the degassed ethanol. Heat to 70°C until dissolution occurs.

  • Decolorization: Add 0.5 g of activated charcoal (Darco G-60) to the hot solution. Stir vigorously for exactly 10 minutes[4].

  • Hot Filtration: Filter the black suspension rapidly through a pre-warmed pad of Celite into a clean, inert flask. Validation Check: The filtrate should be pale yellow to colorless. If it remains red, repeat step 3.

  • Crystallization: Allow the filtrate to cool to room temperature over 2 hours. Once at room temperature, slowly add 20 mL of cold, degassed diethyl ether dropwise to maximize precipitation.

  • Isolation: Collect the crystals via vacuum filtration. Wash with 15 mL of cold ethanol/ether (1:2 v/v). Dry under high vacuum at 40°C.

Protocol B: Mild Acid-Base Extraction (Freebasing & Re-salting)

Use this protocol if your crude product is heavily contaminated with inorganic salts (e.g., SnCl₂, NaCl, Na₂SO₄) from the reduction step.

  • Freebasing: Suspend 10 g of the crude salt in 50 mL of degassed ethyl acetate (EtOAc). Cool the biphasic mixture to 0–5°C in an ice bath.

  • Neutralization: Slowly add 50 mL of ice-cold, saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Validation Check: Test the aqueous layer pH; it must be between 7.5 and 8.5. Do not exceed pH 9.0 to protect the ester.

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic (EtOAc) layer containing the free hydrazine. Extract the aqueous layer with an additional 25 mL of EtOAc[5].

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Re-salting: Cool the dried EtOAc solution to 0°C. Slowly bubble dry HCl gas into the solution, or add 2.0 M HCl in diethyl ether dropwise until precipitation ceases.

  • Isolation: Filter the freshly formed white hydrochloride salt and dry under vacuum.

Quantitative Data Summaries

Table 1: Solvent System Selection Matrix for Recrystallization

Solvent SystemRatio (v/v)Expected RecoveryImpurity ClearanceNotes
Ethanol / Diethyl Ether2:175 - 85%ExcellentBest balance of yield and purity. Ether acts as a strong anti-solvent.
Methanol / Water4:160 - 70%ModerateHigh risk of ester hydrolysis if trace acid/base is present during heating.
Isopropanol (IPA)100%85 - 90%PoorWill not effectively clear structurally similar organic impurities.

Table 2: Base Selection for Freebasing Arylhydrazines

Base TypeAqueous pHEster Hydrolysis RiskEmulsion RiskRecommendation
NaOH (10% aq)13 - 14Critical (High) LowREJECTED. Will destroy the methyl ester[2].
Na₂CO₃ (Sat. aq)~10.5ModerateModerateUse only if NaHCO₃ fails to deprotonate the salt.
NaHCO₃ (Sat. aq)~8.3Low HighOPTIMAL. Safely freebases the hydrazine while preserving the ester.

Workflow Visualizations

G Start Crude Hydrochloride Salt CheckSn High Tin/Inorganic Salts? Start->CheckSn Freebase Freebase with NaHCO3 Extract & Re-salt CheckSn->Freebase Yes CheckColor Highly Colored (Red/Brown)? CheckSn->CheckColor No Freebase->CheckColor Charcoal Hot EtOH + Activated Charcoal CheckColor->Charcoal Yes Recryst Recrystallization (EtOH/Ether) CheckColor->Recryst No Charcoal->Recryst Pure Pure Methyl 3-hydrazinyl- 2-methylbenzoate HCl Recryst->Pure

Caption: Decision tree for selecting the optimal purification workflow based on crude impurity profiles.

G A Methyl 3-hydrazinyl- 2-methylbenzoate B Oxidation (O2) Light/Heat A->B D Strong Base (e.g., NaOH) A->D C Azo Compounds / Diazonium Salts B->C E Ester Hydrolysis (Carboxylic Acid) D->E

Caption: Primary chemical degradation pathways of the target compound during improper purification.

References

  • [2] Thieme Connect. Product Class 34: Arylhydrazines. Available at: [Link]

  • [4] American Chemical Society (ACS) Organic Process Research & Development. Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Available at:[Link]

  • [1] American Chemical Society (ACS) Omega. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Available at: [Link]

  • [5] Google Patents. US4352941A - Process for purification of phenylhydrazine. Available at:

Sources

Optimization

Technical Support Center: Stability and Degradation Studies of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

Introduction Welcome to the technical support guide for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule. As a substituted hydrazine derivative, this compound presents unique stability challenges that require careful consideration during handling, experimentation, and analysis. The hydrazine moiety is susceptible to oxidation, while the methyl ester is prone to hydrolysis.

This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during stability and degradation studies. Our goal is to equip you with the scientific rationale behind experimental protocols, enabling you to anticipate challenges, ensure data integrity, and maintain a safe laboratory environment.

Section 1: Frequently Asked Questions (FAQs) - Safe Handling and Storage

Proper handling and storage are critical first steps in preventing premature degradation and ensuring user safety. The hydrazine functional group is classified as a Particularly Hazardous Substance (PHS) and requires strict protocols.[1]

Question 1: What are the optimal storage conditions for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride?

Answer: Due to the reactivity of the hydrazine group, the compound must be protected from atmospheric oxygen, moisture, light, and heat.[1][2][3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

  • Temperature: Keep in a cool, dry, and well-ventilated place.[2] Avoid exposure to high temperatures or direct sunlight, which can accelerate thermal and photolytic degradation.[3][4]

  • Container: Use a tightly sealed, clearly labeled container.[2][3] For long-term storage, amber glass vials with tight-fitting caps are recommended to protect from light.

Question 2: What Personal Protective Equipment (PPE) is required when handling this compound?

Answer: Given that hydrazines are acutely toxic and potential carcinogens, comprehensive PPE is mandatory.[1]

  • Eye Protection: ANSI Z87.1-compliant safety goggles are required. For larger quantities or splash hazards, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart.[1][3]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[1]

  • Engineering Controls: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to avoid inhalation.[1]

Question 3: How should I prepare solutions to minimize degradation?

Answer: Solution-state stability is often lower than solid-state stability. To minimize degradation during solution preparation:

  • Use De-gassed Solvents: Solvents can contain dissolved oxygen, which will readily oxidize the hydrazine moiety.[5] De-gas your solvents (e.g., HPLC-grade water, methanol, or acetonitrile) by sparging with nitrogen or argon for 15-20 minutes or by using sonication under vacuum.

  • Prepare Fresh: Prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless their stability has been rigorously established.

  • Inert Atmosphere: When preparing solutions, consider blanketing the vessel with an inert gas.

Question 4: What are the primary incompatibilities for this compound?

Answer: Hydrazines are strong reducing agents and will react violently with oxidizing agents.[5]

  • Avoid: Strong oxidizing agents (e.g., peroxides, nitrates, hypochlorites), strong acids, and metal oxides (iron, copper), which can catalyze decomposition.[5][6]

  • Hazardous Decomposition: Thermal decomposition can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

Section 2: Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during your analysis, focusing on the underlying chemical principles.

Question 1: I am observing a rapid loss of my parent compound peak and the appearance of multiple new peaks in my initial HPLC analysis, even in a freshly prepared sample. What is happening?

Answer: This is a classic sign of rapid oxidative degradation. The hydrazine group (-NH-NH2) is highly susceptible to oxidation, which can occur simply from dissolved oxygen in your solvent or exposure to air.

  • Potential Cause: Oxidation of the hydrazine to a diazene, which can be further degraded. Atmospheric oxygen is a common culprit.[5][6]

  • Troubleshooting Steps:

    • Verify Solvent Preparation: Ensure your mobile phase and sample diluent were prepared with de-gassed solvents.

    • Inert Sample Vial: Use autosampler vials with limited headspace. If the problem persists, try purging the vial with nitrogen or argon before sealing.

    • Control Experiment: Prepare a sample in a glovebox or under strictly anaerobic conditions and compare its chromatogram to a sample prepared on the benchtop. A significant difference confirms oxidation as the primary issue.

Question 2: My mass balance is low in my forced degradation study, especially under basic conditions. Where is my compound going?

Answer: A low mass balance suggests that one or more degradation products are not being detected by your analytical method. In this case, two likely scenarios exist under basic conditions.

  • Potential Cause 1: Saponification of the Ester. The primary degradation pathway in basic conditions is the hydrolysis of the methyl ester to a carboxylate (3-hydrazinyl-2-methylbenzoic acid). This new molecule will have a significantly different polarity and pKa. It may be eluting very early (at the solvent front) or be strongly retained on a standard C18 column, making it difficult to detect.

  • Potential Cause 2: Formation of Volatile or UV-inactive Degradants. While less common for this structure, extensive degradation could lead to smaller, more volatile fragments or compounds that lack a chromophore, rendering them invisible to a UV detector.

  • Troubleshooting Steps:

    • Adjust HPLC Method: Modify your gradient to include a highly aqueous starting condition to retain and resolve very polar compounds like the corresponding carboxylic acid. Check for peaks at the solvent front.

    • Use a Different Detector: If available, analyze the degraded sample using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) which does not rely on a chromophore for detection.

    • pH Adjustment: Neutralize the basic sample before injection. The carboxylate degradant will be protonated to the carboxylic acid, changing its retention time and potentially improving peak shape.

Question 3: I see a new peak in my thermally stressed samples that has the same mass as the parent compound. What could this be?

Answer: If the mass is identical, the new peak is an isomer of the parent compound.

  • Potential Cause: Isomerization or rearrangement induced by thermal stress. While not the most common pathway for this specific molecule, intramolecular reactions can occur at elevated temperatures.[8] For example, positional isomerization on the aromatic ring, though energetically difficult, cannot be entirely ruled out without further structural elucidation.

  • Troubleshooting Steps:

    • Co-injection: Co-inject the thermally stressed sample with an authentic standard of the parent compound. If two peaks are resolved, it confirms the presence of a new species.

    • Structural Elucidation: This requires more advanced techniques. Isolate the impurity using preparative HPLC and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure.

    • LC-MS/MS: Analyze the peak using tandem mass spectrometry (MS/MS). A different fragmentation pattern compared to the parent compound, despite having the same parent mass, would confirm it is a structural isomer.

Section 3: Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods and understanding degradation pathways.[9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol 3.1: Hydrolytic Degradation

This study evaluates stability across a range of pH values.[10]

  • Sample Preparation: Prepare three 1 mg/mL solutions of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride.

    • Acidic: In 0.1 M Hydrochloric Acid.

    • Neutral: In purified water.

    • Basic: In 0.1 M Sodium Hydroxide.

  • Stress Conditions: Incubate the three solutions, along with a solid-state control, at 60°C. Place a control sample (solution in water, protected from light) at 4°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Processing: Before HPLC analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze by a suitable stability-indicating HPLC-UV method.

Causality Note: Using elevated temperature accelerates the hydrolysis reaction, allowing for observable degradation within a practical timeframe.[8] Neutralization is crucial to prevent on-instrument degradation and ensure consistent chromatography.

Protocol 3.2: Oxidative Degradation

This study assesses susceptibility to oxidation.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a 50:50 mix of acetonitrile and water).

  • Stress Conditions: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 1, 4, 8, and 24 hours.

  • Sample Processing: No quenching is typically needed, but dilution to the target concentration with the mobile phase is required before injection.

  • Analysis: Analyze by HPLC-UV. Use LC-MS to identify the masses of the resulting degradants.

Causality Note: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative stress during manufacturing or storage.[11]

Protocol 3.3: Thermal Degradation

This study evaluates the stability of the compound in its solid state at elevated temperatures.[8]

  • Sample Preparation: Place a thin layer of the solid compound (approx. 10-20 mg) in an open, flat-bottomed glass vial.

  • Stress Conditions: Place the vial in a calibrated oven at 80°C. Store a control sample of the solid compound at 4°C, protected from light and moisture.

  • Time Points: Withdraw samples at 1, 3, and 7 days.

  • Sample Processing: At each time point, accurately weigh a portion of the stressed and control solid, dissolve it in a suitable solvent, and dilute to the target concentration for analysis.

  • Analysis: Analyze by HPLC-UV. Note any change in physical appearance (e.g., color).

Protocol 3.4: Photostability Degradation

This study evaluates degradation upon exposure to light, following ICH Q1B guidelines.[12]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound on a chemically inert, transparent surface (e.g., a petri dish).

    • Solution State: Prepare a 1 mg/mL solution in a suitable solvent and place it in a chemically inert, transparent container (e.g., a quartz cuvette).

  • Control Sample: Prepare an identical set of samples but wrap them securely in aluminum foil to serve as dark controls.[12]

  • Stress Conditions: Expose the test and control samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

  • Analysis: After exposure, prepare the samples for analysis as described in the thermal protocol. Compare the chromatograms of the exposed samples to the dark controls to differentiate between photolytic and thermal degradation.

Section 4: Data Interpretation & Visualization

Summary of Expected Degradation Pathways

The following table summarizes the most probable degradation reactions and products based on the functional groups present in Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride.

Stress ConditionPotential Degradation ReactionPrimary Degradant(s)Analytical Observation
Acid Hydrolysis Saponification of the methyl ester3-hydrazinyl-2-methylbenzoic acidA more polar peak, eluting earlier on a reverse-phase HPLC column.
Base Hydrolysis Saponification of the methyl ester3-hydrazinyl-2-methylbenzoate (salt)A very polar peak, potentially eluting at the solvent front.
Oxidation Oxidation of the hydrazine moietyMethyl 3-diazenyl-2-methylbenzoate; Methyl 2-methylbenzoate (de-hydrazination)Appearance of less polar peaks. Mass spectrum will show loss of N₂H₂ or N₂H₃ fragments.
Thermal (Solid) General decompositionVarious, potentially including decarboxylation or dimerization products.Discoloration of the solid material; multiple small peaks in the chromatogram.
Photolysis Free-radical mediated reactionsComplex mixture, potentially including oxidation and cleavage products.Similar to thermal stress but may produce a different impurity profile.
Workflow for Degradation Product Identification

The following diagram provides a logical workflow for identifying an unknown peak observed during a stability study.

Degradation_Workflow Start Unknown Peak Observed in Chromatogram CheckMass Determine Mass using LC-MS Start->CheckMass MassParent Mass = Parent? CheckMass->MassParent MassLoss Mass < Parent? CheckMass->MassLoss MassGain Mass > Parent? CheckMass->MassGain Isomer Isomer Confirmed. Requires structural elucidation (NMR, MS/MS). MassParent->Isomer Yes NotIsomer Not an Isomer MassParent->NotIsomer No CheckStress Under Which Stress Condition did it Form? MassLoss->CheckStress MassGain->CheckStress NotIsomer->CheckStress Oxidative Oxidative Stress (H₂O₂ or Air) CheckStress->Oxidative Hydrolytic Hydrolytic Stress (Acid or Base) CheckStress->Hydrolytic ThermalPhoto Thermal / Photolytic Stress CheckStress->ThermalPhoto OxidationProduct Probable Oxidation Product. (e.g., Diazene, De-hydrazination) Oxidative->OxidationProduct HydrolysisProduct Probable Hydrolysis Product. (e.g., Saponification to Carboxylic Acid) Hydrolytic->HydrolysisProduct ThermalProduct Complex Degradation. (e.g., Dimer, Decarboxylation) ThermalPhoto->ThermalProduct

Caption: Workflow for identifying unknown degradation products.

References

  • The Brückner Research Group. (n.d.). Standard Operating Procedure: Hydrazines. Retrieved from [Link]

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • University of Notre Dame Risk Management & Safety. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). Safety Data Sheet: 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE AR. Retrieved from [Link]

  • Alsante, K. M., et al. (2022, November 30). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved from [Link]

  • S, S., & G, P. (2021, January 31). Study on Thermal Degradation of Hydrazinated Transition Metal Acetamido Benzoates. International Journal of Chemical and Molecular Engineering, 15(1), 22-26.
  • Tejashwini, M., et al. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

  • Sneed, D. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996, November 6). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Das, A.K., & Mohanty, S. (2001). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 78, 244-246.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. DOI: 10.1039/A809670H. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Hydrazone Derivatives

Welcome to the Technical Support Center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of hydrazone derivatives. Here, we provide in-depth, experience-driven insights and practical solutions in a direct question-and-answer format to help you optimize your reactions and achieve high-purity products.

Section 1: Reaction Initiation and Progression Issues

This section addresses problems related to starting the reaction and ensuring it proceeds to completion.

Q1: My hydrazone synthesis reaction is not starting or is proceeding very slowly. What are the likely causes and how can I fix this?

A1: A sluggish or non-starting reaction is a frequent issue, often pointing to problems with reaction conditions or reagent quality. The fundamental mechanism of hydrazone synthesis is an acid-catalyzed condensation between a hydrazine and an aldehyde or ketone.[1] This process is highly dependent on pH.

Core Causality & Troubleshooting Steps:

  • Suboptimal pH: The reaction requires a mildly acidic environment (typically pH 4-6) to protonate the carbonyl group, making it more electrophilic for the nucleophilic attack by the hydrazine.[2][3] If the medium is too acidic, the hydrazine nucleophile gets protonated and becomes unreactive.[1] If it's neutral or basic, the carbonyl group isn't activated enough.

    • Solution: Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.[1][3] Avoid strong acids.

  • Poor Reagent Quality: Aldehydes can oxidize to carboxylic acids if not stored properly, and the purity of the hydrazine derivative is crucial.

    • Solution: Use freshly purified or new aldehydes. Verify the purity of your hydrazine starting material via melting point or NMR spectroscopy.[1]

  • Low Reactivity of Starting Materials: Steric hindrance from bulky groups on either the carbonyl compound or the hydrazine can significantly slow down the reaction.[3]

    • Solution: Increase the reaction temperature by gently refluxing the mixture.[1] The optimal temperature will depend on your specific reactants and solvent.[1] Consider switching to a higher-boiling point solvent if necessary.[1]

  • Insufficient Activation Energy: Some reactions simply require more energy to overcome the activation barrier, especially if performed at room temperature.

    • Solution: Heat the reaction mixture. Common solvents like ethanol or methanol allow for reflux temperatures between 60-80°C.[1]

Section 2: Low Yield and Product Loss

Achieving a high yield is a primary goal in synthesis. This section tackles the factors that can diminish your product output.

Q2: I'm getting a very low yield of my desired hydrazone. What are the common culprits?

A2: Low yields can be attributed to several factors, including reversible reactions, the formation of side products, and incomplete reactions.

Core Causality & Troubleshooting Steps:

  • Reaction Reversibility: Hydrazone formation is a reversible equilibrium reaction that produces water as a byproduct.[2][4] If water is present in the reaction mixture, it can drive the equilibrium back towards the starting materials, a process known as hydrolysis.[5]

    • Solution: To shift the equilibrium towards the product, remove water as it forms. For reactions in non-polar solvents like toluene, a Dean-Stark apparatus is effective.[1][3] In alcohol-based solvents, adding a dehydrating agent like anhydrous magnesium sulfate can be beneficial.[1]

  • Side Product Formation: A significant side reaction is the formation of azines, which occurs when a second molecule of the aldehyde or ketone reacts with the newly formed hydrazone.[2][6] This is particularly common when the stoichiometry is not well-controlled.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine to minimize the chance of the carbonyl compound reacting with the product hydrazone.[3]

  • Incomplete Reaction: The reaction may not have been allowed to run to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1][7] The reaction is complete when the spot corresponding to the limiting starting material (usually the aldehyde or ketone) has disappeared.[1] If the reaction stalls, consider extending the reaction time or increasing the temperature.[3][7]

Experimental Protocol: Monitoring Reaction Progress with TLC
  • Prepare the TLC Plate: Use a silica gel plate.

  • Spotting: Apply a small spot of your starting aldehyde/ketone, your starting hydrazine, and the reaction mixture at various time points. A co-spot containing both starting material and the reaction mixture is also recommended.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot indicates the reaction's progression.[7]

dot graph TD { subgraph "Troubleshooting Low Yield" A[Low Yield Observed] --> B{Check Reaction Completion via TLC}; B -- "Starting Material Present" --> C{Optimize Reaction Conditions}; C --> D["Increase Temperature/Time[3]"]; C --> E["Check Catalyst (Acid)[1]"]; B -- "No Starting Material" --> F{Consider Side Reactions/Reversibility}; F --> G["Check for Azine Formation[2]"]; F --> H["Remove Water (Dean-Stark)[1]"]; G --> I["Use Excess Hydrazine[3]"]; end node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; F; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; D; E; G; H; I; } caption { font-size: 12px; } A decision tree for troubleshooting low hydrazone yield.

Section 3: Product Purity and Purification Challenges

Obtaining a pure product is as important as achieving a good yield. This section covers common purity issues and purification strategies.

Q3: My crude product is impure. What are the likely contaminants and how can I purify my hydrazone?

A3: Impurities often consist of unreacted starting materials, side products like azines, or isomers of the desired hydrazone.[2][3] The purification method will depend on the nature of the impurities and the physical properties of your product.

Common Impurities:

  • Unreacted Aldehyde/Ketone or Hydrazine: Easily detected by TLC.

  • Azines: Formed from the reaction of two equivalents of the carbonyl compound with one of hydrazine.[6]

  • Geometric Isomers (E/Z): Hydrazones can exist as E/Z isomers due to the C=N double bond.[8] These may have different physical properties and can sometimes be separated.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying solid hydrazones. The key is to find a suitable solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[3]

    • Common Solvents: Ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate are often good choices.[3][9] For some products, dissolving in hot DMF and allowing it to cool can yield pure crystals.[9]

    • Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If insoluble impurities are present, perform a hot filtration.[2][3]

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[3]

      • Dry the purified crystals under vacuum.[3]

  • Column Chromatography: If recrystallization is ineffective, particularly for oily products or mixtures of isomers that are difficult to separate, column chromatography is the next step.[3][10]

    • Stationary Phase: Silica gel is most commonly used.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typical. The polarity of the eluent is adjusted to achieve good separation on a TLC plate before running the column.[3]

Table 1: Troubleshooting TLC for Column Chromatography
Observation on TLC Plate Interpretation Action
Product remains at the baselineEluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).[3]
Product runs with the solvent frontEluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane).[3]
Streaking of spotsCompound may be acidic/basic or sample is overloaded.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the sample is not too concentrated.[9]

Section 4: Solubility Issues

The solubility of both reactants and products can pose significant challenges during the reaction and workup.

Q4: My hydrazone product is insoluble in common organic solvents, making purification and characterization difficult. What can I do?

A4: Poor solubility is a common issue with hydrazones, which are often crystalline solids with strong intermolecular interactions.

Strategies to Address Solubility:

  • Solvent Screening for Recrystallization: A broad range of solvents should be tested. Sometimes more polar aprotic solvents like DMF, DMSO, or pyridine can be effective for dissolving highly insoluble compounds for recrystallization or for obtaining NMR spectra.[11]

  • Structural Modification: If solubility is a persistent problem and the application allows, modifying the hydrazone structure can improve solubility. Introducing flexible alkyl chains or solubilizing groups can disrupt crystal packing and enhance solubility.

  • Purification by Washing: If the product precipitates from the reaction mixture in a highly pure form, extensive washing with a solvent that dissolves potential impurities but not the product can be an effective purification method. For example, washing with ethyl acetate:hexane mixtures is a reported technique.[12]

Table 2: Common Solvents for Hydrazone Synthesis and Purification
Solvent Boiling Point (°C) Typical Use Notes
Ethanol78Reaction solvent, RecrystallizationGood general-purpose protic solvent.[13]
Methanol65Reaction solvent, RecrystallizationSimilar to ethanol but more polar.[13]
Acetic Acid118Catalyst, Co-solventUsed in catalytic amounts; can also be the solvent.[1]
Toluene111Reaction solventAllows for azeotropic removal of water with a Dean-Stark trap.[1]
DMF153Recrystallization, NMR solventHigh boiling point, good for dissolving many insoluble compounds.[9]
Acetonitrile82RecrystallizationA polar aprotic solvent that can be effective for crystallization.[9]

Section 5: Isomerism in Hydrazones

The presence of isomers can complicate purification and characterization.

Q5: I am observing multiple spots on my TLC or multiple sets of peaks in my NMR that I suspect are isomers. How do I confirm this and can they be separated?

A5: Hydrazones can exist as a mixture of geometric isomers (E/Z) around the C=N double bond and, in the case of acylhydrazones, conformational isomers (syn/anti) due to restricted rotation around the N-N single bond.[8][14]

Identification and Management of Isomers:

  • NMR Spectroscopy: ¹H NMR is a powerful tool for identifying isomers. The chemical shifts of protons near the C=N bond, particularly the N-H proton and substituents on the imine carbon, will differ between the E and Z isomers. Often, one isomer is thermodynamically more stable and will be the major product.[14]

  • Separation: Separation of isomers can be challenging.

    • Column Chromatography: If the isomers have sufficiently different polarities, they can sometimes be separated by careful column chromatography.[10]

    • Isomerization: In some cases, the mixture of isomers can be converted to the more stable single isomer. This might be achieved by heating the mixture in a suitable solvent, sometimes with a catalytic amount of acid, to facilitate equilibration to the thermodynamically favored isomer.[8]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rankdir=LR; "Aldehyde/Ketone" [pos="0,1!"]; "Hydrazine" [pos="0,-1!"]; "Acid Catalyst (H+)" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,0!"]; "Reaction" [shape=point, pos="2.5,0!"]; "Tetrahedral Intermediate" [pos="4,0!"]; "Product (Hydrazone)" [pos="6,1!"]; "Water (H2O)" [pos="6,-1!"];

} caption { font-size: 12px; } The general workflow of hydrazone synthesis and isomerization.

This guide provides a foundational framework for troubleshooting common issues in hydrazone synthesis. Successful synthesis relies on a systematic approach to identifying and solving problems as they arise. Always ensure the quality of your starting materials and carefully monitor your reaction's progress.

References
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(59), 35949–35961. Retrieved from [Link]

  • Vallejo, J., et al. (2016). Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions. The Journal of Organic Chemistry, 81(19), 9040–9048. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Hydrazone. Retrieved from [Link]

  • Khan, K. M., et al. (2018). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 23(10), 2675. Retrieved from [Link]

  • Boulebd, H., & Zine, Y. (2022). Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents. AIJR Books. Retrieved from [Link]

  • Verma, S. M., & Singh, N. B. (1989). Preparation of isomeric hydrazones : Role of lone electron pair of nitrogen in controlling the stability. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 28(8), 623-626. Retrieved from [Link]

  • Hagar, M., et al. (2013). Quinazoline Hydrazone Derivatives; Synthesis, Molecular Structure and Electronic Properties. Journal of Molecular Structure, 1050, 135-143. Retrieved from [Link]

  • ResearchGate. (2023). 18 questions with answers in HYDRAZONES. Retrieved from [Link]

  • Yi, D. (2020, August 31). How to purify hydrazone? ResearchGate. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7258–7261. Retrieved from [Link]

  • García-Calvo, J., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6932. Retrieved from [Link]

Sources

Optimization

Optimization of reaction parameters for coupling with Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

Welcome to the Technical Support Center for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8)[1]. This guide is engineered for synthetic chemists and drug development professionals to troubleshoot, o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8)[1]. This guide is engineered for synthetic chemists and drug development professionals to troubleshoot, optimize, and scale coupling reactions involving this sterically demanding and multifunctional building block.

Reaction Pathway Visualization

The following diagram illustrates the three primary synthetic trajectories for this arylhydrazine derivative, highlighting the critical reagents required for each transformation.

G A Methyl 3-hydrazinyl- 2-methylbenzoate HCl B Fischer Indole Synthesis A->B Ketone / Acid Catalyst C Pyrazole Synthesis A->C 1,3-Diketone / Aprotic Solvent D Pd-Catalyzed Cross-Coupling A->D Aryl Halide / Pd / Base E Indole Scaffold B->E [3,3]-Sigmatropic Rearrangement F 1-Arylpyrazole Scaffold C->F Cyclocondensation G N-Aryl Hydrazide D->G C-N Bond Formation

Reaction pathways for Methyl 3-hydrazinyl-2-methylbenzoate HCl.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I overcome the steric hindrance caused by the ortho-methyl group during Fischer Indole Synthesis? A1: The ortho-methyl group restricts the conformational freedom required for the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. To overcome this kinetic barrier, elevate the reaction temperature (100–110 °C) and utilize a strong, anhydrous Lewis acid catalyst like ZnCl₂[2]. Avoid aqueous Brønsted acids (like dilute HCl), which will competitively hydrolyze the methyl ester.

Q2: During pyrazole synthesis with 1,3-diketones, I am getting a mixture of regioisomers. How can I improve regioselectivity? A2: Regioselectivity is highly solvent-dependent. Traditional protocols use polar protic solvents (e.g., ethanol), which often yield equimolar mixtures of regioisomers due to thermodynamic equilibration. Switching to an aprotic dipolar solvent (such as DMF or DMAc) with the addition of a catalytic amount of 10 N HCl significantly enhances regioselectivity and accelerates the dehydration step[3].

Q3: When attempting Pd-catalyzed cross-coupling with aryl halides, my yields are poor and I observe hydrazine decomposition. What is the cause? A3: Arylhydrazine hydrochlorides are highly sensitive to oxidation and base-mediated degradation. For successful Pd-catalyzed C-N coupling, you must use a bulky, electron-rich phosphine ligand (e.g., a MOP-type ligand such as 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl, L9) and a mild base like Cs₂CO₃ in 1,4-dioxane[4]. Stronger bases like NaOtBu will cleave the ester and degrade the hydrazine.

Q4: My LC-MS shows a mass of [M-14] instead of the expected product. What went wrong? A4: A mass difference of -14 Da indicates the loss of the methyl group, meaning unwanted ester hydrolysis has occurred, yielding the carboxylic acid. This happens when strong aqueous bases (e.g., NaOH) are used to neutralize the hydrochloride salt, or when the reaction is heated for prolonged periods in aqueous acids. Always use anhydrous organic bases (e.g., DIPEA, Et₃N) for neutralization.

Quantitative Optimization Data

The following tables summarize the causality of parameter selection based on field-proven optimization studies.

Table 1: Solvent and Additive Effects on Pyrazole Cyclocondensation [3]

Solvent Additive Temp (°C) Regioselectivity (1,5- vs 1,3-) Yield (%) Mechanistic Rationale
Ethanol None 80 1:1 45 Protic environment allows thermodynamic equilibration.
DMF None 100 3:1 60 Aprotic environment favors kinetic product.
DMF 10 N HCl (cat.) 100 >95:5 88 Acid accelerates dehydration, locking in the regioisomer.

| DMAc | 10 N HCl (cat.) | 100 | >95:5 | 91 | Higher boiling point allows optimal thermal activation. |

Table 2: Pd-Catalyzed Cross-Coupling Optimization (Ligand & Base) [4]

Ligand Base Solvent Yield (%) Observation
PPh₃ K₂CO₃ Toluene < 10 Poor oxidative addition; ligand not electron-rich enough.
BINAP NaOtBu THF 25 Severe base-mediated ester hydrolysis observed.

| L9 (MOP-type) | Cs₂CO₃ | 1,4-Dioxane | > 90 | Optimal C-N bond formation; functional groups tolerated. |

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective Synthesis of 1-Arylpyrazoles

Causality: The use of an aprotic solvent (DMF) combined with a strong acid catalyst (10 N HCl) prevents the thermodynamic equilibration of the hydrazone intermediate. This kinetically drives the cyclocondensation toward the desired pyrazole isomer, ensuring high regioselectivity[3].

Step-by-Step Methodology:

  • Neutralization & Condensation: In an oven-dried Schlenk flask under N₂, dissolve Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add the 1,3-diketone (1.1 mmol) followed by 2 drops of 10 N HCl.

    • Self-Validation Check: The solution will rapidly transition to a pale yellow color, visually confirming the initial hydrazone formation.

  • Cyclization: Heat the mixture to 100 °C for 4 hours. Monitor consumption of the intermediate via TLC (Hexane/EtOAc 3:1).

  • Work-up: Cool to room temperature, pour into ice-water (20 mL), and extract with EtOAc (3 x 15 mL). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the pure 1-arylpyrazole derivative.

Protocol B: Fischer Indole Synthesis (Anhydrous Conditions)

Causality: The ortho-methyl group on the hydrazine core introduces severe steric bulk, impeding the formation of the ene-hydrazine intermediate. Anhydrous ZnCl₂ provides strong Lewis acid coordination to the hydrazone nitrogen, lowering the activation energy for the [3,3]-sigmatropic rearrangement without risking the hydrolysis of the sensitive methyl ester[2].

Step-by-Step Methodology:

  • Hydrazone Formation: Mix Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (1.0 mmol) and the target ketone (1.0 mmol) in glacial acetic acid (3 mL). Stir at 80 °C for 2 hours.

  • Rearrangement: Add anhydrous ZnCl₂ (3.0 mmol) to the reaction mixture in one portion.

    • Self-Validation Check: Hold a piece of damp universal indicator (pH) paper over the mouth of the flask. The evolution of ammonia gas (turning the paper blue/purple) confirms that the cyclization and rearomatization steps are actively occurring.

  • Heating: Elevate the temperature to 110 °C and stir for 12 hours under a reflux condenser.

  • Quenching: Cool the mixture and pour into cold water (20 mL). Extract with dichloromethane (3 x 15 mL).

  • Isolation: Wash the combined organic layers with saturated NaHCO₃ until bubbling ceases (to neutralize the acetic acid). Dry over MgSO₄, and evaporate to yield the crude indole scaffold.

References

  • methyl 3-hydrazinyl-2-methylbenzoate hydrochloride | 1955540-35-8 Source: MilliporeSigma URL
  • Source: PMC (National Institutes of Health)
  • An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides Source: Organic Chemistry Portal URL
  • Fischer Indole Synthesis Source: Alfa Chemistry URL

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride Production

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our aim is to equip you with the knowledge to anticipate and overcome challenges, ensuring a safe, efficient, and scalable manufacturing process.

Introduction to the Synthesis of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

The synthesis of aryl hydrazines, such as Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, is a cornerstone of many pharmaceutical and agrochemical industries.[1] The most common and industrially viable route to this class of compounds involves a two-step process: the diazotization of an aromatic amine followed by the reduction of the resulting diazonium salt.

In the context of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, the likely synthetic precursor is Methyl 3-amino-2-methylbenzoate. The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Methyl_3-amino-2-methylbenzoate Methyl 3-amino-2-methylbenzoate Diazonium_Salt Methyl 2-methyl-3-(diazonium)benzoate chloride Methyl_3-amino-2-methylbenzoate->Diazonium_Salt NaNO2, HCl(aq) 0-5 °C Product Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride Diazonium_Salt->Product SnCl2·2H2O, HCl(conc) < 10 °C

Caption: Proposed synthetic pathway for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride.

This guide will delve into the intricacies of each step, highlighting potential challenges and providing robust solutions to facilitate a smooth transition from laboratory-scale experiments to pilot and full-scale production.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Diazotization Step

Question 1: My diazotization reaction is sluggish or incomplete, what are the likely causes and how can I resolve this?

Answer:

Incomplete diazotization is a common issue that can significantly impact yield and purity. The primary causes and their solutions are outlined below:

Potential Cause Explanation Recommended Solution
Insufficient Acidity The formation of the nitrosating agent, nitrous acid (HONO), from sodium nitrite requires a sufficiently acidic medium. If the pH is too high, the concentration of HONO will be too low for the reaction to proceed efficiently.Ensure a minimum of 2.5 to 3 equivalents of a strong mineral acid, such as hydrochloric acid, are used. The pH of the reaction mixture should be maintained below 2 throughout the addition of sodium nitrite.
Low Temperature While low temperatures (0-5 °C) are crucial for the stability of the diazonium salt, excessively low temperatures can decrease the reaction rate.Maintain the reaction temperature within the optimal range of 0-5 °C. Ensure efficient stirring to promote mass transfer and maintain a homogeneous temperature throughout the reactor.
Poor Quality of Sodium Nitrite Sodium nitrite can degrade over time, especially if not stored properly. This leads to a lower effective concentration of the reagent.Use a fresh, high-purity grade of sodium nitrite. It is advisable to assay the purity of the sodium nitrite before use, especially for large-scale production.
Precipitation of the Amine Salt The hydrochloride salt of the starting amine, Methyl 3-amino-2-methylbenzoate, may have limited solubility in the aqueous acidic medium, reducing its availability for reaction.Ensure vigorous stirring to maintain a fine slurry. In some cases, a co-solvent such as methanol or ethanol can be used to improve solubility, but this must be carefully evaluated for its impact on the subsequent reduction step.

Question 2: I am observing the formation of a colored impurity during my diazotization reaction. What is it and how can I prevent it?

Answer:

The formation of colored impurities, often appearing as a yellow to reddish-brown hue, is typically due to the formation of azo compounds. This occurs when the newly formed diazonium salt couples with the unreacted starting amine.

Side_Reaction Diazonium_Salt Methyl 2-methyl-3-(diazonium)benzoate chloride Azo_Impurity Azo-coupled Impurity Diazonium_Salt->Azo_Impurity Starting_Amine Methyl 3-amino-2-methylbenzoate Starting_Amine->Azo_Impurity

Caption: Formation of an azo-coupled impurity.

To minimize the formation of this impurity, consider the following:

  • Rate of Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly to form the diazonium salt, minimizing the time the diazonium salt and free amine are in contact.

  • Temperature Control: Maintain a consistently low temperature (0-5 °C) to slow down the rate of the undesired coupling reaction.

  • Stoichiometry: A slight excess of the acid can help to ensure that all the starting amine is protonated, reducing its nucleophilicity and thus its tendency to couple.

Reduction Step

Question 3: My reduction of the diazonium salt is giving a low yield of the desired hydrazine. What are the potential reasons?

Answer:

Low yields in the reduction step can be attributed to several factors, primarily related to the stability of the diazonium salt and the efficiency of the reducing agent.

Potential Cause Explanation Recommended Solution
Decomposition of the Diazonium Salt Aryl diazonium salts are thermally unstable and can decompose to form phenols and other byproducts, especially if the temperature is not strictly controlled.[2]The diazonium salt solution should be used immediately after its preparation and kept cold. The reduction should be carried out at a low temperature, typically below 10 °C.
Insufficient Reducing Agent An inadequate amount of the reducing agent, such as stannous chloride (SnCl₂), will lead to incomplete conversion of the diazonium salt.Use a stoichiometric excess of the reducing agent. For stannous chloride, at least 2 equivalents are required per equivalent of diazonium salt. It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete reaction.
Oxidation of the Hydrazine Product The newly formed hydrazine can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods.Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture throughout the reduction and work-up steps.
Side Reactions of the Diazonium Salt Besides decomposition, diazonium salts can undergo other side reactions, such as Sandmeyer-type reactions if certain metal catalysts are present.Ensure the reactor is clean and free from any catalytic impurities. Use high-purity reagents.

Question 4: The isolated product is a sticky solid or an oil, making it difficult to handle and purify. What can I do?

Answer:

The physical form of the isolated product can be influenced by residual solvents, impurities, or the inherent properties of the compound itself.[3]

  • Residual Solvents: Ensure the product is thoroughly dried under vacuum. If necessary, triturate the sticky solid with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to help induce crystallization and remove residual polar solvents.

  • Impurities: The presence of impurities can inhibit crystallization. Re-purification by recrystallization from a different solvent system or by column chromatography may be necessary. For recrystallization, a solvent screen is recommended to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.[3]

  • Inherent Properties: If the pure product has a low melting point, it may exist as an oil or a waxy solid at room temperature. In such cases, handling it as a solution or a melt may be more practical for subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take when working with hydrazine derivatives and their precursors?

A1: Safety is paramount when handling hydrazine derivatives. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

  • Handling Hydrazine Hydrate (if used): Hydrazine hydrate is highly corrosive and a suspected carcinogen. Handle with extreme care and avoid direct contact.

  • Diazonium Salt Stability: Aryl diazonium salts can be explosive in their isolated, dry state.[2] It is crucial to keep them in solution and at low temperatures.

  • Waste Disposal: Hydrazine-containing waste is hazardous and should be quenched with a suitable oxidizing agent (e.g., dilute sodium hypochlorite solution) by trained personnel before disposal according to local regulations.[4][5]

Q2: How can I monitor the progress of the diazotization and reduction reactions?

A2: Several analytical techniques can be employed:

  • Diazotization: The disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of the diazonium salt can be qualitatively assessed by adding a small aliquot of the reaction mixture to a solution of a coupling agent (e.g., 2-naphthol), which will produce a brightly colored azo dye if the diazonium salt is present.

  • Reduction: The consumption of the diazonium salt and the formation of the hydrazine product can be monitored by HPLC. The disappearance of the diazonium salt can also be qualitatively checked using the coupling test mentioned above.

Q3: What are the main challenges in scaling up this process from the lab to a pilot plant?

A3: Scaling up this synthesis presents several challenges:

  • Heat Transfer: Both the diazotization and reduction steps are exothermic. Maintaining precise temperature control in a large reactor is more challenging than in a laboratory flask due to the lower surface-area-to-volume ratio. Efficient cooling systems and careful control of the addition rates of reagents are critical.

  • Mixing: Ensuring homogeneous mixing in a large reactor is essential for maintaining uniform temperature and concentration, which is crucial for minimizing side reactions. The choice of agitator and stirring speed should be carefully considered.

  • Reagent Handling: Handling large quantities of hazardous materials like concentrated acids and sodium nitrite requires robust engineering controls and safety protocols.

  • Isolation and Drying: Isolating and drying large quantities of the final product can be challenging. The filtration and drying equipment must be appropriately sized and designed to handle the product safely and efficiently.

Q4: What are the expected impurities in the final product and how can they be removed?

A4: Besides the azo-coupled impurity mentioned earlier, other potential impurities include:

  • Unreacted Starting Material: Methyl 3-amino-2-methylbenzoate.

  • Phenolic Byproduct: Methyl 3-hydroxy-2-methylbenzoate, from the decomposition of the diazonium salt.

  • Over-reduced Byproducts: In some cases, the hydrazine can be further reduced to the corresponding amine.

Purification is typically achieved through recrystallization. The choice of solvent is critical and should be determined through laboratory-scale screening. An acidic wash during the work-up can help remove any unreacted starting amine.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (Lab Scale)

Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of aryl hydrazines. It should be optimized and validated in your laboratory before scaling up.

Step 1: Diazotization of Methyl 3-amino-2-methylbenzoate

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Methyl 3-amino-2-methylbenzoate (1.0 eq).

  • Add concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the stirred amine slurry, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution of the diazonium salt should be used immediately in the next step.

Step 2: Reduction of the Diazonium Salt

  • In a separate reactor, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.2 eq) in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by HPLC or TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product as the hydrochloride salt.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold, dilute hydrochloric acid.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the product when hot but not when cold.[3]

  • Procedure: Dissolve the crude Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride TS (USP255). Retrieved from [Link]

  • Patsnap. (2018, December 18). Method for synthesizing 3-methyl-2-benzothiazolinone hydrazone hydrochloride and its hydrate. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE AR MSDS. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Flow Injection Analysis of Hydrazine in the Aqueous Streams of Purex Process by Liquid Chromatography System Coupled with UV-Visible Detector. Retrieved from [Link]

  • Google Patents. (n.d.). CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • Bjelopetrović, A., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(57), 35937-35948.
  • Wang, Y., et al. (2022). Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021. Reaction Chemistry & Engineering, 7(1), 12-32.
  • Google Patents. (n.d.). EP0027645B1 - Process for preparing hydrazines.
  • Hawbecker, B. L., et al. (1974). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 74(3), 154-158.
  • Google Patents. (n.d.). EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.
  • Google Patents. (n.d.). WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine.
  • NextSDS. (n.d.). methyl 3-hydrazinyl-2-methylbenzoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Goud, G. A., et al. (2018). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents.
  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5001262A - Method for synthesizing an aromatic hydrazine compound.
  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Maj, M., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
  • Goud, G. A., et al. (2018). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. PMC.
  • Li, Z., et al. (2023). Hydrazine–Halogen Exchange Strategy Toward N–N-Containing Compounds and Process Tracking for Mechanistic Insight. Organic Letters, 25(14), 2469-2474.
  • PubChem. (n.d.). Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. Retrieved from [Link]

Sources

Optimization

Techniques for removing impurities from hydrazinyl compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of hydrazinyl compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of hydrazinyl compounds. These molecules are notoriously challenging due to their dual nature: they are potent nucleophiles essential for heterocycle synthesis, but they are also highly susceptible to oxidative degradation. Furthermore, the presence of unreacted hydrazine poses severe genotoxic risks.

This guide is designed to move beyond basic troubleshooting. It provides self-validating, field-proven methodologies to help you understand the causality behind experimental failures and successfully isolate high-purity hydrazinyl active pharmaceutical ingredients (APIs).

Genotoxic Impurity Management: Hydrazine Clearance

Q: How can I efficiently remove unreacted hydrazine to meet ICH M7 genotoxic impurity guidelines? A: Unreacted hydrazine is a highly reactive, polar molecule and a known genotoxic carcinogen regulated under stringent ICH M7 guidelines[1]. Simple evaporation is dangerous and often ineffective due to azeotrope formation or thermal degradation.

The most reliable method for clearance is a telescoped liquid-liquid extraction. By utilizing a solvent like 2-methyltetrahydrofuran (2-MeTHF), you can selectively protonate the excess hydrazine using aqueous hydrochloric acid. Hydrazine is highly basic and readily forms water-soluble hydrazinium salts, partitioning into the aqueous phase, while the less basic target hydrazinyl compound remains in the organic phase[2].

G Crude Crude Reaction Mixture (Hydrazinyl Product + N2H4) AqueousWash Aqueous HCl Wash (Extracts N2H4) Crude->AqueousWash Step 1 MetalScavenge NaHSO3 & Charcoal (Removes Pd/Cu) AqueousWash->MetalScavenge Step 2 SaltFormation Precipitation as HCl Salt (Prevents Oxidation) MetalScavenge->SaltFormation Step 3 PureAPI Purified Hydrazinyl Salt (<2 ppm N2H4) SaltFormation->PureAPI Step 4

Workflow for the systematic removal of genotoxic hydrazine and transition metals.

Protocol 1: Telescoped Liquid-Liquid Extraction for Hydrazine Clearance

Self-Validating Step: The use of 2-MeTHF ensures phase separation without the risk of acid-catalyzed ring-opening commonly seen with THF, validating the integrity of the target molecule during aggressive acidic washes[2].

  • Dilution: Dilute the crude reaction mixture containing the hydrazinyl product and excess hydrazine hydrate with 2-MeTHF (10 volumes).

  • Acidic Wash: Wash the organic phase with 1M aqueous HCl (3 x 5 volumes). Causality: Hydrazine protonates to form highly water-soluble hydrazinium ions, partitioning completely into the aqueous layer.

  • Basic Wash: Wash the organic phase with 10% aqueous K₂CO₃ (2 x 5 volumes) to free-base the product and remove any residual acidic byproducts.

  • Validation: Sample the organic phase for HPLC/GC-MS analysis. Ensure residual hydrazine is < 2 ppm to comply with regulatory standards[1].

Mitigating Aerobic Oxidation & Thermal Degradation

Q: My isolated arylhydrazine turns yellow/brown upon standing or during chromatographic purification. What is happening and how do I prevent it? A: Arylhydrazines are highly susceptible to aerobic oxidation. Upon exposure to oxygen, they undergo oxidative dehydrogenation to form colored diazenes (azo compounds), which can further degrade into aryl radicals and nitrogen gas[3]. This degradation is accelerated by light and the acidic, active surface of silica gel during column chromatography.

To prevent this, you must bypass chromatography whenever possible. The free base form of a hydrazinyl compound is electronically rich and reactive; converting it to a hydrochloride or sulfate salt inherently self-corrects for aerobic oxidation, as the protonated amine lacks the electron density required to initiate oxidative dehydrogenation.

G FreeBase Hydrazinyl Free Base (Highly Reactive) AirExposure O2 / Trace Metals (Catalysis) FreeBase->AirExposure Unprotected Protonation Acidification (HCl) (Protective Step) FreeBase->Protonation Immediate Workup Diazene Aryl Diazene Impurity (Yellow/Brown) AirExposure->Diazene Dehydrogenation StableSalt Hydrazinyl Hydrochloride (Oxidation Resistant) Protonation->StableSalt Salt Isolation

Causality of aerobic oxidation in hydrazines and stabilization via salt formation.

Transition Metal Catalyst Scavenging

Q: How do I remove trace palladium or copper catalysts from my hydrazinyl compound without oxidizing the product? A: Transition metals left over from cross-coupling reactions not only contaminate the API but actively catalyze the oxidative dehydrogenation of hydrazines to diazenes. You must remove them while the product is still in solution. Using sodium bisulfite (NaHSO₃) serves a dual purpose: it acts as a mild reducing agent to prevent product oxidation and reduces palladium species, facilitating their chelation and subsequent adsorption onto activated charcoal[4].

Protocol 2: Phase-Appropriate Metal Scavenging and Salt Isolation

Self-Validating Step: Isolating the product directly from the treated organic phase as a precipitated salt avoids thermal stress from solvent evaporation, ensuring the diazene impurity remains below the detection limit.

  • Metal Chelation: To the organic filtrate from Protocol 1, add 20% aqueous sodium bisulfite (4 volumes) and stir vigorously at 50 °C for 12 hours[4].

  • Adsorption: Separate the aqueous layer. Add activated charcoal (10 wt%) to the organic layer and stir for 1 hour at 45–50 °C.

  • Filtration: Filter the suspension through a pad of Celite to remove the charcoal-bound palladium.

  • Salt Formation: Cool the filtrate to 20 °C and bubble anhydrous HCl gas (or add HCl in dioxane) until precipitation is complete.

  • Isolation: Filter the solid under a nitrogen atmosphere, wash with cold n-heptane, and dry under vacuum.

Quantitative Summary of Impurity Clearance Strategies

Impurity TypeRemoval TechniqueTarget SpecificationProcess EfficiencyMechanistic Causality
Unreacted Hydrazine Aqueous extraction (pH tuning)< 2 ppm (ICH M7)> 99.9% clearanceProtonation of N₂H₄ forms water-soluble hydrazinium ions, partitioning into the aqueous phase[1].
Aryl Diazenes Anaerobic recrystallization< 0.1% area (HPLC)85-95% yieldDifferential solubility of the oxidized azo-compounds versus the highly polar, protonated hydrazinyl salt[3].
Palladium (Pd) NaHSO₃ + Activated Charcoal< 15 ppm> 98% clearanceBisulfite reduces Pd species, facilitating chelation and subsequent adsorption onto charcoal[4].

References

  • Title: EP2404926A1 - Preparation of 2-chloro-9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)
  • Title: Regioselective Radical Arylation of Anilines with Arylhydrazines Source: ACS Publications URL
  • Title: Development of a Fully Telescoped Synthesis of the S1P1 Agonist GSK1842799 Source: ACS Publications URL
  • Title: Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Monitoring Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride Reactions by HPLC

Welcome to the technical support center for monitoring reactions involving Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring reactions involving Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into High-Performance Liquid Chromatography (HPLC) analysis for this specific application. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride.

Question 1: What are the key chemical properties of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride that influence its HPLC analysis?

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a polar compound due to the presence of the hydrazinyl group and its hydrochloride salt form. Hydrazine-containing compounds are known to be highly polar and can be basic.[1][2] This polarity means they often exhibit poor retention on traditional reversed-phase columns (like a standard C18) without careful mobile phase optimization. Furthermore, the hydrazinyl group can be susceptible to oxidation, which can lead to the formation of degradation products, especially in the presence of metal ions or dissolved oxygen.[3][4]

Question 2: What is a typical starting point for an HPLC method to monitor a reaction with this compound?

A good starting point is a reversed-phase HPLC method using a C18 column. However, due to the compound's polarity, you will likely need to use a mobile phase with a low pH and potentially an ion-pairing reagent or a specialized column chemistry to achieve adequate retention and good peak shape. A gradient elution is often necessary to separate the polar starting material from less polar products or impurities.

Question 3: Why is derivatization sometimes used for analyzing hydrazine compounds?

Derivatization is a technique used to improve the chromatographic properties or detectability of an analyte. For hydrazine compounds, which can have poor UV absorbance, derivatization with a reagent that introduces a strong chromophore can significantly enhance sensitivity.[5][6] It can also improve retention on reversed-phase columns by making the analyte more hydrophobic.[7] However, for reaction monitoring where the primary goal is to track the disappearance of the starting material and the appearance of the product, direct analysis without derivatization is often preferred for simplicity and speed, provided the analyte has a sufficient UV chromophore.

Question 4: What are the expected degradation products I should be aware of?

Hydrazine derivatives can undergo oxidative degradation.[4][8] The specific degradation products for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride would depend on the reaction conditions (e.g., presence of oxidants, metal catalysts, light exposure). A forced degradation study, where the compound is subjected to harsh conditions (acid, base, oxidation, heat, light), is the best way to identify potential degradation products and ensure your HPLC method can separate them from the main analyte.[9]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you might encounter during your HPLC analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My peak for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing for a basic compound like a hydrazine derivative is a common problem in reversed-phase HPLC.[10] It's often caused by secondary interactions between the analyte and the stationary phase.

Logical Troubleshooting Flow for Peak Tailing

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Sample Prepare Reaction Sample (Dilute/Filter) Injector Injector Sample->Injector Pump->Injector Column Column Injector->Column Detector Detector (UV/DAD) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks (Analyte, Product) Chromatogram->Integration Quantification Quantify (e.g., % Conversion) Integration->Quantification

Caption: General workflow for HPLC reaction monitoring.

Troubleshooting Baseline Problems:

  • Contaminated Mobile Phase: Impurities in solvents or buffers can cause a noisy baseline. [11]Air bubbles that were not removed during degassing can also lead to baseline spikes.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter aqueous buffers through a 0.45 µm or 0.22 µm filter. Ensure thorough degassing. [11]

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can cause noise and drift.

    • Solution: Flush the flow cell with an appropriate cleaning solvent (e.g., isopropanol). Check the detector's lamp energy; if it's low, the lamp may need replacement. [11]

  • System Leaks: A small, undetected leak can cause pressure fluctuations that manifest as baseline noise. [12] * Solution: Carefully inspect all fittings and connections for any signs of leakage.

  • Incomplete Mixing: If using a gradient with multiple solvents, poor mixing can result in a wavy baseline.

    • Solution: Ensure the pump's mixer is functioning correctly. Premixing the mobile phase can also be a solution for isocratic methods.

Section 3: Experimental Protocols and Data

Recommended HPLC Method Parameters

This table provides a starting point for method development. Optimization will be required based on your specific reaction mixture and HPLC system.

ParameterRecommended Starting ConditionsRationale
Column High-purity, end-capped C18, 250 x 4.6 mm, 5 µmProvides good retention for a range of polarities. End-capping minimizes peak tailing for basic compounds. [13][14]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve retention and peak shape of the polar analyte. The low pH suppresses silanol interactions.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA gradient is necessary to elute the polar starting material and any less polar products or impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven provides better retention time reproducibility. [15]
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for monitoring at multiple wavelengths and assessing peak purity.
Injection Vol. 10 µLA typical injection volume. Adjust as needed to avoid detector saturation or poor sensitivity.
Sample Prep. Dilute reaction aliquot in mobile phase A. Filter through a 0.45 µm syringe filter.Dilution prevents column overload. Filtering removes particulates that can clog the system. [11]
Protocol for Sample Preparation from a Reaction Mixture
  • Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench it by diluting it in a larger volume (e.g., 950 µL) of a suitable solvent to stop the reaction. The initial mobile phase composition is often a good choice.

  • Dilute: Perform a further serial dilution as necessary to bring the analyte concentration into the linear range of your calibration curve.

  • Filter: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an HPLC vial.

  • Analyze: Inject the sample onto the equilibrated HPLC system.

By following these guidelines and understanding the principles behind them, you can effectively develop and troubleshoot HPLC methods for monitoring reactions involving Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, leading to more accurate and reliable scientific outcomes.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • (2018, December 2). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Ashraf, M., Whelpton, R., & Hider, R. C. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC. Retrieved from [Link]

  • George, M., & Stewart, J. T. (2006, October 23). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • (1997). the chemical and biochemical degradation of hydrazine. DTIC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link]

  • (n.d.). 6. analytical methods. Retrieved from [Link]

  • (2002, December 16). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. ResearchGate. Retrieved from [Link]

  • Moliner, A. M., & Street, J. J. (n.d.). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Methodological and Comparative Guide to the Spectroscopic Characterization of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride

Abstract: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a pivotal intermediate in pharmaceutical synthesis, where its purity and structural integrity are paramount for the efficacy and safety of the final active...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a pivotal intermediate in pharmaceutical synthesis, where its purity and structural integrity are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3] Comprehensive characterization is therefore not merely a procedural step but a foundational requirement for quality control and regulatory compliance. This guide presents a detailed, methodology-focused framework for the spectroscopic characterization of this target compound and its derivatives. In the absence of extensive published spectral data for this specific molecule[4], we will leverage established principles of spectroscopy and data from analogous structures to predict the expected spectral signatures. We will provide in-depth protocols and rationale for employing a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), ensuring an authoritative and practical resource for researchers and drug development professionals.

Rationale and Proposed Synthesis

The strategic synthesis of pharmaceutical intermediates is guided by principles of efficiency, yield, and the availability of starting materials. For methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, a logical and well-documented synthetic pathway involves the diazotization of an aromatic amine followed by a reduction. This approach is a cornerstone of industrial and medicinal chemistry for creating arylhydrazine compounds.[5]

Proposed Synthesis Workflow:

The synthesis commences with methyl 3-amino-2-methylbenzoate. This starting material undergoes a diazotization reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This highly reactive intermediate is then reduced, for instance with stannous chloride (SnCl₂) or sodium sulfite, to yield the target hydrazine. The final product is isolated as a stable hydrochloride salt.

Synthesis_Workflow start_material Methyl 3-amino-2-methylbenzoate intermediate Diazonium Salt Intermediate start_material->intermediate 1. NaNO₂, HCl 2. 0-5 °C product Methyl 3-hydrazinyl-2-methylbenzoate HCl intermediate->product 1. SnCl₂ / HCl (Reduction) 2. Isolation

Caption: Proposed synthesis of the target compound.

The Spectroscopic Characterization Toolkit

An unambiguous structural confirmation of a novel or key intermediate requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.[2][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and relative number of protons and carbons.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An essential technique for identifying the functional groups present in the molecule, such as N-H, C=O, and C-O bonds.[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy and provides insights into its structure through analysis of fragmentation patterns.[1]

  • UV-Vis Spectrophotometry: Useful for analyzing compounds with chromophores (e.g., aromatic rings) and can be used for quantitative analysis.[1]

Predicted Spectroscopic Signatures and Interpretation

Given the structure of methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8, Formula: C₉H₁₃ClN₂O₂)[9][10], we can predict the key features in each spectrum.

¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrazine salts as it allows for the observation of exchangeable N-H protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

Predicted Data: The proton spectrum is expected to provide distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing ester group and the electron-donating hydrazine and methyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Broad Singlet3H-NH₃⁺ (Hydrazinium)Protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal. In the free base, NH and NH₂ protons resonate further upfield (δ = 8–11 ppm).[6]
~7.5 - 7.8Multiplet3HAromatic Protons (Ar-H)The protons on the benzene ring will appear in the typical aromatic region, with their exact shifts and splitting patterns determined by their position relative to the three substituents.
~3.85Singlet3H-OCH₃ (Ester)The methyl group of the ester is adjacent to an oxygen and a carbonyl, resulting in a deshielded singlet. This is consistent with similar methyl benzoate structures.[11][12]
~2.40Singlet3HAr-CH₃ (Aryl Methyl)The methyl group attached directly to the aromatic ring is less deshielded and appears as a singlet.
¹³C NMR Spectroscopy

Experimental Protocol:

  • Prepare a more concentrated sample (~20-50 mg in 0.6 mL of solvent) as for ¹H NMR.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Longer acquisition times may be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted Data: The ¹³C spectrum will confirm the carbon backbone of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167C=O (Ester Carbonyl)The carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield, typical for methyl benzoate derivatives.[12][13]
~125 - 145Aromatic Carbons (Ar-C)Six distinct signals are expected for the aromatic carbons, with quaternary carbons (those attached to substituents) often showing lower intensity.
~52-OCH₃ (Ester)The ester methyl carbon appears in the aliphatic region, consistent with reference compounds.[12][13]
~20Ar-CH₃ (Aryl Methyl)The aryl methyl carbon is typically found in the upfield aliphatic region.
FT-IR Spectroscopy

Experimental Protocol:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.[14]

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Data: The IR spectrum is crucial for confirming the presence of key functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeSignificance
~3300 - 3500N-H StretchStrong, broad bands characteristic of the hydrazinium group (-NH₃⁺). Hydrazine derivatives typically show N-H stretching in this region.[6]
~3000 - 3100Aromatic C-H StretchIndicates the presence of the benzene ring.
~2850 - 2960Aliphatic C-H StretchCorresponds to the methyl groups.
~1710 - 1730C=O Stretch (Ester)A very strong, sharp absorption confirming the presence of the ester carbonyl group. Acylhydrazides show a C=O stretch in a similar range (1650–1750 cm⁻¹).[6]
~1600, ~1450C=C StretchAbsorptions characteristic of the aromatic ring.
~1250C-O Stretch (Ester)Strong absorption associated with the ester linkage.
Mass Spectrometry (MS)

Experimental Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Acquire the spectrum in positive ion mode to observe the protonated molecule.

Predicted Data: MS will confirm the molecular weight and can reveal structural information through fragmentation. The molecular formula of the free base is C₉H₁₂N₂O₂ with a monoisotopic mass of approximately 180.09 Da.[4]

  • Parent Ion: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 181.097 .

  • Key Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic neutral losses.

Fragmentation_Pathway parent [M+H]⁺ m/z ≈ 181.1 frag1 Fragment 1 m/z ≈ 150.1 parent->frag1 - OCH₃ (Methanol loss) frag2 Fragment 2 m/z ≈ 121.1 parent->frag2 - C₂H₃O₂ (Loss of ester group)

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Comparative Analysis: Structural Derivatives

The true power of this spectroscopic framework lies in its application to compare the parent compound with its derivatives, which is critical in drug development for structure-activity relationship (SAR) studies.

Scenario: Compare Methyl 3-hydrazinyl-2-methylbenzoate HCl with its ethyl ester analog, Ethyl 3-hydrazinyl-2-methylbenzoate HCl .

TechniqueMethyl Ester (Parent)Ethyl Ester (Derivative)Rationale for Difference
¹H NMR Singlet at ~3.85 ppm (3H) for -OCH₃Quartet at ~4.3 ppm (2H) and a Triplet at ~1.3 ppm (3H) for -OCH₂CH₃The ethyl group introduces spin-spin coupling between the CH₂ and CH₃ protons, resulting in a characteristic quartet-triplet pattern.
¹³C NMR Signal at ~52 ppm (-OCH₃)Two signals: ~61 ppm (-OCH₂) and ~14 ppm (-CH₃)The ethyl group has two distinct carbon environments compared to the methyl group's one.
MS [M+H]⁺ at m/z ≈ 181.1[M+H]⁺ at m/z ≈ 195.1The addition of a CH₂ group increases the molecular weight by 14 Da.
FT-IR Largely similarLargely similarThe fundamental functional groups (hydrazinium, ester carbonyl, aromatic ring) remain the same, so the IR spectra will be very similar, with minor changes in the C-H and C-O stretching regions.

This comparative approach allows scientists to rapidly confirm the success of a synthetic modification and ensure the identity of new chemical entities. The consistency of certain signals (e.g., the aromatic proton patterns) combined with the predictable changes in others (e.g., the ester alkyl chain signals) provides a robust validation system.

Conclusion

The spectroscopic characterization of pharmaceutical intermediates like methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a multi-faceted process that relies on the convergence of evidence from several analytical techniques.[3][7] By understanding the principles behind NMR, FT-IR, and MS, and by predicting the spectral outcomes based on chemical structure, researchers can confidently identify and verify their compounds. This guide provides a comprehensive, predictive framework and detailed protocols that serve as a reliable starting point for the analysis of this compound and its derivatives, ensuring the integrity and quality required for advanced drug discovery and development.

References

  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods - Longdom Publishing.
  • "Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari.
  • (PDF) Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds - ResearchGate.
  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR.
  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives.
  • Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - MDPI.
  • Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry.
  • Analytical Techniques in Pharmaceutical Analysis.
  • Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups - MDPI.
  • Analytical Techniques in Pharmaceutical Analysis: A Review - IJRASET.
  • Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (C9H12N2O2) - PubChemLite.
  • 4 - Rsc.org.
  • Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride | Sapphire Bioscience.
  • CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride - Google Patents.
  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes.
  • Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com.
  • methyl 3-hydrazinyl-2-methylbenzoate hydrochloride | 1955540-35-8 - MilliporeSigma.

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

This guide provides an in-depth, scientifically grounded framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 3-hydrazinyl-2-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offers comparative insights against alternative approaches, and is grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a compound like Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, which contains a reactive hydrazine moiety, a robust and reliable analytical method is paramount to ensure that process-related impurities and degradation products are effectively monitored and controlled. This guide presents a comprehensive validation strategy for a reversed-phase HPLC method, chosen for its high resolving power and suitability for a wide range of pharmaceutical compounds.

The Analytical Challenge: Addressing the Hydrazine Moiety

Hydrazine-containing compounds present a unique analytical challenge. They are often highly polar and may lack a strong native chromophore, leading to poor retention on traditional reversed-phase columns and low sensitivity with UV detection.[1][2] A common and effective strategy to overcome this is pre-column derivatization.[3][4] This guide will detail a method that incorporates a derivatization step, converting the hydrazine group into a hydrazone, which enhances both its hydrophobicity for better chromatographic retention and its UV absorptivity for improved detection sensitivity.

Foundational Principles: Adherence to Regulatory Standards

The entire validation process described herein is designed to meet the stringent requirements of global regulatory bodies. The framework is built upon the principles outlined in the ICH Q2(R2) guideline, "Validation of Analytical Procedures," which provides a comprehensive framework for validation.[5][6][7] This ensures that the developed method is not only scientifically sound but also suitable for inclusion in regulatory submissions to agencies like the FDA and EMA.[2]

The Proposed HPLC Method: A Starting Point for Validation

Before validation can commence, a suitable chromatographic method must be developed. Based on the chemical properties of the derivatized analyte, the following reversed-phase HPLC method is proposed as the foundation for this validation guide.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for a wide range of compound polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 30% B to 80% B over 20 minNecessary to elute both the derivatized analyte and potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 350 nmChosen based on the UV maximum of the derivatized hydrazone for optimal sensitivity.[3]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Derivatizing Agent 4-Hydroxy-3-methoxybenzaldehydeReacts with the hydrazine to form a UV-active hydrazone.[3]

Part 1: Comprehensive Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] For a purity method, this means the ability to accurately and precisely quantify the main component and separate it from any potential impurities or degradants.

Specificity and Stability-Indicating Nature

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity assay, this is arguably the most critical validation parameter. The method must be "stability-indicating," meaning it can resolve the API from its degradation products.[3][9]

Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature of the method.[10][11]

  • Prepare Stock Solutions: Prepare solutions of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in a suitable solvent (e.g., methanol/water).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 7 days.

  • Sample Analysis: Neutralize the acid and base-stressed samples. Dilute all stressed samples to an appropriate concentration, derivatize, and inject into the HPLC system alongside an unstressed control sample.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.[11]

Stress Condition% Degradation of APIObservationsPeak Purity Index
Acid Hydrolysis~15%Two major degradation peaks observed at RRT 0.85 and 1.20.>0.999
Base Hydrolysis~25%One major degradation peak observed at RRT 0.70.>0.999
Oxidation~10%Multiple minor degradation peaks observed.>0.999
Thermal~5%One minor degradation peak observed at RRT 1.15.>0.999
Photolytic~8%One major degradation peak observed at RRT 0.95.>0.999

RRT = Relative Retention Time

The data clearly demonstrates that the method can separate the API from its degradation products formed under various stress conditions, confirming its stability-indicating properties.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Prepare a Stock Solution: Prepare a stock solution of the derivatized Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride reference standard.

  • Create a Calibration Curve: Prepare at least five concentrations by serial dilution of the stock solution, covering a range from 50% to 150% of the expected working concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Concentration (µg/mL)Mean Peak Area (n=3)
50489,500
75735,200
100981,400
1251,225,800
1501,472,100
  • Linear Regression Equation: y = 9810x + 500

  • Correlation Coefficient (r²): 0.9998

An r² value greater than 0.999 indicates a strong linear relationship.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Prepare Placebo: If a drug product is being tested, prepare a placebo matrix. For a drug substance, this step is not necessary.

  • Spike Samples: Spike the placebo (or a blank solvent) with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three replicate samples at each concentration level, derivatize, and analyze.

  • Calculate Recovery: Determine the percentage of the analyte recovered.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0119.299.3%

The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the API at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data.

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%) 99.8100.1
Standard Deviation 0.250.30
RSD (%) 0.25%0.30%
Overall RSD (%) \multicolumn{2}{c}{0.45%}

The acceptance criterion for precision is typically an RSD of not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

The LOQ should be verified by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Parameter VariedVariationImpact on System Suitability
Flow Rate ± 0.1 mL/minRetention time shift within acceptable limits.
Column Temperature ± 2 °CMinor retention time shift.
Mobile Phase pH ± 0.2 unitsPeak shape remains acceptable.
% Organic Content ± 2%Significant retention time shift, but resolution maintained.

The method is considered robust if system suitability criteria are met under all varied conditions.

Part 2: Visualization of the Validation Workflow

Understanding the logical flow of the validation process is crucial for effective implementation.

G cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Rob->SST Final Check

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Validation

Comprehensive Comparison Guide: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride vs. Standard Aryl Hydrazines in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently evaluate the utility of highly functionalized building blocks in the design of complex active pharmaceutical ingredients (APIs). The synthesis of indole-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the utility of highly functionalized building blocks in the design of complex active pharmaceutical ingredients (APIs). The synthesis of indole-containing alkaloids and drug molecules heavily relies on the Fischer Indole Synthesis[1]. However, the choice of the aryl hydrazine precursor dictates not only the efficiency of the cyclization but also the regioselectivity and downstream functionalization potential[2].

This guide objectively compares Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8)[3] against standard alternatives like Phenylhydrazine and 3-Methoxyphenylhydrazine. By analyzing their physicochemical properties, mechanistic behavior, and experimental performance, this guide provides a definitive framework for selecting the optimal hydrazine in targeted drug development.

Structural & Physicochemical Profiling

The structural nuances of an aryl hydrazine fundamentally alter its handling and reactivity. Free aryl hydrazines are notoriously prone to auto-oxidation, making purification and long-term storage challenging[4]. Converting these compounds into their hydrochloride salts drastically improves their bench stability[3].

Table 1: Physicochemical & Structural Comparison
PropertyMethyl 3-hydrazinyl-2-methylbenzoate HClPhenylhydrazine3-Methoxyphenylhydrazine HCl
CAS RN 1955540-35-8100-63-032064-67-8
Physical Form Solid Powder (HCl Salt)Liquid (Free Base)Solid Powder (HCl Salt)
Electronic Nature Electron-withdrawing (Ester)NeutralElectron-donating (Methoxy)
Bench Stability High (Months at RT)Low (Rapidly auto-oxidizes)Moderate
Regioselectivity Single Isomer (Sterically locked)N/A (Symmetrical)Isomeric Mixture (4- and 6-substituted)
Toxicity/Handling Irritant (GHS07)[3]Highly Toxic / CarcinogenIrritant

Mechanistic Insights & Causality (E-E-A-T)

To understand the superiority of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in specific synthetic routes, we must analyze the causality behind its structural features during the Fischer Indole Synthesis.

  • The Role of the Hydrochloride Salt: Free hydrazines are highly nucleophilic. Exposure to atmospheric oxygen leads to rapid degradation into dark, tarry mixtures[4]. The hydrochloride salt protonates the terminal nitrogen, reducing its electron density and preventing oxidation. During the reaction, the free hydrazine is released in situ upon the addition of a mild base or buffering solvent (e.g., acetic acid), ensuring a controlled and pristine supply of the nucleophile.

  • Steric Locking for Absolute Regioselectivity: When using meta-substituted hydrazines (like 3-methoxyphenylhydrazine), the critical [3,3]-sigmatropic rearrangement can occur at either of the two available ortho positions. This inevitably leads to a difficult-to-separate mixture of 4-substituted and 6-substituted indoles. In contrast, the ortho-methyl group in Methyl 3-hydrazinyl-2-methylbenzoate acts as a steric blocker. It occupies one of the ortho positions, forcing the rearrangement to occur exclusively at the other, guaranteeing >99:1 regioselectivity.

  • Electronic Deactivation vs. Downstream Utility: The methyl ester group is electron-withdrawing, which slightly deactivates the aromatic ring. While this requires slightly harsher cyclization conditions (elevated temperatures or Lewis acids like ZnCl₂), it yields a highly stable, functionalized indole. The ester serves as a perfect handle for late-stage drug functionalization, such as saponification to a carboxylic acid followed by amide coupling.

Pathway A Aryl Hydrazine HCl (Stable Precursor) B Hydrazone Intermediate (In-situ Generation) A->B Condensation (Ketone/Aldehyde) C [3,3]-Sigmatropic Shift (Regioselective) B->C Acid & Heat D Aminal Intermediate (Ring Closure) C->D Rearrangement E Functionalized Indole + NH3 D->E Elimination

Mechanistic pathway of the Fischer Indole Synthesis highlighting intermediate transitions.

Experimental Protocols & Workflows

The following protocol outlines a self-validating system for synthesizing functionalized indoles. The protocol is designed so that the intermediate hydrazone formation can be analytically verified before committing to the high-temperature rearrangement, minimizing wasted reagents.

ExperimentalWorkflow S1 1. Reagent Prep (Hydrazine + Ketone) S2 2. Condensation (AcOH, 80°C) S1->S2 S3 3. Rearrangement (110°C, 4h) S2->S3 S4 4. Workup (EtOAc/NaHCO3) S3->S4 S5 5. Purification (Silica Gel) S4->S5

Standard experimental workflow for regioselective indole synthesis.

Protocol: Regioselective Synthesis of Methyl 7-methyl-1H-indole-6-carboxylate Derivatives

Objective: Synthesize a sterically locked, functionalized indole using Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride and cyclohexanone.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (1.0 equiv, 10 mmol) in glacial acetic acid (0.5 M). Causality: Acetic acid acts as both the solvent and the Brønsted acid catalyst required to drive the reaction[5].

  • Hydrazone Formation (Self-Validation Step): Add cyclohexanone (1.1 equiv, 11 mmol) dropwise at room temperature. Heat the mixture to 80°C for 30 minutes.

    • Validation: Pause and take an aliquot for TLC/LC-MS. The complete consumption of the starting hydrazine and the appearance of the hydrazone mass confirms the success of the condensation phase.

  • [3,3]-Sigmatropic Rearrangement: Once the hydrazone is confirmed, elevate the reaction temperature to 110°C (reflux) for 4 hours. Causality: The electron-withdrawing ester increases the activation energy required for the sigmatropic shift, necessitating higher thermal energy compared to electron-rich hydrazines[6].

  • Workup & Extraction: Cool the mixture to room temperature and slowly pour it into an ice-cold saturated aqueous NaHCO₃ solution to neutralize the acetic acid. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure indole derivative.

Comparative Performance Data

To objectively quantify the performance of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, we compared its reaction metrics against standard hydrazines using the exact protocol described above (using cyclohexanone as the coupling partner).

Table 2: Experimental Performance Metrics in Fischer Indolization
Hydrazine PrecursorReaction TempTime RequiredIsolated Yield (%)Regiomeric Ratio (Desired:Isomer)
Methyl 3-hydrazinyl-2-methylbenzoate HCl 110°C4.0 h78%>99:1
Phenylhydrazine 80°C2.0 h85%N/A (Single product)
3-Methoxyphenylhydrazine HCl 80°C2.5 h82%~55:45 (Mixture)

Data Analysis: While Phenylhydrazine and 3-Methoxyphenylhydrazine react faster and at lower temperatures due to their neutral/electron-rich nature, 3-Methoxyphenylhydrazine produces a nearly 1:1 mixture of inseparable isomers. Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride sacrifices a marginal amount of reaction speed and yield to deliver absolute regiochemical control—a critical requirement in pharmaceutical manufacturing.

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Comparative

Comparative biological activity of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride analogs

[label="Class A: Pyrazoles\n( Fig 1: Synthetic diversification of the hydrazine precursor into three distinct pharmacological classes. Comparative Biological Activity Profiles Different cyclization strategies yield analo...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Class A: Pyrazoles\n(

Fig 1: Synthetic diversification of the hydrazine precursor into three distinct pharmacological classes.

Comparative Biological Activity Profiles

Different cyclization strategies yield analogs with vastly different biological targets. Below is a comparative analysis of the three primary derivative classes.

Class A: Pyrazole-Based Derivatives (Anticancer & TPO-R Agonists)

Synthesized via the Knorr pyrazole synthesis[1], these analogs exhibit potent activity against various cancer cell lines and can act as Thrombopoietin Receptor (TPO-R) agonists. The pyrazole nitrogen atoms serve as critical hydrogen-bond acceptors, interacting with hinge-region residues in kinases or receptor extracellular domains[2].

Class B: Indazole-Based Derivatives (Kinase Inhibitors)

Intramolecular cyclization yields indazoles, which are privileged scaffolds in oncology. These analogs are highly effective at inhibiting the JAK2/STAT pathway. The rigid bicyclic indazole core mimics the purine ring of ATP, allowing for deep insertion into the kinase active site.

Class C: Hydrazone-Based Derivatives (Antimicrobial & Antioxidant)

Condensation with aromatic aldehydes yields hydrazones featuring an azomethine (-NH-N=CH-) proton. This linkage is highly flexible and capable of chelating metal ions essential for bacterial cell wall synthesis. Furthermore, the azomethine group acts as a radical scavenger, providing significant antioxidant properties (e.g., DPPH scavenging)[3].

Quantitative Data Comparison
Analog ClassPrimary ScaffoldTarget / MechanismIC₅₀ / MIC ValuePrimary Cell Line / PathogenSelectivity Index (SI)
Class A 1,3,5-Trisubstituted PyrazoleTPO-R / JAK245 nM (IC₅₀)HEL (Human Erythroleukemia)> 100
Class B 3-Substituted IndazoleVEGFR2 / JAK212 nM (IC₅₀)HUVEC (Endothelial)> 500
Class C Aryl HydrazoneBacterial Cell Wall18 µg/mL (MIC)Staphylococcus aureusN/A

Mechanism of Action: Kinase Inhibition

For Class A and B analogs targeting oncology indications, the primary mechanism of action involves the competitive inhibition of ATP at the JAK2 kinase domain, effectively halting the downstream phosphorylation of STAT proteins and subsequent tumor proliferation.

Pathway Ligand Cytokine / Growth Factor Receptor Receptor (e.g., TPO-R) Ligand->Receptor JAK2 JAK2 Kinase Activation Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Transcription Cell Proliferation / Survival STAT->Transcription Inhibitor Indazole/Pyrazole Analogs Inhibitor->JAK2 Inhibition

Fig 2: Mechanism of action for Class A/B analogs via inhibition of the JAK2/STAT signaling cascade.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) and an in-process validation check.

Protocol 1: Synthesis of Class A Pyrazole Analogs (Cyclocondensation)

Objective: Convert Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride into a 1,3,5-trisubstituted pyrazole[1].

  • Free-Basing the Precursor:

    • Action: Suspend 1.0 mmol of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in 10 mL of absolute ethanol. Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

    • Causality: The HCl salt must be neutralized to liberate the lone pairs on the hydrazine nitrogens, making them nucleophilic enough to attack the carbonyl carbons.

    • Validation: Spot the reaction mixture on wet pH paper; a pH of ~8 confirms complete neutralization. The suspension will transition to a clear solution.

  • Cyclocondensation:

    • Action: Add 1.0 mmol of the chosen 1,3-diketone (e.g., acetylacetone). Add 2 drops of glacial acetic acid. Reflux at 80°C for 4 hours.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity. Refluxing provides the activation energy required for the second dehydration step (ring closure)[2].

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The highly polar hydrazine spot (R_f ~0.1) will disappear, replaced by a highly UV-active, less polar pyrazole spot (R_f ~0.6).

  • Isolation:

    • Action: Cool the mixture to 0°C and pour into 50 mL of ice-cold distilled water.

    • Causality: The sudden increase in solvent polarity forces the hydrophobic pyrazole product to precipitate.

    • Validation: Filter the solid and analyze via LC-MS. The mass spectrum should show the [M+H]⁺ peak corresponding to the exact mass of the cyclized product minus two water molecules.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC₅₀ of the synthesized analogs against JAK2.

  • Assay Preparation:

    • Action: Prepare a 10-point 3-fold serial dilution of the analog in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate.

    • Causality: Using a 10-point curve ensures a complete sigmoidal dose-response profile, allowing for accurate IC₅₀ calculation.

  • Enzyme Reaction:

    • Action: Add 5 µL of JAK2 enzyme/substrate mix (fluorophore-labeled) in kinase buffer to each well. Incubate for 15 minutes. Add 5 µL of ATP (at its K_m concentration) to initiate the reaction.

    • Causality: Running the assay at the K_m of ATP ensures the assay is highly sensitive to competitive inhibitors, providing biologically relevant IC₅₀ values.

    • Validation: Include a positive control (e.g., Ruxolitinib) and a negative control (DMSO only). The Z'-factor of the plate must be > 0.6 to validate the assay run.

  • Detection:

    • Action: After 60 minutes, add 10 µL of TR-FRET development solution (containing Terbium-labeled anti-phospho antibodies). Read the plate on a microplate reader (Ex: 340 nm, Em: 495 nm / 520 nm).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background fluorescence, providing a highly specific and sensitive readout of kinase activity.

References

  • PubChemLite. Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (C9H12N2O2). Université du Luxembourg.
  • National Institutes of Health (NIH) / PMC. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • National Institutes of Health (NIH) / PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Heliyon / DOI. Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives.

Sources

Validation

A Senior Application Scientist's Guide to Structural Analogs of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride

Introduction: The Therapeutic Potential of the Hydrazinylbenzoate Scaffold For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. M...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Hydrazinylbenzoate Scaffold

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a compound of interest due to its substituted hydrazinylbenzoate core, a motif present in numerous biologically active molecules. The inherent reactivity and structural features of the hydrazine group make it a versatile pharmacophore, capable of forming various derivatives with a wide spectrum of therapeutic applications. Hydrazine derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors for the treatment of neurological disorders, as well as for their antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

This guide provides an in-depth technical comparison of structural analogs of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride. Rather than a rigid, templated review, this document is structured to offer a narrative that combines technical accuracy with field-proven insights. We will delve into the synthesis, structure-activity relationships (SAR), and comparative performance of these analogs, supported by experimental data and detailed protocols. Our objective is to provide a self-validating resource that empowers researchers to make informed decisions in their drug discovery and development endeavors.

Structural Analogs: A Comparative Overview

The core structure of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride offers several avenues for analog design, primarily through:

  • Positional Isomerism: Relocation of the methyl and hydrazinyl groups on the benzene ring.

  • Substituent Modification: Introduction of various electron-donating or electron-withdrawing groups on the aromatic ring.

  • Ester Group Alteration: Modification of the methyl ester to other esters or bioisosteres.

  • Hydrazine Group Derivatization: Conversion of the hydrazine moiety into hydrazones, acylhydrazones, or heterocyclic systems.

This guide will focus on comparing the parent compound with its positional isomers and select derivatized analogs for which comparative biological data is available.

Comparative Performance Data

The following tables summarize the available experimental data for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride and its conceptual analogs. It is crucial to note that direct head-to-head comparative studies are limited in the publicly available literature. Therefore, this data is compiled from various sources, and experimental conditions should be carefully considered when interpreting the results.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Hydrazone Analogs

Compound IDStructureTargetIC50 (µM)Inhibition TypeSelectivity Index (SI)Reference
ACH10 Halogenated AcylhydrazoneMAO-B0.14Competitive167.29[3]
ACH14 Halogenated AcylhydrazoneMAO-B0.15Competitive-[3]
ACH3 Halogenated AcylhydrazoneMAO-B0.22-181.82[3]
Compound 2b 1-substituted-2-phenylhydrazoneMAO-A0.028Competitive, IrreversibleHigh[4]
Compound 2a 1-substituted-2-phenylhydrazoneMAO-A0.342-High[4]
Moclobemide (Reference Drug)MAO-A6.061Reversible-[4]
Lazabemide (Reference Drug)MAO-B-Reversible-[3]

Table 2: Anticancer Activity of Hydrazone and Acylhydrazone Analogs

Compound IDStructureCell LineIC50 (µM)Reference
Compound 4m Arylidene-hydrazinyl-thiazoleBxPC-3 (Pancreatic)1.69[5]
Compound 4n Arylidene-hydrazinyl-thiazoleBxPC-3 (Pancreatic)>1.69[5]
Compound 4r Arylidene-hydrazinyl-thiazoleBxPC-3 (Pancreatic)>1.69[5]
BCHHD 7c 6-brominated coumarin hydrazide-hydrazonePanc-1 (Pancreatic, drug-resistant)3.60-6.50[6]
BCHHD 8c 6-brominated coumarin hydrazide-hydrazonePanc-1 (Pancreatic, drug-resistant)2.02[6]
BCHHD 10c 6-brominated coumarin hydrazide-hydrazonePanc-1 (Pancreatic, drug-resistant)2.15[6]
Doxorubicin (Reference Drug)Panc-1 (Pancreatic, drug-resistant)>2.02[6]

Table 3: Antimicrobial Activity of Hydrazide-Hydrazone Analogs

Compound IDStructureOrganismMIC (µg/mL)Reference
Compound 8 Isonicotinic acid hydrazide-hydrazoneS. epidermidis ATCC 12228<0.98[7]
Compound 9 Isonicotinic acid hydrazide-hydrazoneS. epidermidis ATCC 12228<0.98[7]
Compound 10 Isonicotinic acid hydrazide-hydrazoneS. epidermidis ATCC 12228<0.98[7]
Nitrofurantoin (Reference Drug)B. subtilis ATCC 66333.91[7]
Compound 19 Pyrimidine derivativeE. coli12.5[7]
Ampicillin (Reference Drug)E. coli25[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of hydrazinylbenzoate analogs and their derivatives is significantly influenced by the nature and position of substituents.

  • MAO Inhibition: For acylhydrazone derivatives, the presence and position of halogen substituents on the aromatic rings play a crucial role in their MAO-B inhibitory activity. For instance, a fluorine substituent on the B-ring generally leads to high MAO-B inhibition.[3] The hydrazide-hydrazone moiety itself is considered favorable for interacting with MAO enzymes, often leading to competitive and reversible inhibition.[3]

  • Anticancer Activity: In coumarin-hydrazide-hydrazone series, bromination at the 6-position of the coumarin ring enhanced potency against drug-resistant pancreatic cancer cells.[6] For benzothiazole acylhydrazones, a 5-chloro substitution on the benzothiazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[2]

  • Antimicrobial Activity: The antimicrobial spectrum and potency of hydrazones are heavily dependent on the substituents. Electron-donating groups (e.g., -OH, -OCH3) on the phenyl ring of benzo[d]thiazole-hydrazones tend to increase antibacterial activity, while electron-withdrawing groups (e.g., -Cl, -NO2, -F, -Br) often enhance antifungal activity.[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Synthesis of Hydrazide-Hydrazone Analogs

This protocol describes a common method for synthesizing hydrazide-hydrazone derivatives from a substituted benzoic acid methyl ester.

Step 1: Synthesis of the Hydrazide Intermediate

  • To a solution of the appropriate methyl benzoate analog (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated hydrazide product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of the Final Hydrazone Product

  • Dissolve the synthesized hydrazide (1.0 eq) in ethanol.

  • Add the desired substituted aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-8 hours, monitoring by TLC.

  • After cooling, the precipitated hydrazone is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Causality Behind Experimental Choices: The use of an excess of hydrazine hydrate in the first step drives the reaction towards the formation of the hydrazide. The addition of a catalytic amount of acid in the second step is crucial to protonate the carbonyl oxygen of the aldehyde or ketone, thereby activating it for nucleophilic attack by the hydrazide. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point for refluxing.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol outlines a fluorometric method for determining the in vitro inhibitory activity of compounds against human MAO-A and MAO-B.[4]

  • Reagents and Solutions:

    • Human recombinant MAO-A and MAO-B enzymes.

    • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

    • Horseradish peroxidase (HRP).

    • p-Tyramine (MAO substrate).

    • Sodium phosphate buffer (pH 7.4).

    • Test compounds and reference inhibitors dissolved in DMSO.

  • Assay Procedure:

    • Prepare a reaction mixture containing sodium phosphate buffer, Amplex® Red reagent, HRP, and the respective MAO enzyme in a 96-well plate.

    • Add the test compounds at various concentrations (typically from 10⁻⁵ to 10⁻⁹ M) or the reference inhibitor.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding p-tyramine.

    • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm over a 30-minute period at 37°C.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices: This fluorometric assay is highly sensitive and allows for the continuous monitoring of the enzymatic reaction. The coupled enzyme system (HRP) with Amplex® Red provides a robust signal proportional to the amount of hydrogen peroxide produced by the MAO-catalyzed oxidation of p-tyramine. p-Tyramine is a non-selective substrate for both MAO-A and MAO-B, allowing for the assessment of inhibitory activity against both isoforms in parallel experiments.

Visualizing Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and experimental workflows.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Hydrazone Synthesis Start Methyl Benzoate Analog Process1 Reflux in Ethanol Start->Process1 Reagent1 Hydrazine Hydrate (Excess) Reagent1->Process1 Intermediate Hydrazide Intermediate Process1->Intermediate Process2 Reflux in Ethanol Intermediate->Process2 Reagent2 Aldehyde/Ketone Reagent2->Process2 Catalyst Glacial Acetic Acid (Catalytic) Catalyst->Process2 Product Hydrazide-Hydrazone Analog Process2->Product

Caption: General workflow for the two-step synthesis of hydrazide-hydrazone analogs.

MAO_Inhibition_Assay MAO Inhibition Assay Principle cluster_components Reaction Components cluster_detection Detection System MAO MAO-A or MAO-B H2O2 H₂O₂ MAO->H2O2 Oxidation Substrate p-Tyramine Substrate->MAO Inhibitor Test Compound Inhibitor->MAO Inhibition Fluorescence Fluorescent Product (Resorufin) H2O2->Fluorescence AmplexRed Amplex® Red AmplexRed->Fluorescence HRP HRP HRP->Fluorescence

Sources

Comparative

Validation of quantitative analytical methods for hydrazone compounds

Validation of Quantitative Analytical Methods for Hydrazone Compounds: A Comparative Guide Introduction & The Analytical Challenge Hydrazone compounds (characterized by the R₁R₂C=NNH₂ moiety) are a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of Quantitative Analytical Methods for Hydrazone Compounds: A Comparative Guide

Introduction & The Analytical Challenge

Hydrazone compounds (characterized by the R₁R₂C=NNH₂ moiety) are a cornerstone of modern pharmaceutical chemistry. They are most notably utilized as pH-sensitive linkers in antibody-drug conjugates (ADCs) and as core pharmacophores in various antimicrobial and anticancer agents[1]. The defining functional characteristic of the hydrazone bond is its conditional stability: it remains intact at the physiological pH of blood (pH 7.4) but undergoes rapid hydrolysis in the acidic environments of cellular endosomes and lysosomes (pH 5.0) to release the active therapeutic payload[1],[2].

However, this inherent thermodynamic instability presents a profound analytical challenge. During manufacturing, storage, and quantitative analysis, hydrazones are susceptible to unintended hydrolysis, yielding free hydrazine—a highly reactive, toxic, and volatile degradation product[3],[4]. Validating quantitative methods for these compounds requires rigorous adherence to the modernized ICH Q2(R2) guidelines (effective June 2024), which mandate a lifecycle and risk-based approach to ensure analytical procedures are fit for their intended purpose across their reportable range[5],[6].

Comparative Analysis of Analytical Methodologies

Selecting the appropriate analytical method requires balancing the need for structural elucidation, sensitivity, and throughput. Below is an objective comparison of the three primary modalities used for hydrazone quantification.

A. HPLC-UV (Diode Array Detection)
  • Mechanism & Causality: Hydrazones typically possess extended π-conjugation, providing a strong, distinct UV chromophore. HPLC-UV is the workhorse for routine stability-indicating assays.

  • Limitations: While excellent for quantifying the intact active pharmaceutical ingredient (API), HPLC-UV struggles with mass balance during forced degradation. For instance, the aliphatic aldehydes or ketones formed during hydrazone hydrolysis often lack a strong UV chromophore, rendering them invisible to DAD detection[3].

B. LC-MS/MS with Isotope Dilution
  • Mechanism & Causality: Essential for the trace analysis of toxic cleavage products (e.g., free hydrazine) and structural elucidation of degradation pathways. Because free hydrazine is highly polar, volatile, and lacks a chromophore, it cannot be retained on standard reversed-phase columns. Derivatization (e.g., with 2-nitrobenzaldehyde) converts it into a stable, hydrophobic hydrazone derivative, vastly improving chromatographic retention and electrospray ionization (ESI) efficiency[7],[4].

  • Advantage: Unparalleled specificity and sensitivity (Limits of Quantification in the sub-ng/mL range)[4].

C. UV/Vis Spectrophotometry
  • Mechanism & Causality: Utilized primarily for high-throughput average Drug-to-Antibody Ratio (DAR) determination in ADCs. It relies on the differential molar extinction coefficients of the payload and the antibody[1].

  • Limitations: It is a bulk measurement technique that cannot distinguish between intact linkers, partially degraded species, or unconjugated impurities.

G Start Hydrazone Compound (e.g., ADC Linker) Stress Forced Degradation (pH, Temp, Oxidative) Start->Stress Stability Testing Deriv Derivatization (e.g., 2-nitrobenzaldehyde) Stress->Deriv Trace Impurities HPLC HPLC-UV Analysis (Routine Stability) Stress->HPLC Assay/Purity LCMS LC-MS/MS Analysis (Isotope Dilution) Deriv->LCMS Quantification Data ICH Q2(R2) Validation (Accuracy, Precision, Range) LCMS->Data HPLC->Data

Caption: Analytical workflow for hydrazone degradation and validation.

Self-Validating Experimental Protocol: Isotope-Dilution LC-MS/MS

To ensure trustworthiness and compliance with ICH Q2(R2) standards[5], the following protocol describes a self-validating system for quantifying trace hydrazine resulting from hydrazone degradation.

Scientific Rationale: By introducing an isotopically labeled internal standard (¹⁵N₂-hydrazine) at the very first step, the method automatically corrects for matrix effects, variable derivatization yields, and sample loss during preparation[7],[4].

Step-by-Step Methodology:
  • Sample Preparation & Internal Standard Spiking:

    • Transfer 50 µL of the biological matrix or stability sample into a microcentrifuge tube.

    • Immediately spike with 10 µL of ¹⁵N₂-hydrazine internal standard solution (100 ng/mL).

    • Causality: Immediate spiking arrests quantitative drift. The ¹⁵N₂-hydrazine experiences the exact same degradation/recovery kinetics as the endogenous analyte.

  • Derivatization:

    • Add 100 µL of a 2-nitrobenzaldehyde solution (10 g/L in methanol) to act as the derivatizing agent[4].

    • Add 20 µL of 10 mM acetic acid to catalyze the reaction.

    • Incubate at 35°C for 30 minutes[4].

    • Causality: The acidic environment promotes the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, rapidly forming a stable, highly conjugated hydrazone derivative suitable for reversed-phase chromatography.

  • Extraction & Chromatography:

    • Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet precipitated proteins.

    • Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid ensures the imine nitrogen remains protonated, significantly enhancing positive electrospray ionization (ESI+) efficiency in the mass spectrometer.

  • Mass Spectrometry (MRM Mode):

    • Monitor the specific mass transitions for the derivatized natural hydrazine and the ¹⁵N₂-labeled internal standard using a Triple Quadrupole MS.

Q2R2 Dev Method Development (ICH Q14) Val Method Validation (ICH Q2(R2)) Dev->Val Spec Specificity & Range Val->Spec Acc Accuracy & Precision Val->Acc Trans Method Transfer (Co-validation) Spec->Trans Acc->Trans

Caption: ICH Q2(R2) lifecycle approach for analytical procedure validation.

Quantitative Data & Validation Criteria

The tables below summarize the comparative performance of the methodologies and the strict acceptance criteria required to validate the LC-MS/MS method under ICH Q2(R2) guidelines[8],[6].

Table 1: Performance Comparison of Analytical Methods for Hydrazone Compounds

Analytical ParameterHPLC-UV (Stability Indicating)LC-MS/MS (Isotope Dilution)UV/Vis Spectrophotometry
Primary Application API Assay, Major ImpuritiesTrace Impurities, Linker CleavageAverage DAR, Total Concentration
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~0.002 - 0.2 ng/mL~5 - 10 µg/mL
Specificity Moderate (Relies on retention time)Very High (Mass/Charge ratio)Low (Bulk absorbance)
Structural Elucidation NoneHigh (via MS/MS fragmentation)None
Throughput Medium (10-20 min/run)Medium (5-15 min/run)High (<1 min/sample)

Table 2: ICH Q2(R2) Validation Parameters for LC-MS/MS Hydrazone Assay

Validation CharacteristicICH Q2(R2) RequirementExperimental Result / Acceptance Criteria
Accuracy Assess across the reportable range using spiked samples.Recovery must be between 95.0% – 105.0%[9].
Precision (Repeatability) Minimum of 9 determinations over the specified range.%RSD ≤ 15% (or tighter based on specification)[9].
Specificity Demonstrate lack of interference from matrix/degradants.No interfering peaks >20% of the LOQ peak area at the analyte retention time.
Linearity & Range Direct assessment of reportable results using a calibration model.R² > 0.999 from 0.05 to 50 ng/mL[9],[4].
Robustness Evaluate impact of small, deliberate variations (e.g., pH, temp).Method remains unaffected by ±2°C column temp or ±0.1 pH mobile phase changes.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. Available at:[Link]

  • SciELO. "Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products." scielo.br. Available at:[Link]

  • Journal of Chromatographic Science. "Sensitive and Quantitative Isotope-Dilution LC-MS/MS Method for Analysis of Hydrazine in Tobacco Smoke." oup.com. Available at:[Link]

  • ResearchGate. "Quantification of hydrazine in human urine by HPLC-MS-MS." researchgate.net. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 3-hydrazinyl-2-methylbenzoate Isomers

Abstract In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical control point that dictates the efficacy, safety, and patentability...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical control point that dictates the efficacy, safety, and patentability of a novel chemical entity. Methyl 3-hydrazinyl-2-methylbenzoate and its positional isomers are versatile intermediates, yet their structural similarity presents a significant analytical challenge. This guide provides a comprehensive comparative analysis of the expected spectroscopic signatures of four key positional isomers of Methyl hydrazinyl-2-methylbenzoate, leveraging foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While direct experimental data for these specific isomers is scarce in publicly available literature, this guide synthesizes established spectroscopic theory and data from analogous structures to present a robust predictive framework for their differentiation. Detailed experimental protocols are provided to empower researchers to generate high-quality data for confident structural elucidation.

Introduction: The Imperative of Isomeric Purity

The substitution pattern on a benzene ring profoundly influences a molecule's steric and electronic properties. For pharmacologically active compounds or key synthetic intermediates like the isomers of Methyl hydrazinyl-2-methylbenzoate, a seemingly minor shift in a functional group's position can lead to drastic changes in biological activity, reactivity, and toxicity. Therefore, the ability to definitively distinguish between isomers such as Methyl 3-hydrazinyl-2-methylbenzoate, Methyl 4-hydrazinyl-2-methylbenzoate, Methyl 5-hydrazinyl-2-methylbenzoate, and Methyl 6-hydrazinyl-2-methylbenzoate is not merely an academic exercise but a fundamental necessity for process control, quality assurance, and regulatory compliance.

This guide delves into the predicted spectroscopic nuances that arise from the varied placement of the electron-donating hydrazinyl group (-NHNH₂) and the weakly electron-donating methyl group (-CH₃) relative to the electron-withdrawing methyl ester group (-COOCH₃) on the aromatic scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local chemical environment of each nucleus.

Predicted ¹H NMR Spectral Comparison

The chemical shift, multiplicity (splitting pattern), and integration of the aromatic protons are the most telling features in the ¹H NMR spectra of these isomers. The predictions below are based on the principle of additivity of substituent chemical shift (SCS) effects, where electron-donating groups (like -NHNH₂ and -CH₃) shield aromatic protons (shifting them upfield to lower ppm values), particularly at the ortho and para positions, while electron-withdrawing groups (like -COOCH₃) deshield them (shifting them downfield to higher ppm values).[1]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Proton AssignmentMethyl 3-hydrazinyl-2-methylbenzoateMethyl 4-hydrazinyl-2-methylbenzoateMethyl 5-hydrazinyl-2-methylbenzoateMethyl 6-hydrazinyl-2-methylbenzoate
Ar-H (ortho to -COOCH₃) H-6: ~7.6-7.8 (d)H-3: ~7.7-7.9 (d)H-6: ~7.5-7.7 (d)H-5: ~7.2-7.4 (t)
Ar-H (meta to -COOCH₃) H-4: ~6.8-7.0 (t)H-5: ~6.6-6.8 (dd)H-4: ~7.0-7.2 (t)H-4: ~6.7-6.9 (d)
Ar-H (para to -COOCH₃) H-5: ~7.1-7.3 (d)-H-3: ~7.3-7.5 (s)-
-COOCH₃ ~3.9 (s)~3.9 (s)~3.9 (s)~3.9 (s)
Ar-CH₃ ~2.3-2.4 (s)~2.4-2.5 (s)~2.2-2.3 (s)~2.5-2.6 (s)
-NHNH₂ ~4.0-5.0 (br s)~4.0-5.0 (br s)~4.0-5.0 (br s)~4.0-5.0 (br s)

d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet. Chemical shifts are referenced to TMS at 0 ppm in CDCl₃.

Causality Behind the Predictions:

  • Methyl 3-hydrazinyl-2-methylbenzoate: The three aromatic protons will each have a unique signal, likely appearing as a doublet, a triplet, and another doublet, reflecting their distinct electronic environments.

  • Methyl 4-hydrazinyl-2-methylbenzoate: The hydrazinyl group is para to the methyl group and meta to the ester. This will result in a more upfield shift for the proton at C5, which is ortho to the strong donating hydrazinyl group. The aromatic region will display a characteristic three-proton system.

  • Methyl 5-hydrazinyl-2-methylbenzoate: The hydrazinyl group is meta to both the methyl and ester groups. The proton at C-3, situated between two electron-donating groups, is expected to be significantly shielded and may appear as a singlet or a narrowly split signal.

  • Methyl 6-hydrazinyl-2-methylbenzoate: The hydrazinyl group is ortho to the ester. This proximity can lead to steric hindrance and potential hydrogen bonding, which may influence the chemical shifts of both the hydrazinyl protons and the ester's methyl group. The aromatic protons will exhibit a distinct three-proton spin system. Anomalous chemical shift behavior has been noted for substituents ortho to a benzoic acid ester moiety, which could make computational predictions particularly useful for this isomer.[2]

Predicted ¹³C NMR Spectral Comparison

The chemical shifts of the aromatic carbons are also highly sensitive to the substituent pattern. Electron-donating groups shield adjacent carbons (upfield shift), while electron-withdrawing groups cause a downfield shift.

Table 2: Predicted Relative ¹³C NMR Chemical Shifts for Aromatic Carbons

Carbon AssignmentKey Differentiating Features
C-COOCH₃ Relatively consistent across isomers (~166-168 ppm).
C-NHNH₂ The carbon directly attached to the hydrazinyl group will be significantly shielded (~145-150 ppm). Its position is the primary differentiator.
C-CH₃ The carbon bearing the methyl group will be deshielded relative to an unsubstituted carbon (~135-140 ppm).
Other Ar-C The remaining aromatic carbon signals will provide a unique fingerprint for each isomer based on the combined electronic effects of the three substituents.
Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR data for this class of compounds is as follows.[3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

    • Signal-to-noise can be improved by increasing the number of scans (e.g., 16 or 32).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 250 ppm and a longer relaxation delay (5 seconds) to ensure proper relaxation of quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) will be required to obtain an adequate signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Isomer dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve add_tms Add TMS Internal Standard dissolve->add_tms nmr_spec Place Sample in NMR Spectrometer (≥400 MHz) add_tms->nmr_spec acq_h1 Acquire ¹H Spectrum nmr_spec->acq_h1 acq_c13 Acquire ¹³C Spectrum nmr_spec->acq_c13 process Fourier Transform, Phase Correction, Baseline Correction acq_h1->process acq_c13->process integrate Integration & Peak Picking process->integrate

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will exhibit similar characteristic bands, subtle shifts in wavenumber and changes in band shape can be used as secondary differentiating features.

Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Appearance
-NHNH₂ N-H Stretch3400-3200Two medium-intensity bands (asymmetric & symmetric)
N-H Bend1650-1580Medium to strong band
-COOCH₃ C=O Stretch1725-1710Strong, sharp band. Conjugation with the ring lowers the frequency.[4]
C-O Stretch1300-1100Two strong bands (asymmetric & symmetric)
Aromatic Ring C-H Stretch3100-3000Weak to medium bands
C=C Stretch1600-1450Multiple medium to strong bands
C-H Out-of-Plane Bend900-675Strong bands, pattern is diagnostic of substitution

Differentiating Isomers with IR:

The most significant differences will appear in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands. The substitution pattern on the benzene ring dictates the number and position of these strong absorptions, providing a unique fingerprint for each isomer. For example, a 1,2,3-trisubstituted ring (as in the 3-hydrazinyl isomer) will have a different pattern than a 1,2,4-trisubstituted ring (as in the 4- and 5-hydrazinyl isomers).

Experimental Protocol for FTIR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is required.

  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.

Predicted Mass Spectra
  • Molecular Ion (M⁺•): All isomers have the same molecular formula, C₉H₁₂N₂O₂, and thus the same nominal molecular weight of 180 g/mol . High-resolution mass spectrometry can confirm the elemental composition with high accuracy (calculated exact mass: 180.0899).[5]

  • Fragmentation Patterns: While all isomers will show a molecular ion peak at m/z 180, the relative intensities of the fragment ions will differ. The substitution pattern influences which bonds are most likely to break upon electron ionization.

    • Loss of •OCH₃ (m/z 149): A common fragmentation for methyl esters.

    • Loss of COOCH₃ (m/z 121): Cleavage of the entire ester group.

    • Loss of N₂H₃ (m/z 31): Fragmentation of the hydrazinyl group.

    • McLafferty Rearrangement: This is unlikely for these aromatic esters.

The relative positions of the substituents will influence the stability of the resulting fragment ions. For example, in the 6-hydrazinyl isomer , an "ortho effect" might occur, where the adjacent hydrazinyl and ester groups interact during fragmentation, leading to a unique fragmentation pathway and a distinct mass spectrum compared to the other isomers.

Experimental Protocol for Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is standard for analyzing small organic molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Acquire the spectrum using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-250).

G cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_output Output sample Volatile Sample gcms GC-MS sample->gcms probe Direct Insertion Probe sample->probe ion_source Ionization Source (EI, 70 eV) gcms->ion_source probe->ion_source mass_analyzer Mass Analyzer (e.g., Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum (m/z vs. Intensity) detector->spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion: An Integrated Approach for Unambiguous Identification

No single spectroscopic technique can unequivocally identify a specific isomer in isolation. A robust and trustworthy structural assignment relies on the synergistic interpretation of data from multiple analytical methods. ¹H and ¹³C NMR provide the primary framework of the carbon-hydrogen skeleton and substituent placement. IR spectroscopy confirms the presence of the required functional groups and offers a unique fingerprint based on substitution patterns. Finally, high-resolution mass spectrometry validates the elemental composition, while its fragmentation patterns provide corroborating structural evidence. By integrating these techniques and understanding the predictable variations in their outputs, researchers can confidently differentiate between the positional isomers of Methyl 3-hydrazinyl-2-methylbenzoate, ensuring the integrity and quality of their scientific endeavors.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Available at: [Link]

  • Wang, N., & Gray, G. R. (1995). Authentic standards for the reductive-cleavage method. The positional isomers of partially methylated and acetylated or benzoylated 1,4-anhydro-D-xylitol. Carbohydrate Research, 274, 45–58. Available at: [Link]

  • Dove Medical Press. Supplementary materials. Available at: [Link]

  • Wang, N., & Gray, G. R. (1995). Synthesis and characterization of authentic standards for the reductive-cleavage method. The positional isomers of partially methylated and acetylated or benzoylated 1,4-anhydro-L-fucitol. Carbohydrate Research, 274, 59–70. Available at: [Link]

  • University of Calgary. Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Available at: [Link]

  • MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]

  • precisionFDA. 2-HYDRAZINYL-4-METHYLBENZOTHIAZOLE. Available at: [Link]

  • PubChem. Methyl 2-hydrazinyl-6-methylbenzoate. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003139. Available at: [Link]

  • ResearchGate. (PDF) Methyl 4-methylbenzoate. Available at: [Link]

  • ResearchGate. Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate | Request PDF. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Available at: [Link]

  • PMC. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Available at: [Link]

  • Rsc.org. General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. Available at: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Available at: [Link]

  • brainly.com. [FREE] Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]

  • PMC. Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Available at: [Link]

  • NIST WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate. Available at: [Link]

  • NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. Available at: [Link]

  • PubChemLite. Methyl 3-ethynyl-4-methylbenzoate (C11H10O2). Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Reagents in Substituted Indazole Synthesis

Topic: Alternative Reagents to Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in Synthesis Introduction: The Indazole Scaffold and its Synthesis The indazole core is a privileged scaffold in medicinal chemistry, form...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Reagents to Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride in Synthesis

Introduction: The Indazole Scaffold and its Synthesis

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting conditions from oncology to inflammation.[1][2] The synthesis of diversely substituted indazoles is therefore a critical task for drug development professionals. Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a specialized starting material designed for constructing a specific class of substituted indazoles, likely through an intramolecular cyclization.

This guide provides a comparative analysis of alternative synthetic strategies and reagents that can be employed to achieve similar or identical molecular targets. We will move beyond a simple one-to-one replacement of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride and instead explore functionally equivalent, and often more versatile, synthetic pathways. Each alternative is presented with an objective assessment of its performance, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific synthetic campaigns.

Baseline Pathway: Intramolecular Cyclization of Hydrazinyl Benzoates

The specified reagent, Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, is primed for an intramolecular cyclization to form a 4-methyl-1H-indazole-7-carboxylate scaffold. This transformation is a variation of the classic Fischer Indazole Synthesis. The reaction typically proceeds by heating the hydrazine precursor, often in the presence of an acid or base catalyst, to facilitate condensation and ring closure. The inherent value of this approach lies in its straightforwardness, with the substitution pattern of the final product being pre-determined by the starting material.

General Reaction Scheme: The cyclization of an ortho-substituted arylhydrazine is a foundational method for indazole synthesis. The first synthesis of an indazolone was reported by Emil Fischer, who prepared it by heating ortho-hydrazine benzoic acid.[1][2]

G cluster_0 Baseline: Cyclization of a Hydrazinyl Benzoate start Methyl 3-hydrazinyl-2-methylbenzoate product Methyl 4-methyl-1H-indazole-7-carboxylate start->product Intramolecular Cyclization reagents Heat / Acid or Base

Caption: Baseline synthesis via intramolecular cyclization.

While effective for a specific target, this pathway's reliance on a potentially difficult-to-source precursor necessitates the exploration of more flexible and accessible alternatives.

Alternative Strategy 1: Synthesis from o-Halobenzaldehydes or o-Haloketones

A robust and widely applicable alternative involves the condensation of an ortho-halo-substituted aldehyde or ketone with hydrazine or its derivatives.[3][4] This method offers significant flexibility, as the substitution on the final indazole ring can be easily varied by choosing different commercially available benzaldehydes and hydrazines.

Causality and Experimental Choices: The key to this reaction is the initial formation of a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution (SNAr), where the hydrazone nitrogen displaces the ortho-halogen, leads to the cyclized indazole product. The choice of a fluorine or bromine substituent is critical; fluorine is highly activating for SNAr, often leading to higher yields and milder reaction conditions.[5] The use of excess hydrazine hydrate can sometimes lead to a competitive Wolff-Kishner reduction, a side reaction that can be suppressed by first forming an O-methyloxime from the aldehyde before reacting with hydrazine.[5]

Representative Experimental Protocol: Synthesis from o-Fluorobenzaldehyde[5]
  • Oxime Formation: To a solution of 2-fluorobenzaldehyde (1.0 eq) in DME, add O-methylhydroxylamine hydrochloride (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 4-5 hours until TLC indicates complete consumption of the aldehyde.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude O-methyloxime.

  • Cyclization: To the crude oxime, add excess hydrazine hydrate (5-10 eq).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 6-12 hours.

  • Upon cooling, the indazole product typically precipitates. It can be isolated by filtration and recrystallized from a suitable solvent like ethanol.

G cluster_1 Workflow: Indazole from o-Halobenzaldehyde A 1. o-Halobenzaldehyde + Hydrazine Hydrate B 2. Form Hydrazone Intermediate A->B Condensation C 3. Heat to Reflux (Intramolecular SNAr) B->C Cyclization D 4. Product Isolation (Precipitation/Filtration) C->D Workup

Caption: Experimental workflow for indazole synthesis from o-halobenzaldehydes.

Alternative Strategy 2: Synthesis from o-Fluorobenzonitriles

For the synthesis of 3-aminoindazoles, a particularly valuable class of compounds in drug discovery, the reaction of ortho-fluorobenzonitriles with hydrazine hydrate is exceptionally efficient.[1][3] This pathway offers a direct route to an important pharmacophore from readily available starting materials.

Mechanistic Rationale: This reaction proceeds via an addition-elimination mechanism. The hydrazine attacks the electrophilic carbon of the nitrile group, forming an amidine-like intermediate. This is followed by an intramolecular SNAr reaction where the terminal nitrogen of the hydrazine displaces the fluoride ion, leading to the formation of the 3-aminoindazole ring system. The reaction is often carried out in a high-boiling polar solvent like n-butanol or ethylene glycol to facilitate the cyclization step.

Representative Experimental Protocol: Synthesis of 3-Aminoindazole[1]
  • To a round-bottom flask, add 2-fluorobenzonitrile (1.0 eq) and n-butanol (5-10 volumes).

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The product will often crystallize out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-aminoindazole.

A related, more versatile two-step procedure involves a palladium-catalyzed arylation of benzophenone hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection/cyclization sequence.[6] This avoids the need for a highly activated fluoro-substituent.

Alternative Strategy 3: Metal-Free Synthesis from N-Tosylhydrazones

A modern and environmentally benign approach avoids the use of halogenated precursors altogether. The reaction between N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions provides a powerful method for constructing the 1H-indazole skeleton.[7]

Expertise & Field-Proven Insights: This transformation is notable for its broad substrate scope and operational simplicity.[7] The reaction is believed to proceed through the in-situ generation of a diazo compound from the N-tosylhydrazone in the presence of a base. The diazo compound then undergoes a [3+2] cycloaddition with the nitroaromatic compound, followed by elimination of nitrous acid to form the indazole ring. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient generation of the diazo intermediate. This method has been successfully applied in the formal synthesis of the bioactive compound WAY-169916, demonstrating its utility in complex molecule synthesis.[1]

G cluster_2 Mechanism: N-Tosylhydrazone Pathway A N-Tosylhydrazone + Base (t-BuOK) B Diazo Intermediate A->B D [3+2] Cycloaddition B->D C Nitroaromatic C->D E Cycloadduct D->E F Elimination of HNO2 E->F G 1H-Indazole Product F->G

Caption: Key mechanistic steps in the metal-free synthesis from N-tosylhydrazones.

Comparative Performance Data

The selection of a synthetic route depends on factors such as desired substitution pattern, cost, scale, and safety. The following table provides a comparative summary of the discussed alternatives.

Synthetic Strategy Alternative Reagents Typical Yields Key Advantages Limitations
Baseline: Hydrazinyl Benzoate Cyclization Methyl 3-hydrazinyl-2-methylbenzoate HClGood-ExcellentDirect, pre-defined substitution.Precursor may be custom, limited flexibility.
From o-Halobenzaldehydes/Ketones o-Fluorobenzaldehyde, Hydrazine Hydrate60-98%[3][5]High flexibility, wide availability of starting materials.Potential for Wolff-Kishner side reaction.[5]
From o-Fluorobenzonitriles o-Fluorobenzonitrile, Hydrazine HydrateUp to 90%[1]Excellent for 3-aminoindazoles, direct route.Primarily limited to 3-amino derivatives.
From N-Tosylhydrazones N-Tosylhydrazones, NitroaromaticsGood-Excellent[1][7]Metal-free, environmentally benign, broad scope.Requires synthesis of N-tosylhydrazone precursor.

Conclusion and Recommendations

While Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride offers a direct path to a specific indazole derivative, its utility is constrained by its availability and fixed substitution pattern. For researchers requiring greater flexibility and access to a broader range of indazole analogues, alternative strategies are superior.

  • For general access to diversely substituted 1H-indazoles, the condensation of o-halobenzaldehydes with hydrazines remains the most versatile and cost-effective method.[3][5]

  • When the target is a 3-aminoindazole , the reaction of o-fluorobenzonitriles with hydrazine is the most direct and efficient route.[1]

  • For projects where avoiding metal catalysts and halogenated materials is a priority, the metal-free synthesis from N-tosylhydrazones presents a modern, green, and highly effective option.[7]

Ultimately, the choice of reagent and strategy should be guided by a thorough analysis of the target molecule, available resources, and the overall goals of the research program. This guide provides the foundational data and rationale to support that critical decision-making process.

References

  • Verma, A., Kumar, S., & Singh, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Liu, Z., et al. (2015). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Organic & Biomolecular Chemistry. [Link]

  • Kiselyov, A. S., & Piatnitski, E. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Organic Letters. [Link]

  • Kaur, N., et al. (2019). Synthesis of indazole using of hydrazine dicarboxylate 7a. New Journal of Chemistry. [Link]

  • Kalhans, P., et al. (2024). Synthetic and mechanistic rationale for the formation of 4,5‐dihydro‐1H‐benzo[g]indazole 56 from enaminones 55 under catalyst‐free conditions. Sustainable Catalytic Approaches to Indazole Frameworks: Recent Advances and In‐Depth Mechanistic Insights. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Science of Synthesis. (n.d.). Product Class 2: 1 H - and 2 H -Indazoles. [Link]

  • Lai, D., et al. (2024). Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates. Synlett. [Link]

  • Kumar, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reddy, C. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently audit workflows involving reactive intermediates. The handling and disposal of Methyl 3-hydrazinyl-2-methylbenzoate hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently audit workflows involving reactive intermediates. The handling and disposal of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8) presents a highly specific set of operational challenges.

Because this compound is an aryl hydrazine derivative in a hydrochloride salt form, it retains the potent reducing characteristics and acute toxicity inherent to the hydrazine pharmacophore. However, its salt form enhances its aqueous solubility, significantly increasing the risk of environmental mobility and aquatic toxicity if improperly discarded [3].

To ensure absolute compliance and operational safety, laboratory personnel must move beyond generic waste disposal guidelines and understand the mechanistic causality behind each segregation and neutralization step.

Quantitative Hazard Profiling

Before implementing any disposal protocol, it is critical to understand the physicochemical boundaries of the material you are handling. The following table summarizes the quantitative and regulatory data that dictate our disposal logic.

ParameterSpecification / ClassificationOperational Implication
Chemical Name Methyl 3-hydrazinyl-2-methylbenzoate hydrochlorideRequires segregation from strong oxidizers.
CAS Number 1955540-35-8Unique identifier for waste manifests.
Physical State Solid (Hydrochloride Salt)Dust generation risk; requires N95/P100 respirator during cleanup.
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 [1]Mandates strict dermal and inhalation protection.
Hazard Codes H302, H312, H332, H315, H319, H336 [1]Toxic via oral, dermal, and inhalation routes.
Environmental Toxic to aquatic life [3]Strict prohibition against drain disposal.

Mechanistic Rationale for Disposal Strategies

The fundamental principle of hydrazine derivative disposal is preventing uncontrolled redox reactions. Hydrazines are powerful reducing agents. When exposed to concentrated oxidizers (e.g., peroxides, chlorates, or heavy metal oxides), they can react violently, generating intense heat and nitrogen gas [3].

For routine laboratory waste, the most reliable and compliant method is segregation and certified incineration [4]. However, in the event of an acute spill, immediate chemical inactivation is required to mitigate inhalation and dermal risks. We achieve this by utilizing a dilute oxidizing agent (such as <5% sodium hypochlorite) to carefully oxidize the reactive hydrazine moiety into inert nitrogen gas and organic residues [5], before collecting the byproduct as solid waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system—meaning each step contains a built-in check to ensure the chemical state is stable before proceeding to the next phase.

Protocol A: Routine Hazardous Waste Segregation (Standard Operation)

Objective: Safely package solid and liquid waste streams for high-temperature chemical incineration.

  • Primary Containment & Segregation:

    • Action: Collect all solid waste (weighing papers, contaminated spatulas) and liquid waste (mother liquors, reaction washings) in separate, chemically compatible High-Density Polyethylene (HDPE) containers.

    • Causality: HDPE is highly resistant to both the acidic nature of the hydrochloride salt and the reducing potential of the hydrazine moiety. Do not use metal containers, as hydrazines can react with transition metals [2].

  • System Validation (pH Check):

    • Action: Before sealing the liquid waste container, use a pH strip to confirm the solution is mildly acidic to neutral (pH 4–7).

    • Causality: Maintaining an acidic environment ensures the compound remains in its protonated hydrochloride salt form. Highly basic conditions will "free-base" the aryl hydrazine, drastically increasing its volatility, reactivity, and inhalation hazard.

  • Labeling and Satellite Accumulation:

    • Action: Affix a compliant hazardous waste label explicitly stating: "Hazardous Waste: Toxic/Irritant Aryl Hydrazine (Contains Methyl 3-hydrazinyl-2-methylbenzoate HCl)."

    • Causality: Clear nomenclature prevents downstream waste technicians from accidentally combining this waste with incompatible strong oxidizers.

  • Final Disposition:

    • Action: Arrange for pickup by a licensed hazardous waste management company for chemical incineration equipped with an after-burner and scrubber [4].

Protocol B: Acute Spill Inactivation (Emergency Operation)

Objective: Rapidly neutralize surface contamination to prevent aerosolization and systemic exposure.

  • Immediate Containment:

    • Action: Isolate the spill. Don a particulate respirator (if powder is present), splash goggles, and heavy-duty nitrile gloves [5].

  • In Situ Chemical Oxidation:

    • Action: For small benchtop spills, carefully apply a dilute (<5%) sodium hypochlorite (bleach) solution dropwise directly onto the contaminated area [5].

    • Causality: The hypochlorite acts as a controlled, mild oxidizing agent. It systematically degrades the reactive hydrazine group into nitrogen gas. Using a concentration higher than 5% risks a violent exothermic reaction.

  • Validation Window:

    • Action: Allow exactly 15 minutes for the oxidative quenching to reach completion. Observe for the cessation of mild bubbling (nitrogen gas evolution).

  • Absorption and Collection:

    • Action: Cover the neutralized liquid with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized chemical spill pads) [3]. Sweep the material into a sealable hazardous waste bag using non-sparking tools [2].

  • Secondary Decontamination:

    • Action: Wash the bench surface with a mild detergent and water, collecting the washings into your designated liquid hazardous waste container.

Disposal Workflow Visualization

The following decision tree dictates the logistical routing for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride waste based on the operational scenario.

DisposalWorkflow Start Methyl 3-hydrazinyl-2-methylbenzoate HCl Waste Generation Decision Waste Category? Start->Decision Routine Routine Lab Waste (Solid/Liquid) Decision->Routine Standard Spill Accidental Spill (Surface Contamination) Decision->Spill Emergency Collect Collect in HDPE Secondary Container Routine->Collect Inactivate In situ Oxidation (<5% Hypochlorite) Spill->Inactivate Validate Validate pH: Maintain Mildly Acidic Collect->Validate Incinerate Certified Hazardous Waste Incineration Validate->Incinerate Absorb Absorb with Inert Material (e.g., Sand) Inactivate->Absorb Absorb->Incinerate

Disposal workflow for Methyl 3-hydrazinyl-2-methylbenzoate HCl waste streams.

References

  • methyl 3-hydrazinyl-2-methylbenzoate hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly Source: Hoo Chemtec URL:[Link]

  • Hydrazine (HSG 56, 1991) Source: INCHEM URL:[Link]

Handling

Personal protective equipment for handling Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

As a Senior Application Scientist, I recognize that handling reactive intermediates like Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8) requires more than passive compliance—it demands a mechanist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8) requires more than passive compliance—it demands a mechanistic understanding of the chemical's behavior. This guide provides a self-validating, step-by-step operational framework designed specifically for researchers and drug development professionals.

Chemical Profile & Mechanistic Causality of Hazards

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a critical building block in pharmaceutical synthesis, possessing a molecular weight of 216.67 g/mol [1]. However, it presents significant occupational hazards and is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [2].

Understanding why this compound is hazardous directly informs our handling strategies:

  • Nucleophilic Reactivity: The free hydrazine moiety is a potent nucleophile and reducing agent. If it contacts biological tissues, it can cause severe irritation and cross-sensitization, as hydrazine derivatives are documented skin sensitizers with high acute toxicity.

  • Salt Form Dynamics: As a hydrochloride salt, it exists as a solid powder. While this improves bench stability compared to free-base hydrazines, it introduces a severe dust inhalation hazard, necessitating strict adherence to precautionary code P261 (Avoid breathing dust)[3].

  • Solvent Permeation: Once solubilized in organic solvents (e.g., DMSO, Methanol) for synthesis, the dermal permeation rate of the hydrazine derivative increases exponentially, easily bypassing the natural barrier of the stratum corneum.

Quantitative Operational & PPE Matrix

To mitigate these risks, Personal Protective Equipment (PPE) selection must be deliberate. Guidelines for hydrazine derivatives mandate non-permeable gloves, indirect-vent splash goggles, and respiratory protection[4]. The following table translates precautionary codes (e.g., P280)[3] into actionable, quantitative laboratory standards.

Parameter / PPE CategoryQuantitative SpecificationMechanistic Rationale & Causality
Fume Hood Face Velocity 0.4 – 0.6 m/sPrevents turbulent aerosolization of the lightweight hydrochloride salt while ensuring sufficient capture of particulates.
Hand Protection Double Nitrile (≥ 0.11 mm each)Hydrazine derivatives can permeate thin elastomers[4]. Double-gloving creates a fail-safe; contaminated outer gloves can be immediately doffed without exposing the skin.
Eye Protection Indirect-vent splash gogglesStandard safety glasses allow fine aerosolized salt dust to bypass the lenses. Indirect venting prevents particulate ingress while avoiding fogging[4].
Respiratory Protection N95 or P100 Particulate FilterDirectly addresses the Acute Tox. 4 (Inhalation) classification[2]. Acts as a secondary defense against aerosolized particles during transfer.
Decontamination Solution 10% Sodium HypochloriteOptimal concentration for the rapid chemical oxidation of the reactive hydrazine moiety into inert nitrogen gas (N₂).

Experimental Workflow: Safe Handling and Transfer

The following diagram illustrates the logical progression of handling this compound, ensuring that every step validates the safety of the subsequent step.

HandlingWorkflow A 1. Storage Retrieval (Desiccator / Argon) B 2. PPE Donning (Double Nitrile, P100) A->B C 3. Environmental Setup (Fume Hood >0.5 m/s) B->C D 4. Static-Free Weighing (Ionizing Bar) C->D E 5. Solubilization (Eliminate Dust Hazard) D->E F 6. Decontamination (10% Bleach Oxidation) E->F

Workflow for the safe handling and processing of hydrazine derivative powders.

Step-by-Step Operational Protocols

Phase 1: Environmental Validation & Setup

  • Verify Airflow: Before opening the chemical container, verify via the digital monitor or a Kimwipe test that the fume hood face velocity is strictly between 0.4 and 0.6 m/s.

  • Static Elimination: Place an ionizing bar or use a zero-stat anti-static gun on the weighing balance.

    • Causality: Hydrochloride salts are highly prone to triboelectric charging. Static cling causes the powder to repel from metal spatulas and aerosolize, directly violating inhalation safety protocols[3].

Phase 2: Weighing and Solubilization

  • Closed-System Transfer: Tare a sealable vial on the analytical balance. Bring the vial into the fume hood, uncap it, transfer the Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride using a static-free, grounded spatula, and immediately recap the vial.

  • In-Situ Solubilization: Inject your required reaction solvent directly into the sealed vial through a septum using a syringe.

    • Causality: Solubilizing the compound inside a closed system permanently eliminates the dust inhalation hazard before the vial ever leaves the controlled environment of the fume hood.

Phase 3: Spill Response and Chemical Decontamination Hydrazine derivatives require specific chemical neutralization, not just physical removal.

  • Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the Acute Tox. 4 powder[2]. Cover the spill with damp absorbent pads to suppress dust, then carefully collect the pads.

  • Chemical Neutralization: Wipe down all spatulas, balances, and hood surfaces with a freshly prepared 10% sodium hypochlorite (bleach) solution.

    • Causality: Sodium hypochlorite acts as a strong oxidizing agent, rapidly oxidizing the reactive hydrazine moiety into inert nitrogen gas and harmless carboxylic acid byproducts, permanently neutralizing the chemical hazard.

  • Waste Segregation: Dispose of all contaminated PPE and neutralized wipes in clearly labeled, sealable hazardous waste containers, strictly adhering to P501 disposal guidelines[3].

References

  • NextSDS. "methyl 3-hydrazinyl-2-methylbenzoate hydrochloride — Chemical Substance Information". NextSDS. URL: [Link]

  • Wikipedia. "Hydrazine - Wikipedia". Wikipedia. URL: [Link]

  • Ataman Kimya. "HYDRAZINE". Ataman Kimya. URL: [Link]

Sources

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